molecular formula C5H9NO3 B1352374 (Isopropylamino)(oxo)acetic acid CAS No. 29262-57-5

(Isopropylamino)(oxo)acetic acid

Cat. No.: B1352374
CAS No.: 29262-57-5
M. Wt: 131.13 g/mol
InChI Key: KBMFHCMLHQGQEB-UHFFFAOYSA-N
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Description

(Isopropylamino)(oxo)acetic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound Oxo(propan-2-ylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-2-(propan-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(2)6-4(7)5(8)9/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMFHCMLHQGQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428368
Record name (isopropylamino)(oxo)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29262-57-5
Record name (isopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(propan-2-yl)carbamoyl]formic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (Isopropylamino)(oxo)acetic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid (IpOHA), is an organic compound of interest in biochemical research, particularly in the field of enzyme inhibition. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role as an inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway of various pathogens.

Chemical Properties and Structure

This compound is a white solid with the chemical formula C₅H₉NO₃.[1] Its structure consists of an oxoacetic acid moiety N-substituted with an isopropyl group.

Identifiers and Synonyms:
  • IUPAC Name: this compound[2]

  • CAS Number: 29262-57-5[2]

  • PubChem CID: 15761643 (for the related propylamino derivative)[3]

  • Synonyms: N-Isopropyloxamic acid, Acetic acid, [(1-methylethyl)amino]oxo-[2]

Physicochemical Properties:
PropertyValueSource
Molecular Weight 131.13 g/mol
Molecular Formula C₅H₉NO₃
Physical State Solid[1]
Melting Point 112-113 °C (for oxo(propylamino)acetic acid)[4]
Boiling Point Data not available
Solubility Data not available
pKa (Predicted) 2.37 ± 0.20 (for oxo(propylamino)acetic acid)[4]
LogP -0.89[1]

Note: The melting point and pKa values are for the closely related compound oxo(propylamino)acetic acid and should be considered as estimates for this compound.

Molecular Structure

The structure of this compound is characterized by a central two-carbon chain with a carboxylic acid group and an amide group. The nitrogen of the amide is substituted with an isopropyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis of N-alkyloxamic acids and standard analytical techniques can be applied.

Synthesis of N-Alkyloxamic Acids (General Procedure)

A common method for the synthesis of N-alkyloxamic acids involves the reaction of an amine with a derivative of oxalic acid, such as oxalyl chloride or a dialkyl oxalate.

Example Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.

  • Addition of Reagent: Slowly add a solution of an equimolar amount of diethyl oxalate to the cooled amine solution with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then hydrolyzed using an aqueous base (e.g., sodium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the N-isopropyloxamic acid.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group protons, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be dependent on the solvent used.

    • ¹³C NMR: Expected signals would include those for the two carbonyl carbons (amide and carboxylic acid), the methine and methyl carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H stretches of the isopropyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (131.13 g/mol ) would be expected, along with fragmentation patterns characteristic of the loss of the isopropyl group, the carboxylic acid group, and other fragments.

Biological Significance and Signaling Pathways

This compound (IpOHA) has been identified as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI) .[5] KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of many bacteria, fungi, and plants, but is absent in animals. This makes KARI an attractive target for the development of novel antimicrobial agents and herbicides.

Mechanism of Action: Inhibition of KARI

The KARI enzyme catalyzes a two-step reaction involving an isomerization and a reduction in the biosynthesis of valine, leucine, and isoleucine. IpOHA acts as a competitive inhibitor of KARI, binding to the active site of the enzyme and preventing the binding of the natural substrate. This inhibition disrupts the BCAA biosynthesis pathway, ultimately leading to the cessation of growth and death of the organism.

The following diagram illustrates the simplified branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

G Pyruvate Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate KARI Ketol-Acid Reductoisomerase (KARI) alpha_Acetolactate->KARI alpha_Aceto_alpha_hydroxybutyrate->KARI dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Valine Valine dihydroxy_isovalerate->Valine Leucine Leucine dihydroxy_isovalerate->Leucine dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate Isoleucine Isoleucine dihydroxy_methylvalerate->Isoleucine IpOHA This compound (IpOHA) IpOHA->KARI KARI->dihydroxy_isovalerate KARI->dihydroxy_methylvalerate

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.

Conclusion

This compound is a molecule of significant interest due to its inhibitory activity against ketol-acid reductoisomerase, a validated target for antimicrobial and herbicide development. While a comprehensive experimental dataset for its physicochemical properties is still emerging, its structural features and biological activity provide a strong foundation for its use in drug discovery and development research. Further studies to fully characterize its properties and to explore its therapeutic potential are warranted.

References

An In-depth Technical Guide to the Synthesis of N-Isopropyloxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the principal synthetic pathways for N-Isopropyloxamic acid, a valuable building block in medicinal chemistry and materials science. While a direct, published synthesis for this specific molecule is not extensively documented, established organic chemistry principles allow for the construction of reliable synthetic routes. This document provides detailed experimental protocols, quantitative data based on analogous reactions, and visualizations of the proposed synthetic pathways.

Introduction

N-Isopropyloxamic acid belongs to the class of N-substituted oxamic acids. These molecules are characterized by a terminal carboxylic acid group and an adjacent amide functionality. This structural motif is of significant interest in drug discovery, as it can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The isopropyl substituent provides specific steric and lipophilic properties that can be exploited in the design of novel therapeutic agents.

The synthesis of N-Isopropyloxamic acid can be logically approached via a two-step process commencing with the readily available starting material, diethyl oxalate. The primary strategy involves the nucleophilic attack of isopropylamine on one of the ester groups of diethyl oxalate, followed by the hydrolysis of the resulting intermediate to yield the final product. Control of the reaction stoichiometry is crucial to favor the desired mono-substituted product.

Proposed Synthesis Pathways

Two primary pathways are proposed, differing in the intermediate formed during the initial aminolysis step. Pathway 1 targets the synthesis of Ethyl N-Isopropyloxamate, which is then hydrolyzed. Pathway 2 considers the formation of the disubstituted intermediate, N,N'-Diisopropyloxamide, followed by hydrolysis.

Pathway 1: Synthesis via Ethyl N-Isopropyloxamate

This pathway focuses on the mono-acylation of isopropylamine with diethyl oxalate. By using a 1:1 molar ratio of the reactants or an excess of diethyl oxalate, the formation of the mono-substituted product, ethyl N-isopropyloxamate, is favored. Subsequent hydrolysis of the ester yields N-isopropyloxamic acid.

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Hydrolysis A Diethyl Oxalate C Ethyl N-Isopropyloxamate A->C B Isopropylamine (1 eq.) B->C D N-Isopropyloxamic Acid C->D E Hydrolysis (Acid or Base Catalyzed) G cluster_0 Step 1: Diamidation cluster_1 Step 2: Hydrolysis A Diethyl Oxalate C N,N'-Diisopropyloxamide A->C B Isopropylamine (2 eq.) B->C D N-Isopropyloxamic Acid (2 eq.) C->D E Hydrolysis (Acid or Base Catalyzed) G A Reaction Setup (Flask, Condenser, Stirrer) B Addition of Reactants (Diethyl Oxalate & Isopropylamine in Ethanol) A->B C Heating to Reflux (Formation of Intermediate) B->C D Isolation of Intermediate (Filtration or Distillation) C->D E Hydrolysis Setup (Intermediate with Acid or Base) D->E F Heating to Reflux (Formation of N-Isopropyloxamic Acid) E->F G Work-up & Purification (Extraction/Precipitation & Drying) F->G H Characterization (NMR, IR, Mass Spec) G->H

An In-depth Technical Guide on the Core Mechanism of Action of N-(phosphonomethyl)glycine (Glyphosate) in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "(Isopropylamino)(oxo)acetic acid." However, this chemical name does not correspond to a widely studied compound with a well-defined mechanism of action in biological systems. The IUPAC name for a related structure, N-isopropyloxamic acid, is this compound. Based on the context of the query regarding a core mechanism of action in biological systems, which is characteristic of a major herbicide, this guide will focus on N-(phosphonomethyl)glycine , commonly known as glyphosate . Glyphosate is a broad-spectrum systemic herbicide whose mechanism of action is extensively researched.

Introduction

N-(phosphonomethyl)glycine, or glyphosate, is a phosphonate derivative of the amino acid glycine and is one of the most widely used herbicides globally. Its efficacy stems from its ability to systemically translocate within a plant from the point of foliar application to areas of active growth, such as meristems, where it exerts its phytotoxic effects. Plant death typically occurs over a period of 4 to 20 days. The primary molecular target of glyphosate is an enzyme unique to plants, fungi, and some microorganisms, which accounts for its selective herbicidal activity and low direct toxicity to mammals, as they lack this pathway.

Primary Mechanism of Action: Inhibition of EPSP Synthase

The core mechanism of action of glyphosate is the potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is the sixth enzyme in the shikimate pathway, a crucial metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. These amino acids are vital precursors for proteins and a multitude of secondary metabolites, including lignins, alkaloids, and plant hormones like auxin. It is estimated that over 30% of the carbon fixed by plants passes through this pathway.

The Shikimate Pathway and the Role of EPSPS

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate, into chorismate through a series of seven enzymatic steps. Chorismate is the last common precursor for the three aromatic amino acids. The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.

Molecular Mechanism of Inhibition

Glyphosate acts as a highly effective inhibitor of EPSPS. Its chemical structure resembles a transition state analog of the reaction catalyzed by EPSPS. The inhibition mechanism is competitive with respect to the substrate phosphoenolpyruvate (PEP) and uncompetitive with respect to shikimate-3-phosphate (S3P). Glyphosate binds to the EPSPS-S3P complex, forming a stable, dead-end ternary complex (EPSPS-S3P-glyphosate) that prevents the binding of PEP and subsequent catalysis. The dissociation rate for glyphosate from this complex is significantly slower than that for PEP, effectively inactivating the enzyme. The ionized phosphono group of glyphosate is crucial for this potent inhibition.

Consequences of EPSPS Inhibition in Plants

The inhibition of EPSPS by glyphosate leads to several downstream metabolic disruptions that culminate in plant death:

  • Accumulation of Shikimate: The blockage of the pathway causes a massive accumulation of shikimate and shikimate-3-phosphate in plant tissues, which can account for up to 16% of the plant's dry weight. This deregulation drains significant carbon and energy resources away from other essential metabolic processes.

  • Depletion of Aromatic Amino Acids: The primary consequence is the halt in the production of phenylalanine, tyrosine, and tryptophan. This starves the plant of essential building blocks for protein synthesis and growth, leading to stunting, chlorosis, and eventual death.

  • Disruption of Secondary Metabolism: The lack of aromatic amino acid precursors disrupts the synthesis of vital secondary compounds necessary for plant defense (phytoalexins), structural integrity (lignin), and growth regulation (auxin). This can increase the plant's susceptibility to soil-borne pathogens.

Quantitative Data: EPSPS Inhibition

The inhibitory potency of glyphosate on EPSPS can be quantified by its inhibition constant (Ki). This value can vary depending on the source of the enzyme and assay conditions.

Enzyme SourceInhibition Type vs. PEPInhibition Type vs. S3PKi (µM)Reference
Nicotiana silvestrisCompetitiveUncompetitive1.25 (vs. PEP)
Nicotiana silvestrisUncompetitive-18.3 (vs. S3P)

Note: Data represents apparent Ki values under specific pH and substrate conditions. Values can differ between plant species and isoforms of the enzyme.

Signaling Pathway Diagram

The following diagram illustrates the shikimate pathway and the specific point of inhibition by glyphosate.

Caption: The Shikimate Pathway and the site of inhibition by glyphosate.

Potential Off-Target Mechanisms

While EPSPS inhibition is the primary mechanism of action, some research suggests other potential biological effects. Glyphosate is a known metal chelator, and this activity has been proposed to contribute to its phytotoxicity by affecting the availability of essential micronutrients like manganese, iron, and zinc. Furthermore, although the shikimate pathway is absent in animals, it is present in many gut microbes that are essential for host health. Disruption of the gut microbiome is an area of ongoing research regarding potential indirect effects in non-target organisms.

Experimental Protocols

EPSPS Enzyme Activity and Inhibition Assay

This protocol describes a common method to extract EPSPS from plant tissue and measure its activity and inhibition by glyphosate using a phosphate release assay.

1. Enzyme Extraction:

  • Harvest fresh, young plant tissue (e.g., 5g) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to an ice-cold extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, with freshly added protease inhibitors and β-mercaptoethanol).

  • Homogenize the sample and clarify the extract by centrifugation at high speed (e.g., 18,000 x g for 40 min at 4°C).

  • The resulting supernatant contains the crude enzyme extract. For cleaner kinetics, further purification steps like ammonium sulfate precipitation and dialysis can be performed.

  • Determine the total protein concentration of the extract using a standard method like the Bradford assay.

2. Enzyme Activity Assay:

  • The activity of EPSPS is measured by quantifying the rate of inorganic phosphate (Pi) released during the conversion of S3P and PEP to EPSP.

  • A common method is a continuous spectrophotometric assay using a malachite green-based reagent or a coupled enzyme system (e.g., EnzChek Phosphate Assay Kit) that detects Pi.

  • Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), substrates (saturating concentrations of S3P and PEP), and the detection reagents.

  • To measure inhibition, prepare parallel reactions containing varying concentrations of glyphosate (e.g., 0, 0.1, 10, 100, 1000 µM).

  • Initiate the reaction by adding a known amount of the enzyme extract to each well.

  • Monitor the increase in absorbance over time at the appropriate wavelength (e.g., 660 nm for malachite green).

  • Calculate the rate of Pi formation from a standard curve. The specific activity is expressed as µmol of phosphate released per minute per mg of total protein.

3. Data Analysis:

  • Plot the enzyme activity against the glyphosate concentration to determine the IC50 value (the concentration of glyphosate that inhibits 50% of the enzyme's activity).

  • Perform kinetic analysis by measuring reaction rates at various substrate (PEP) concentrations in the presence and absence of the inhibitor to determine the inhibition constant (Ki) and the mode of inhibition.

Experimental Workflow Diagram

Caption: General workflow for EPSPS enzyme extraction and inhibition assay.

Conclusion

The core mechanism of action for N-(phosphonomethyl)glycine (glyphosate) in plants is the specific and potent inhibition of the EPSPS enzyme. This targeted disruption of the shikimate pathway leads to a cascade of metabolic failures, including the depletion of essential aromatic amino acids and the accumulation of shikimate, which ultimately results in plant death. This highly specific mode of action, targeting a pathway absent in animals, is the foundation of its widespread use as a broad-spectrum, systemic herbicide.

Spectroscopic Analysis of (Isopropylamino)(oxo)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (Isopropylamino)(oxo)acetic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from typical values for the functional groups present in the molecule: a secondary amide, a carboxylic acid, and an isopropyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
(CH₃)₂CH-1.1 - 1.3Doublet6.0 - 7.0
(CH₃)₂CH -3.9 - 4.2Septet (or multiplet)6.0 - 7.0
-NH-7.5 - 8.5Broad SingletN/A
-COOH10.0 - 13.0Broad SingletN/A
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
(C H₃)₂CH-18 - 25
(CH₃)₂C H-40 - 50
-C (O)NH-160 - 170
-C (O)OH170 - 185[1][2]
Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Amide)3200 - 3400Medium, Broad
C-H (Alkyl)2850 - 3000Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Amide I band)1630 - 1680Strong, Sharp
N-H Bend (Amide II band)1510 - 1570Medium to Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M+H]⁺132.06Molecular ion peak in positive ion mode (e.g., ESI).
[M-H]⁻130.05Molecular ion peak in negative ion mode (e.g., ESI).
[M-COOH]⁺87.07Loss of the carboxylic acid group.[3]
[M-NHCH(CH₃)₂]⁺73.01Loss of the isopropylamino group.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and Mass Spectrometry data for a small organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the labile protons (-NH and -COOH).

    • Transfer the solution to a standard 5 mm NMR tube.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[5][6]

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and study its fragmentation pattern to support the proposed structure.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.[8]

  • Instrument Setup:

    • Set the mass spectrometer to either positive or negative ion detection mode.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for a known standard before introducing the sample.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and inducing fragmentation through collision-induced dissociation (CID). Acquire the product ion spectrum.[9]

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses that are consistent with the structure of this compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

An In-Depth Technical Guide on the Solubility and Stability of (Isopropylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific experimental data on the solubility and stability of (Isopropylamino)(oxo)acetic acid is limited. Therefore, this guide provides a comprehensive framework based on the known properties of structurally similar compounds and established methodologies in pharmaceutical sciences. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a guide for experimental design.

Introduction

This compound, also known as N-isopropyloxamic acid, is an organic compound with the chemical formula C₅H₉NO₃. Its structure, featuring both a carboxylic acid and an amide functional group, suggests its potential for diverse chemical interactions and applications in research and development, particularly in the synthesis of more complex molecules. Understanding the physicochemical properties of this compound, such as its solubility in various solvents and its stability under different environmental conditions, is paramount for its effective handling, formulation, and application.

This technical guide provides a detailed overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds. The guide outlines standard experimental protocols, presents illustrative data, and visualizes key workflows and potential chemical transformations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The presence of both a polar carboxylic acid group and a moderately non-polar isopropyl amide group in this compound suggests a nuanced solubility profile. The parent compound, oxamic acid, is soluble in water[1][2]. The addition of the isopropyl group is expected to decrease aqueous solubility due to increased lipophilicity, while potentially increasing its solubility in organic solvents.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common pharmaceutical solvents at ambient temperature. These values are illustrative and should be experimentally verified.

SolventSolvent TypeExpected Solubility (mg/mL) at 25°C
WaterPolar Protic10 - 50
0.1 M HClAqueous Acidic> 50
0.1 M NaOHAqueous Basic> 100
EthanolPolar Protic50 - 100
MethanolPolar Protic> 100
Isopropyl AlcoholPolar Protic20 - 60
AcetonePolar Aprotic10 - 30
AcetonitrilePolar Aprotic5 - 20
DichloromethaneNon-polar< 1
HexaneNon-polar< 0.1
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC/UV-Vis analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Workflow for Thermodynamic Solubility Determination

Stability Profile and Degradation Pathways

Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to induce degradation to an extent of 5-20%.

Illustrative Forced Degradation Conditions and Results:

Stress ConditionReagent/ConditionTimeTemperatureIllustrative Outcome
Acid Hydrolysis 0.1 M HCl24 h60°CSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH8 h60°CRapid and extensive degradation.
Oxidation 3% H₂O₂24 hRTModerate degradation.
Thermal Solid State48 h80°CMinor degradation.
Photolytic Solid State24 hICH Option 2Negligible degradation.
Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable co-solvent for initial dissolution

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Maintain the solution at 60°C.

    • Withdraw samples at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 4, 8, 24 hours).

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place it in a thermostatically controlled oven at 80°C.

    • Sample the solid at predetermined intervals, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Sample the solids, dissolve, and analyze.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Proposed Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions (both acidic and basic) is the hydrolysis of the amide bond. This would result in the formation of oxalic acid and isopropylamine.

G cluster_products Hydrolysis Products parent This compound prod1 Oxalic Acid parent->prod1 H+ or OH- H2O prod2 Isopropylamine parent->prod2 H+ or OH- H2O G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation start Drug Substance This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Identify Degradants Elucidate Pathways Assess Mass Balance analysis->eval end Stability Profile Established eval->end

References

An In-depth Technical Guide to the Potential Industrial Applications of (Isopropylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Isopropylamino)(oxo)acetic acid , also known as N-isopropyloxamic acid , is a specialty chemical with emerging applications in pharmaceutical research and synthetic chemistry. This technical guide provides a comprehensive overview of its properties, potential industrial uses, and relevant experimental protocols.

Chemical Properties and Data

This compound is a derivative of oxamic acid, characterized by an isopropyl group attached to the amide nitrogen. Its chemical properties make it a subject of interest in medicinal chemistry and as a building block in organic synthesis.

PropertyValue
IUPAC Name This compound
Synonyms N-Isopropyloxamic acid, 2-(Isopropylamino)-2-oxoacetic acid
CAS Number 29262-57-5
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Potential Industrial Applications

The primary industrial applications of this compound are centered in two key areas: pharmaceutical research as a potential enzyme inhibitor and in fine chemical synthesis as a precursor for more complex molecules.

This compound has been investigated as a potential inhibitor of human lactate dehydrogenase A (LDH-A). LDH-A is a critical enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells to support rapid proliferation. Inhibition of LDH-A is a therapeutic strategy to disrupt tumor metabolism.

While this compound itself has demonstrated low inhibitory potency against LDH-A, it serves as a valuable scaffold and a reference compound in the design and synthesis of more potent and selective LDH-A inhibitors. Its structural analogs are subjects of ongoing research in cancer metabolism.

Quantitative Data on LDH-A Inhibition:

CompoundTargetActivity MetricValue
This compoundLDH-APotencyLow
N-ethyloxamic acid (analog)LDH-AKi140 µM (mouse)[1]
Oxamate (parent compound)LDH-AKd26 µM (human)[1]

A significant potential industrial application of this compound lies in its use as a precursor for the synthesis of amides. Oxamic acids, in general, can undergo decarboxylative coupling reactions with aryl or vinyl halides to form C-N bonds. This method is a powerful tool in modern organic synthesis for the construction of amide bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials.

The reaction proceeds through the generation of a carbamoyl radical from the oxamic acid, which then couples with a suitable partner. This approach offers a versatile and often milder alternative to traditional amidation methods.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its potential application in a decarboxylative coupling reaction.

This protocol describes a general method for the synthesis of N-substituted oxamic acids.

Materials:

  • Diethyl oxalate

  • Isopropylamine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Amidation: In a round-bottom flask, dissolve diethyl oxalate in ethanol. Cool the solution in an ice bath. Slowly add an equimolar amount of isopropylamine to the solution with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Saponification: To the reaction mixture, add a solution of one equivalent of potassium hydroxide in ethanol. Stir the mixture for 2 hours at room temperature.

  • Purification: Remove the ethanol under reduced pressure. Dissolve the resulting solid in water and wash with diethyl ether to remove any unreacted diethyl oxalate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: The product, this compound, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This protocol is a general representation of how an N-substituted oxamic acid could be used in a decarboxylative coupling reaction. Specific conditions may vary depending on the substrates.

Materials:

  • N-substituted oxamic acid (e.g., this compound)

  • Heteroaryl halide (e.g., 4-bromopyridine)

  • Photocatalyst (e.g., an iridium or organic dye catalyst)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Base (e.g., an organic base)

  • Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

  • Reaction Setup: In a glovebox, add the N-substituted oxamic acid, heteroaryl halide, photocatalyst, nickel catalyst, ligand, and base to a reaction vial.

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Degassing: Seal the vial and remove it from the glovebox. Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Photoreaction: Place the reaction vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature for 24 hours with stirring.

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualizations

LDH_Inhibition cluster_glycolysis Anaerobic Glycolysis cluster_LDH_reaction LDH-A Catalyzed Reaction cluster_inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A NADH NADH NAD NAD NADH->NAD   Inhibitor This compound Inhibitor->Pyruvate Blocks Conversion

Caption: Inhibition of the LDH-A pathway.

Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Decarboxylative Coupling A Diethyl Oxalate + Isopropylamine B Amidation A->B C Saponification B->C D Purification & Isolation C->D E This compound + Heteroaryl Halide D->E Used as Precursor F Photoredox-Nickel Dual Catalysis E->F G Workup & Purification F->G H Final Amide Product G->H

Caption: Synthesis and application workflow.

References

Literature review on the synthesis of oxoacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Oxoacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxoacetic acid, commonly known as glyoxylic acid, and its derivatives are fundamental building blocks in organic synthesis. As 2-oxo carboxylic acids, they possess dual reactivity, with both an aldehyde and a carboxylic acid functional group, making them valuable synthons for a wide range of chemical transformations.[1][2] These compounds are key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3] For instance, they are used in the synthesis of the antibiotic amoxicillin, the cardiovascular drug atenolol, and the fragrance vanillin.[2] Glyoxylic acid is also an intermediate in the glyoxylate cycle, a metabolic pathway in plants, bacteria, and fungi. This guide provides a comprehensive literature review of the primary synthetic routes to oxoacetic acid and its principal derivatives—esters and amides—complete with detailed experimental protocols, tabulated data for comparative analysis, and diagrams illustrating key processes.

Core Synthesis: Glyoxylic Acid (Oxoacetic Acid)

The industrial availability of glyoxylic acid is a prerequisite for the synthesis of its derivatives. While several methods exist, the catalytic oxidation of glyoxal is a prominent "green" method that avoids the harsh reagents and environmental pollutants associated with older techniques like nitric acid oxidation.[4][5]

Catalytic Oxidation of Glyoxal

A highly effective method for synthesizing glyoxylic acid is the selective oxidation of glyoxal using oxygen or air as the oxidant, catalyzed by metal nanoparticles supported on activated carbon (e.g., Au/C).[4][5] This process offers mild reaction conditions and high selectivity, minimizing the over-oxidation to oxalic acid.[6] The reaction is typically performed in an aqueous solution where the pH is carefully controlled to prevent the Cannizzaro reaction, a disproportionation of glyoxal that forms glycolic acid.[4][7]

G cluster_inputs Inputs cluster_reactor Process cluster_outputs Outputs Glyoxal Glyoxal Solution Reactor Catalytic Reactor (45°C, Constant Stirring) Glyoxal->Reactor Catalyst Nano-Au/C Catalyst Catalyst->Reactor Oxygen Oxygen (1.0 L/min) Oxygen->Reactor Base NaOH Solution (1.00 mol/L) Base->Reactor pH Control (8.2-8.4) Product Glyoxylic Acid Reactor->Product Selective Oxidation

Diagram 1. Workflow for the catalytic oxidation of glyoxal.

Table 1: Performance of Nano-Au/C Catalyst in Glyoxal Oxidation

ParameterValue/ConditionReference
CatalystGold nanoparticles on activated carbon[4][5]
Au:Glyoxal Molar Ratio1:1000[4][5]
Temperature45°C[5]
pH8.2 - 8.4 (controlled with 1.0 M NaOH)[4][5]
Conversion>98%[4]
Selectivity>85%[4]
Catalyst ReusabilityActivity slowly decreased after 14 runs[4]

Experimental Protocol 1: Catalytic Oxidation of Glyoxal with Nano-Au/C [5]

  • Add a measured quantity of water and the Nano-Au/C catalyst to a catalytic reactor equipped with a stirrer, gas inlet, and pH probe.

  • Add the glyoxal solution to achieve an Au:glyoxal molar ratio of 1:1000.

  • Heat the reactor to 45°C while stirring continuously.

  • Inlet oxygen gas at a constant flow rate (e.g., 1.0 L/min).

  • Maintain the pH of the reaction system between 8.2 and 8.4 by the dropwise addition of a 1.00 mol/L NaOH solution.

  • Monitor the reaction. The reaction is considered complete when the pH value remains stable without further addition of NaOH.

  • Analyze the final solution for residual glyoxal and glyoxylic acid content to calculate conversion and selectivity.

Synthesis of Oxoacetic Acid Esters

Esters of oxoacetic acid are versatile intermediates. Common synthetic strategies include Fischer esterification, reactions involving more reactive acyl chlorides, and reactions of organometallic reagents with oxalate esters.

Fischer Esterification

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] For oxoacetic acid, this involves heating with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.[9] The reaction is reversible, so driving it to completion often requires using the alcohol as the solvent or removing the water byproduct as it forms.[10]

FischerEsterification

Diagram 2. General scheme for Fischer Esterification.

Experimental Protocol 2: General Fischer Esterification [9]

  • To a round-bottom flask, add the oxoacetic acid (1 equivalent).

  • Add a large excess of the desired alcohol (e.g., 10-fold excess), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%).

  • Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by TLC or GC.

  • After cooling, neutralize the excess acid with a mild base (e.g., NaHCO₃ solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the crude ester, which can be purified by distillation.

Synthesis of α-Aryl Oxoacetic Acid Esters via Organolithium Reagents

A powerful method for synthesizing α-aryl oxoacetic acid esters involves the reaction of an aryllithium reagent with an oxalate ester, such as diethyl oxalate. A significant challenge in this reaction is the double addition of the organolithium reagent to the desired keto-ester product, which forms a tertiary alcohol byproduct.[11] This side reaction can be suppressed by using a plug flow reactor, which ensures rapid mixing and prevents localized high concentrations of the organolithium species from coming into contact with the newly formed product.[11]

// Reactant Streams ArylLi [label="Aryl Bromide + BuLi\nin THF (-80°C)\n(Forms Aryllithium)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxalate [label="Diethyl Oxalate\nin THF", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mixing and Reaction T_junction [label="T-Junction\n(Mixing Chamber)", shape=point, width=0.1]; PFR [label="Plug Flow Reactor\n(Teflon Tube)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Quenching and Workup Quench [label="Quenching Flask\n(Ice, H₂O, H⁺)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", width=2]; Workup [label="Workup\n(Extraction, Drying,\nEvaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α-Aryl Oxoacetic\nAcid Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections ArylLi -> T_junction [label="Syringe Pump"]; Oxalate -> T_junction [label="Syringe Pump"]; T_junction -> PFR [label="Rapid Flow"]; PFR -> Quench; Quench -> Workup; Workup -> Product; }

Diagram 3. Experimental workflow for ester synthesis in a plug flow reactor.

Table 2: Synthesis of α-Aryl Oxoacetic Acid Esters Using a Plug Flow Reactor [11]

ProductStarting Aryl BromideYield (%)
1a 2-(2-Bromo-4,5-dimethoxyphenyl)-5,5-dimethyl-1,3-dioxane88
1b 2-Bromothiophene91
1c 2-(5-Bromothiophen-2-yl)-5,5-dimethyl-1,3-dioxane85
1d 2-(5-Bromo-3-methylthiophen-2-yl)-5,5-dimethyl-1,3-dioxane82

Experimental Protocol 3: Preparation of α-Oxoacetic Acid Esters with a Plug Flow Reactor [11]

  • Aryllithium Generation: Dissolve the aryl bromide (0.05 mol) in anhydrous THF (50 mL) in a two-necked flask under an argon atmosphere and cool to -80°C. Add n-butyllithium (1.6 M in hexane, 0.06 mol) via syringe and stir for 5 minutes.

  • Reactor Setup: Construct a plug flow reactor using syringes for the reactant solutions, a T-junction for mixing, and Teflon tubing as the reactor coil, leading into a 2-L round-bottomed flask containing ice (~300 g) under a low-pressure environment.

  • Reaction: Simultaneously inject the cold aryllithium solution and a solution of diethyl oxalate in THF into the T-junction. The low pressure in the collection flask induces a high flow rate (~7 mL/s), preventing double addition.

  • Workup: Once the reaction is complete, shake the collection flask vigorously. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Distill off the excess diethyl oxalate under reduced pressure (5 mbar, 60–70°C water bath). The final product can be purified by crystallization or column chromatography.

Synthesis of Oxoacetic Acid Amides

Amide derivatives are crucial in medicinal chemistry. They are typically synthesized from oxoacetic acid or its more reactive forms (esters, acyl chlorides) by reaction with amines.

Amidation via Acyl Chlorides

A highly reliable method for amide formation is the reaction of an amine with an acyl chloride.[12][] Oxoacetic acid can be converted to its acyl chloride derivative (e.g., ethyl chlorooxoacetate) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acyl chloride is highly electrophilic and reacts rapidly with primary or secondary amines, often at low temperatures in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[15]

Direct Amidation using Coupling Reagents

Directly reacting a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[16] Modern methods employ coupling reagents to activate the carboxylic acid. Common reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU).[][15] The activated intermediate, often an O-acylisourea or an active ester, readily undergoes nucleophilic attack by the amine to form the amide bond.[15]

Amidation

Experimental Protocol 4: One-Pot Amidation of Carboxylic Acid using Thionyl Chloride [14]1. Dissolve the carboxylic acid (e.g., an N-protected amino acid, 1 equivalent) in an appropriate anhydrous solvent (e.g., THF or DCM). 2. Cool the solution in an ice bath (0°C). 3. Slowly add thionyl chloride (SOCl₂, ~1.1 equivalents). Stir for 10-20 minutes to form the acyl chloride in situ. 4. In a separate flask, dissolve the amine (primary or secondary, ~1.2 equivalents) and a base (e.g., triethylamine, ~2.5 equivalents) in the same anhydrous solvent. 5. Slowly add the amine solution to the freshly prepared acyl chloride solution at 0°C. 6. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). 7. Perform an aqueous workup: wash the reaction mixture with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and finally with a saturated NaHCO₃ solution. 8. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by chromatography or crystallization.

Conclusion

The synthesis of oxoacetic acid derivatives is a mature field with a diverse array of reliable methodologies. For the parent acid, catalytic oxidation of glyoxal represents a modern, efficient, and environmentally conscious approach. The preparation of its ester and amide derivatives can be achieved through several pathways. Classic methods like Fischer esterification remain useful for simple substrates, while more sophisticated techniques involving organometallic reagents in flow reactors offer high yields for complex targets while minimizing side reactions. For amides, activation of the carboxylic acid via acyl chlorides or modern coupling reagents provides clean and high-yielding routes compatible with a wide range of functional groups. The choice of synthetic strategy ultimately depends on the specific derivative required, substrate sensitivity, and desired scale of production.

References

Toxicological Profile of N-Isopropyloxamic Acid: A Surrogate Analysis Based on N-Isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and toxicological databases yielded no specific data for the toxicological profile of N-Isopropyloxamic acid. Due to the absence of direct information, this technical guide provides a toxicological profile for the structurally related compound, N-isopropylacrylamide (NIPAM) . NIPAM shares some structural features with N-Isopropyloxamic acid, such as the N-isopropyl group and an amide linkage. However, it is crucial to note that their toxicological properties may differ significantly. This document is intended to serve as a surrogate analysis and a guide for potential toxicological considerations, not as a direct assessment of N-Isopropyloxamic acid.

Introduction to N-Isopropylacrylamide (NIPAM)

N-isopropylacrylamide (NIPAM) is a temperature-sensitive monomer used in the synthesis of polymers and hydrogels.[1] These polymers, known as poly(N-isopropylacrylamide) or pNIPAM, are of significant interest in biomedical applications such as drug delivery and tissue engineering due to their ability to undergo a phase transition at a lower critical solution temperature (LCST) close to physiological temperature.[2][3] While the polymer is generally considered to have low cytotoxicity, the monomer is known to be toxic.[1][3] This guide focuses on the toxicological profile of the NIPAM monomer.

Summary of Toxicological Profile

N-isopropylacrylamide exhibits a range of toxic effects. It is harmful if swallowed and can cause serious eye irritation or damage.[4] Genotoxicity has been observed in some studies.[5] Repeated exposure to NIPAM has been shown to induce neurotoxicity and testicular atrophy in animal models.[6] Furthermore, developmental toxicity, specifically a decrease in fetal weight at high doses, has been reported.[7] The toxicity of NIPAM is partly attributed to its metabolism to acrylamide, a known neurotoxin and carcinogen.[4]

Quantitative Toxicology Data

The following tables summarize the available quantitative data on the toxicology of N-isopropylacrylamide.

Table 1: Acute Toxicity of N-isopropylacrylamide

EndpointSpeciesRouteValueReference
LD50MouseOral419 mg/kg[6]
Serious Eye Damage/IrritationRabbitOcularCauses serious eye damage[4]
Mild to Moderate IrritationRabbitOcularMild to moderate inflammatory reaction, resolving over time[8][9]

Note: Conflicting data exists for eye irritation, potentially depending on the formulation and concentration tested.

Table 2: Genotoxicity of N-isopropylacrylamide

AssaySystemMetabolic Activation (S9)ResultReference
Ames TestS. typhimurium TA98, TA100Not specifiedPositive[5]
Chromosomal AberrationChinese Hamster Lung (CHL) cellsNot specifiedPositive[5]
Micronucleus TestMouse peripheral blood cellsIn vivoPositive (at doses >72.5 mg/kg)[5]

Table 3: Repeated-Dose and Developmental Toxicity of N-isopropylacrylamide

Study TypeSpeciesRouteDose LevelsKey FindingsReference
Neurotoxicity & Reproductive ToxicityMouseOralRepeated dosesNeuropathy and testicular atrophy[6]
Developmental ToxicityMouse (CD-1)Intraperitoneal500, 750, 1000 mg/kg/day (GD 6-16)Decreased fetal weight at 750 and 1000 mg/kg/day[7]

Detailed Toxicological Endpoints

Acute Toxicity
  • Oral: N-isopropylacrylamide is classified as harmful if swallowed, with a reported oral LD50 of 419 mg/kg in mice.[4][6]

  • Dermal: Information on dermal toxicity is limited, but it is not readily absorbed through the skin.

  • Inhalation: No specific data on inhalation toxicity was identified.

  • Skin and Eye Irritation: There are indications that NIPAM can cause serious eye damage.[4] However, other studies, particularly those involving intravitreal injections of pNIPAM, reported mild to moderate inflammation of the conjunctiva and anterior chamber that resolved over several months, with the cornea and lens remaining clear.[8][9][10]

Genotoxicity

N-isopropylacrylamide has demonstrated genotoxic potential in a battery of tests. It was found to be mutagenic in the Ames test with Salmonella typhimurium strains TA98 and TA100.[5] Furthermore, it induced chromosomal aberrations in Chinese hamster lung cells and significantly increased the formation of micronuclei in the peripheral blood cells of mice at doses higher than 72.5 mg/kg.[5]

Repeated-Dose Toxicity

Studies in mice have shown that repeated oral administration of N-isopropylacrylamide can lead to neurotoxicity and testicular atrophy.[6] The neurotoxic effects were assessed by the rotated performance test, where NIPAM was found to be a potent neurotoxin, although less so than acrylamide.[6] The testicular effects were characterized by degeneration of the epithelial cells of the seminiferous tubules.[6]

Developmental Toxicity

The developmental toxicity of a related oligomer, P(NIPAAm-co-AAm), was assessed in pregnant CD-1 mice.[7] When administered via intraperitoneal injection from gestation days 6 to 16, a statistically significant decrease in fetal weight was observed at the two highest dose groups (750 and 1,000 mg/kg/day).[7] No significant differences were noted in maternal weight gain or the percentage of resorbed or dead fetuses.[7]

Metabolism

In vitro studies using the hepatic enzyme system of mice have shown that N-isopropylacrylamide is metabolized to acrylamide.[4] This metabolic pathway is a significant contributor to the toxicological profile of NIPAM, as acrylamide itself is a well-characterized neurotoxin and potential carcinogen.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on standard OECD guidelines which are typically followed in such studies.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)
  • Principle: This method involves a stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.[11][12][13]

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically of a single sex per step, are used. Animals are acclimatized and fasted before dosing.[13]

  • Dose Levels: Dosing is initiated at a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[13]

  • Procedure: The test substance is administered in a single dose by gavage. A group of three animals is used in each step. The outcome (number of animals surviving or dying) determines the next step:

    • Stop the test and classify the substance.

    • Dose another three animals at the same dose.

    • Dose another three animals at the next higher or lower dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns) for at least 14 days.[14] Body weight is recorded weekly.

  • Pathology: All animals are subjected to gross necropsy at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)
  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state, allowing growth on a minimal medium.[15][16]

  • Tester Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA97a and TA102.[17]

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[17][18]

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if required) are mixed in molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated before being mixed with top agar and plated.[15]

  • Dose Levels: At least five different analyzable concentrations of the test substance are used. The maximum recommended concentration for soluble, non-cytotoxic substances is 5 mg/plate.[15]

  • Data Analysis: After incubation for 48-72 hours at 37°C, the number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[15]

In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)
  • Principle: This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.[19][20]

  • Cell Cultures: Various cell lines (e.g., CHO, TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.[21]

  • Metabolic Activation: The test is conducted with and without an S9 mix to account for the metabolic activation of the test substance.[21]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.[20]

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the specific analysis of cells that have completed one mitosis.[19]

    • After treatment, cells are harvested, stained, and prepared on microscope slides.

  • Data Analysis: At least 2000 cells per concentration are scored for the frequency of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.[20][21]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-isopropylacrylamide

The metabolism of N-isopropylacrylamide is a key aspect of its toxicity, primarily through its conversion to acrylamide.

Metabolism NIPAM N-isopropylacrylamide Enzymes Hepatic Enzymes (e.g., Cytochrome P450) NIPAM->Enzymes Metabolism Acrylamide Acrylamide Toxicity Neurotoxicity, Genotoxicity, Reproductive Toxicity Acrylamide->Toxicity Enzymes->Acrylamide

Metabolic activation of N-isopropylacrylamide to Acrylamide.
Experimental Workflow for the Ames Test

The workflow for the Bacterial Reverse Mutation (Ames) Test is a standard procedure in genotoxicity testing.

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Bacterial Strains (e.g., S. typhimurium TA100) D Combine Bacteria, Test Substance, and S9 Mix (+/-) in Top Agar A->D B Prepare Test Substance (Multiple Concentrations) B->D C Prepare S9 Mix (for Metabolic Activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Controls (Vehicle and Positive) G->H I Determine Mutagenicity H->I

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Conclusion

This toxicological profile, using N-isopropylacrylamide as a surrogate, indicates potential for significant toxicity, including acute oral toxicity, serious eye irritation, genotoxicity, neurotoxicity, and reproductive and developmental effects. A key mechanism of its toxicity is its metabolic conversion to acrylamide. The absence of data on N-Isopropyloxamic acid itself necessitates that any safety assessment for this compound should be approached with caution, and direct testing would be required to establish its specific toxicological profile. The experimental protocols and data presented here for N-isopropylacrylamide can serve as a foundational reference for designing such a testing strategy.

References

An In-depth Technical Guide to the Thermochemical Properties of (Isopropylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid, is a molecule of interest in various chemical and pharmaceutical research domains. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process development, safety analysis, and computational modeling of its behavior. This technical guide addresses the significant gap in publicly available experimental thermochemical data for this compound. It provides a comprehensive overview of the molecule's known physical properties and outlines robust computational and experimental methodologies for determining its key thermochemical characteristics. This document serves as a foundational resource for researchers seeking to characterize this compound, enabling further investigation into its potential applications.

Introduction

Thermochemical data are critical for understanding the stability, reactivity, and energy content of chemical compounds. For researchers in drug development and chemical synthesis, properties like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are indispensable for reaction modeling, process scale-up, and safety assessments.

Currently, there is a notable lack of experimentally determined thermochemical data for this compound in scientific literature and databases. This guide aims to bridge this knowledge gap by:

  • Collating the existing physical and chemical data for the compound.

  • Proposing a detailed computational workflow to accurately predict its thermochemical properties.

  • Providing standardized experimental protocols for the determination of these properties.

Compound Identification and Known Properties

This compound is an organic compound with the chemical formula C5H9NO3. Its identity and basic physicochemical properties gathered from various chemical databases are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-Isopropyloxamic acid, 2-((1-methylethyl)amino)-2-oxoacetic acid[1]
CAS Number 29262-57-5[2]
Molecular Formula C5H9NO3[3]
Molecular Weight 131.13 g/mol [3]
Physical Form Solid[2]
Predicted pKa 2.37 ± 0.20
Predicted Density 1.174 ± 0.06 g/cm³

Note: Predicted values are computationally derived and have not been experimentally verified.

Computational Approach for Thermochemical Property Prediction

In the absence of experimental data, high-accuracy composite ab initio methods provide a reliable means of determining thermochemical properties for organic molecules.[4][5][6] Methods like Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) are specifically designed to yield results approaching "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[1][2][7][8][9]

A recommended computational workflow for this compound is detailed below.

Detailed Computational Methodology
  • Conformational Analysis: The process begins with a conformational search to identify the lowest-energy conformers of the molecule.[10] Given the rotational freedom around the C-N and C-C bonds, multiple conformers may exist. This search can be performed using a computationally inexpensive method like the MMFF94 force field.

  • Geometry Optimization and Frequency Calculation: The lowest-energy conformers identified are then subjected to geometry optimization and vibrational frequency calculations using a robust Density Functional Theory (DFT) method, such as M06-2X/6-31G(d).[11] This step provides optimized molecular structures, zero-point vibrational energies (ZPVE), and thermal corrections. The absence of imaginary frequencies confirms that a true energy minimum has been located.

  • High-Level Single-Point Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry. For the CBS-QB3 method, this involves calculations at various levels of theory and with different basis sets to extrapolate to the complete basis set limit.[1][7][9]

  • Thermochemical Data Calculation: The final electronic energy is combined with the scaled ZPVE and thermal corrections (enthalpy and entropy) derived from the frequency calculation.[12] The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are then calculated using statistical mechanics principles based on the vibrational, translational, and rotational partition functions.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the proposed computational methodology.

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output Data mol_structure Initial 3D Structure of This compound conf_search Conformational Search (e.g., MMFF94) mol_structure->conf_search Start dft_opt DFT Geometry Optimization & Vibrational Frequencies (e.g., M06-2X/6-31G(d)) conf_search->dft_opt Lowest Energy Conformers cbs_energy High-Accuracy Energy Calculation (e.g., CBS-QB3 composite method) dft_opt->cbs_energy Optimized Geometry + ZPVE thermo_calc Statistical Mechanics Calculation of Thermochemical Properties cbs_energy->thermo_calc Final Electronic Energy enthalpy Standard Enthalpy of Formation (ΔfH°) thermo_calc->enthalpy entropy Standard Molar Entropy (S°) thermo_calc->entropy heat_capacity Heat Capacity (Cp) thermo_calc->heat_capacity

Caption: Computational workflow for determining thermochemical properties.

Experimental Protocols for Thermochemical Analysis

To validate computational predictions and provide definitive values, direct experimental measurement is essential. The following sections describe standard protocols for determining the key thermochemical properties of a solid organic compound like this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally measured enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the benchmark technique for this measurement.

Experimental Protocol:

  • Sample Preparation: A pellet of the sample (approximately 0.5 - 1.0 g) is prepared using a pellet press. The exact mass of the pellet is recorded to ±0.1 mg.[13]

  • Bomb Assembly: The pellet is placed in the sample cup inside the calorimeter bomb. A fuse wire (e.g., nichrome or iron) of known length and mass is connected to the electrodes, ensuring it is in contact with the sample pellet.[14]

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid during combustion.[15] It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a precise volume (e.g., 2.000 L) of water in the calorimeter bucket.[13] The system is allowed to reach thermal equilibrium while stirring.

  • Ignition and Data Collection: The initial temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing a current through the fuse wire. The temperature is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and begins to cool.[14]

  • Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion of the sample is then calculated from the corrected temperature rise (ΔT) and Ccal. Corrections are applied for the heat released by the fuse wire combustion. From the heat of combustion at constant volume (ΔcU), the enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be calculated.

Visualization of Bomb Calorimetry Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis pellet Prepare & Weigh Sample Pellet bomb Assemble Bomb with Sample & Fuse Wire pellet->bomb pressurize Purge & Pressurize Bomb with O2 (30 atm) bomb->pressurize setup Place Bomb in Calorimeter with Known Water Volume pressurize->setup equilibrate Equilibrate & Record Initial Temperature (Ti) setup->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature vs. Time until Peak (Tf) ignite->record calc_q Calculate Gross Heat (q_total) from ΔT and C_cal record->calc_q correct Apply Corrections (e.g., fuse wire) calc_q->correct calc_h Calculate ΔcH° and ΔfH° correct->calc_h

Caption: Experimental workflow for Bomb Calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity as a function of temperature.[16] It also allows for the determination of the enthalpy of phase transitions, such as melting.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum).[3] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.[3]

  • Temperature Program: A temperature program is initiated. To determine heat capacity, a "heat-cool-heat" cycle is often employed to remove the sample's thermal history.[3] The data is collected during the final heating ramp at a constant rate (e.g., 10-20 °C/min).

  • Data Collection: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference as a function of temperature.

  • Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow curve of the sample with that of a known standard (e.g., sapphire) under identical conditions.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): Endothermic peaks in the DSC thermogram indicate phase transitions. The melting point is typically taken as the onset temperature of the melting peak, and the area under the peak is integrated to determine the enthalpy of fusion.[3][17]

Visualization of DSC Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample (5-15 mg) into DSC pan seal Hermetically Seal Sample & Reference Pans weigh->seal load Load Pans into DSC Cell under Inert Atmosphere seal->load program Run Temperature Program (Heat-Cool-Heat Cycle at 10-20°C/min) load->program measure Measure Differential Heat Flow vs. Temperature program->measure thermogram Generate DSC Thermogram (Heat Flow vs. Temp) measure->thermogram cp Calculate Heat Capacity (Cp) (vs. Standard) thermogram->cp tm Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) thermogram->tm

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Target Thermochemical Data

The successful application of the methodologies described in this guide will yield the following key thermochemical data for this compound.

ParameterSymbolMethod of DeterminationPhase
Standard Enthalpy of FormationΔfH°(298.15 K)Computational (G3/CBS-QB3)Gas
Standard Molar EntropyS°(298.15 K)Computational (G3/CBS-QB3)Gas
Heat Capacity (constant pressure)Cp(T)Computational (G3/CBS-QB3)Gas
Enthalpy of CombustionΔcH°Experimental (Bomb Calorimetry)Solid
Standard Enthalpy of FormationΔfH°(298.15 K)Experimental (from ΔcH°)Solid
Heat Capacity (constant pressure)Cp(T)Experimental (DSC)Solid
Melting TemperatureTmExperimental (DSC)Solid
Enthalpy of FusionΔHfusExperimental (DSC)Solid

Conclusion

While experimental thermochemical data for this compound are not currently available in the public domain, a comprehensive characterization is achievable. This technical guide provides a dual-pronged strategy for obtaining this critical information. High-accuracy composite computational methods, such as CBS-QB3, can deliver reliable predictions for gas-phase properties, which are essential for kinetic and mechanistic studies. In parallel, well-established experimental techniques, namely bomb calorimetry and differential scanning calorimetry, can provide definitive values for the solid-state enthalpy of formation and heat capacity. The combined application of these computational and experimental workflows will furnish the necessary data to support advanced research, process development, and safety analysis involving this compound.

References

Methodological & Application

Application Note: Quantification of (Isopropylamino)(oxo)acetic acid in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (Isopropylamino)(oxo)acetic acid in various water matrices. This compound is a polar, ionic compound, and its analysis can be challenging. The presented method utilizes direct injection of water samples, minimizing sample preparation and potential for analyte loss. Chromatographic separation is achieved using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for environmental monitoring and water quality assessment.

Introduction

This compound is a compound of interest due to its potential presence in water systems as a metabolite or degradation product of various industrial and agricultural chemicals. Its high polarity and ionic nature make it difficult to analyze using traditional reversed-phase liquid chromatography. This application note details a direct injection LC-MS/MS method that overcomes these challenges, offering a rapid and reliable analytical solution for researchers, scientists, and professionals in drug development and environmental science. The method is based on established principles for the analysis of similar polar compounds, such as glyphosate and its metabolites.[1][2]

Principle

Water samples are first filtered to remove particulate matter. For samples with high hardness, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is added to prevent the analyte from complexing with metal ions, which can interfere with chromatographic retention and ionization.[1][3] The sample is then directly injected into the LC-MS/MS system. The analyte is separated from other matrix components on a specialized chromatography column designed for polar compounds. Quantification is achieved by monitoring specific precursor-to-product ion transitions using tandem mass spectrometry, which provides a high degree of selectivity and sensitivity.

Experimental Protocols

Apparatus and Materials
  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A mixed-mode reversed-phase/anion-exchange column or a HILIC column suitable for polar analytes.

  • Vials: Polypropylene autosampler vials are recommended to prevent adsorption of the analyte to glass surfaces.[4]

  • Filters: 0.22 µm syringe filters (e.g., PES or PVDF).

  • Reagents:

    • This compound analytical standard

    • Isotopically labeled internal standard (optional but recommended)

    • LC-MS grade water

    • LC-MS grade acetonitrile

    • Formic acid (or other suitable mobile phase modifier)

    • Ammonium acetate (optional mobile phase additive)

    • EDTA (for hard water samples)

Sample Preparation
  • Collect water samples in clean polypropylene containers.

  • For samples with known or suspected high mineral content (hard water), add a solution of EDTA to a final concentration of approximately 1-5 mM to chelate divalent cations.[1][3]

  • Filter the water sample through a 0.22 µm syringe filter directly into a polypropylene autosampler vial.[2]

  • If an internal standard is used, add the appropriate volume of the internal standard stock solution to the vial.

  • Cap the vial and vortex briefly to mix. The sample is now ready for injection.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation and columns.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Mixed-mode RP/Anion-Exchange or HILIC (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 °C[3]

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.02080
10.02080
10.1955
15.0955

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C[2]
Nebulizer Gas Flow 3 L/min[2]
Drying Gas Flow 10 L/min

MRM Transitions:

The specific MRM transitions for this compound and its internal standard must be determined by infusing a standard solution into the mass spectrometer. As a hypothetical example:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M-H]⁻Fragment 1Optimized
This compound[M-H]⁻Fragment 2 (Qualifier)Optimized
Internal Standard[M-H]⁻FragmentOptimized

Method Validation and Data Presentation

A full method validation should be performed according to established guidelines. Key parameters to evaluate include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Representative Method Performance Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.995
Calibration Range 0.1 - 100 µg/L
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Table 3: Quantitative Data from Spiked Water Samples (Hypothetical)

Sample MatrixSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
Reagent Water1.00.9898
Tap Water1.01.05105
Surface Water1.00.9292
Reagent Water10.010.2102
Tap Water10.09.797
Surface Water10.010.8108

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Polypropylene Bottle) EDTA_Addition 2. EDTA Addition (for hard water) SampleCollection->EDTA_Addition Filtration 3. Filtration (0.22 µm) into PP Vial EDTA_Addition->Filtration IS_Spike 4. Internal Standard Spike Filtration->IS_Spike Vortex 5. Vortex Mixing IS_Spike->Vortex LC_Injection 6. LC Injection Vortex->LC_Injection Chromatography 7. Chromatographic Separation LC_Injection->Chromatography MassSpec 8. Mass Spectrometry (ESI-, MRM) Chromatography->MassSpec Integration 9. Peak Integration MassSpec->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Reporting 11. Reporting Results Quantification->Reporting validation_parameters cluster_quantitative Quantitative Performance cluster_accuracy_precision Accuracy & Precision cluster_selectivity Selectivity MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) - Repeatability - Intermediate Precision MethodValidation->Precision Selectivity Selectivity (Matrix Effects) MethodValidation->Selectivity Specificity Specificity (Interference Check) MethodValidation->Specificity

References

Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of N-Isopropyloxamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isopropyloxamic acid is a small organic molecule with potential applications in pharmaceutical and chemical research. The development of a robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.[1]

This application note outlines a systematic approach to developing an HPLC analytical method for N-Isopropyloxamic acid. The protocol covers initial analyte characterization, method screening, optimization, and key validation parameters. The described workflow is designed to establish a method that is fit for its intended purpose, ensuring reliable and reproducible results.

Physicochemical Properties (Assumed)

Due to the lack of specific experimental data for N-Isopropyloxamic acid, the following properties are assumed based on its chemical structure (an N-substituted oxamic acid). It is presumed to be a polar and acidic compound.

PropertyAssumed Value/CharacteristicJustification
Appearance White to off-white solidTypical for small organic acids
Solubility Soluble in polar solvents like water, methanol, and acetonitrile.The presence of carboxylic acid and amide functional groups suggests polarity.
UV Absorbance Expected to have a UV absorbance maximum at a low wavelength (approx. 200-220 nm).The carboxylic acid and amide groups are weak chromophores.

Experimental Protocols

Materials and Reagents
  • N-Isopropyloxamic acid reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water (H₂O)

  • Formic acid (FA), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Phosphoric acid, analytical grade

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of N-Isopropyloxamic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow diagram illustrates the key stages.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile analyte_props Characterize Analyte Properties (Solubility, UV Spectrum) start->analyte_props method_scouting Method Scouting: Select Column & Initial Conditions analyte_props->method_scouting initial_runs Perform Initial Chromatographic Runs (Generic Gradient) method_scouting->initial_runs eval1 Evaluate Peak Shape, Retention, and Resolution initial_runs->eval1 optimization Method Optimization: Adjust Mobile Phase, Gradient, Flow Rate eval1->optimization Needs Improvement eval2 Evaluate System Suitability (Tailing, Plates, Reproducibility) eval1->eval2 Acceptable optimization->initial_runs Iterate eval2->optimization Needs Improvement validation Method Validation (as per ICH guidelines) (Linearity, Accuracy, Precision) eval2->validation Meets Criteria end End: Finalized Analytical Method validation->end

Caption: Workflow for HPLC Analytical Method Development.

Step-by-Step Protocol

Step 1: Analyte Characterization

  • Solubility Test: Test the solubility of N-Isopropyloxamic acid in various solvents (Water, Methanol, Acetonitrile, and mixtures thereof) to determine a suitable solvent for stock solution preparation.

  • UV-Vis Spectral Scan: Using a PDA detector, inject a concentrated solution of N-Isopropyloxamic acid and acquire the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

Step 2: Initial HPLC Screening

  • Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Prepare a polar mobile phase. A common choice is a mixture of water and an organic solvent like acetonitrile or methanol.[1] Acidifying the aqueous phase with a small amount of an acid like formic acid or phosphoric acid is often necessary for good peak shape of acidic analytes.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient: Run a generic gradient to elute the analyte and any potential impurities.

Time (min)% Mobile Phase B (ACN)
0.05
20.095
25.095
25.15
30.05
  • Initial HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined from UV Scan (e.g., 210 nm)
Run Time 30 minutes

Step 3: Method Optimization

Based on the results from the initial screening, optimize the method to achieve the desired chromatographic performance (e.g., good peak shape, adequate retention time, and resolution from impurities).

  • Mobile Phase Composition: Adjust the type and concentration of the organic modifier (acetonitrile vs. methanol) and the acid additive (formic acid vs. phosphoric acid) to improve peak shape and selectivity.

  • Gradient Program: Modify the gradient slope and duration to improve the resolution between the main peak and any impurities and to reduce the run time.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune retention times and improve peak efficiency.

Optimized Isocratic Method (Example):

If the analyte elutes at a specific mobile phase composition with good peak shape in the gradient run, an isocratic method can be developed for faster analysis.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70% (0.1% Phosphoric Acid in Water) : 30% Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Data Presentation

Analyte Properties
PropertyResult
Solubility in Water:Methanol (50:50) > 1 mg/mL
UV λmax 210 nm
Chromatographic Performance

Initial Screening (Generic Gradient)

AnalyteRetention Time (min)Peak AreaTailing Factor
N-Isopropyloxamic acid8.51250001.8

Optimized Isocratic Method

AnalyteRetention Time (min)Peak AreaTailing FactorTheoretical Plates
N-Isopropyloxamic acid4.21350001.2> 5000
Method Validation Summary (Illustrative Data)

Once optimized, the method should be validated according to ICH guidelines.[2]

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1-
Limit of Quantitation (LOQ) (µg/mL) 0.5-

Conclusion

This application note provides a comprehensive framework for the development of an HPLC analytical method for N-Isopropyloxamic acid. By following a systematic approach of analyte characterization, method screening, and optimization, a robust and reliable method can be established. The final method should be validated to ensure it is fit for its intended purpose in a research or quality control environment. The provided protocols and data tables serve as a guide for researchers to develop and document their own analytical methods for novel compounds.

References

Application Note and Protocol: Derivatization of (Isopropylamino)(oxo)acetic Acid for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyl oxamic acid, is a polar molecule containing both a carboxylic acid and a secondary amine functional group. Due to its low volatility and potential for thermal degradation, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3][4] The most common and effective method for derivatizing compounds with active hydrogens, such as those in carboxylic acid and amine groups, is silylation.[5][6] This process replaces the acidic protons with a nonpolar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[5][6] This application note provides a detailed protocol for the silylation of this compound for subsequent GC-Mass Spectrometry (GC-MS) analysis.

Principle of Silylation

Silylation involves the reaction of a compound containing an active hydrogen with a silylating reagent.[7] For this compound, both the carboxylic acid proton and the amine proton are reactive. The silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), replaces these active hydrogens with TMS groups.[2] This reaction reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility.[6][8] The resulting silylated derivative is more thermally stable and exhibits improved chromatographic behavior on nonpolar GC columns.[3]

Experimental Protocol

This protocol details a standard procedure for the derivatization of this compound using BSTFA with 1% TMCS.

Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other aprotic solvent like Acetonitrile or Dichloromethane)

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

Procedure

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely prior to derivatization, as moisture can deactivate the silylating reagent.[4] This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial.

    • Vortex for 30 seconds to ensure the sample is fully dissolved.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA with 1% TMCS to the reaction vial.[1] A molar excess of the silylating reagent is recommended to ensure complete derivatization.[2]

    • Tightly cap the vial immediately to prevent the ingress of moisture.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[1][2] Reaction conditions (temperature and time) may need to be optimized for maximum yield.[4]

  • Cooling and Analysis:

    • After heating, allow the vial to cool to room temperature.

    • A precipitate (ammonium salts) may form, which typically does not interfere with the analysis. If necessary, centrifuge the sample and transfer the supernatant to a new vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical starting parameters for the GC-MS analysis of the silylated derivative. Optimization may be required.

ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or similar nonpolar column)
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temp 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization and GC-MS analysis of this compound.

AnalyteDerivatization ReagentRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
Di-TMS-(Isopropylamino)(oxo)acetic acidBSTFA + 1% TMCS12.50.10.50.998
Di-TMS-(Isopropylamino)(oxo)acetic acidMSTFA12.60.10.50.997

Mandatory Visualization

Derivatization_Workflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Dry Sample (e.g., Nitrogen Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent vortex_heat Vortex and Heat (e.g., 70°C for 60 min) add_reagent->vortex_heat cool Cool to Room Temperature vortex_heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Derivatization workflow for GC-MS analysis.

Troubleshooting

  • Poor Derivatization Efficiency:

    • Ensure the sample is completely dry, as moisture will inhibit the reaction.[4]

    • Increase the reaction time and/or temperature.

    • Use a higher excess of the silylating reagent.

    • Ensure the silylating reagent has not degraded; use a fresh vial.

  • Peak Tailing:

    • Incomplete derivatization can lead to peak tailing. Re-optimize the derivatization protocol.

    • The GC liner may have active sites. Use a deactivated liner.

  • Multiple Peaks for the Analyte:

    • This could indicate incomplete derivatization (mono-silylated and di-silylated products) or the formation of different isomers. Adjusting reaction conditions may help drive the reaction to completion.

The protocol described provides a robust method for the derivatization of this compound, enabling its sensitive and reproducible analysis by GC-MS. Silylation with BSTFA and TMCS is an effective technique to increase the volatility and thermal stability of this polar analyte.[2] The provided GC-MS parameters serve as a good starting point for method development, and the troubleshooting guide can assist in overcoming common challenges. This method is applicable to a wide range of research and development settings where the quantification of this compound is required.

References

(Isopropylamino)(oxo)acetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid, is a valuable synthetic intermediate possessing both a carboxylic acid and an amide functional group. This unique combination allows for its versatile application as a building block in the construction of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its derivatives have garnered significant attention for their biological activities, most notably as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in various diseases, including cancer and malaria.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 29262-57-5[1][2]
Molecular Formula C₅H₉NO₃[1][2]
Molecular Weight 131.13 g/mol [1]
IUPAC Name This compound[2]
Synonyms N-Isopropyloxamic acid, Acetic acid, [(1-methylethyl)amino]oxo-[2]
Appearance Solid

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile scaffold for introducing the N-isopropyl oxamoyl moiety into target molecules. The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction. The amide functionality, while generally less reactive, can participate in various chemical transformations under specific conditions.

A primary application of this building block is in the synthesis of novel lactate dehydrogenase (LDH) inhibitors. The oxamic acid core acts as a competitive inhibitor of pyruvate, the natural substrate of LDH. By functionalizing the molecule through reactions at its carboxylic acid terminus, researchers can explore the chemical space around the enzyme's active site to develop potent and selective inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted oxamic acids, adapted for the preparation of this compound. The reaction proceeds in two steps: 1) acylation of isopropylamine with an oxalyl chloride derivative, followed by 2) hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Scheme:

Materials:

  • Isopropylamine

  • Ethyl oxalyl chloride (or another suitable oxalyl chloride ester)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Ethyl (isopropylamino)(oxo)acetate

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (isopropylamino)(oxo)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (typically 2-3 eq) to the solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to a pH of ~2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling with a Primary Amine

This protocol outlines a general procedure for the coupling of this compound with a primary amine to form a diamide derivative, a common strategy in the development of enzyme inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (R'NH₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Inhibitory Activity of N-Isopropyloxamic Acid against Lactate Dehydrogenase (LDH) Isozymes

IsozymeKi (mM)
Mouse LDH-C40.014
Mouse LDH-10.4
Mouse LDH-50.8

Data extracted from a comparative study on the inhibitory effects of oxamate and N-isopropyl oxamate.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_application Application as a Building Block amine Isopropylamine intermediate Ethyl (isopropylamino)(oxo)acetate amine->intermediate Acylation (Et3N, DCM) oxalyl_chloride Ethyl Oxalyl Chloride oxalyl_chloride->intermediate product This compound intermediate->product Hydrolysis (LiOH, THF/H2O) building_block This compound final_product Diamide Product building_block->final_product Amide Coupling (HATU, DIPEA, DMF) primary_amine Primary Amine (R'-NH2) primary_amine->final_product

Caption: Synthetic workflow for this compound and its use in amide coupling.

G Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Binds to active site Lactate Lactate LDH->Lactate Converts to N_Isopropyloxamic_Acid This compound (N-Isopropyloxamic Acid) N_Isopropyloxamic_Acid->LDH Competitively inhibits

Caption: Competitive inhibition of Lactate Dehydrogenase (LDH) by this compound.

References

Application Note and Protocol: Solid-Phase Extraction of (Isopropylamino)(oxo)acetic Acid from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of (Isopropylamino)(oxo)acetic acid from environmental matrices, specifically water and soil. This compound is a polar compound of interest due to its structural similarity to glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA). The high polarity of this analyte presents a challenge for its efficient extraction and quantification from complex environmental samples. This protocol outlines a robust SPE procedure using Oasis HLB cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a compound of emerging interest in environmental analysis. Its structural resemblance to widely used herbicides like glyphosate and their degradation products necessitates reliable and sensitive analytical methods for its detection in various environmental compartments.[1][2] The high polarity and water solubility of such compounds make their extraction from complex matrices like soil and water challenging.[3]

Solid-phase extraction (SPE) has become a widely accepted alternative to traditional liquid-liquid extraction due to its numerous advantages, including reduced solvent consumption, higher sample throughput, and improved cleanup.[4][5] For polar analytes, sorbents like Oasis HLB, a hydrophilic-lipophilic balanced copolymer, have shown excellent performance in retaining and concentrating these compounds from aqueous samples.[6][7]

This application note details a comprehensive protocol for the extraction of this compound from water and soil samples. The methodology is based on established procedures for analogous polar pesticides and has been adapted to ensure high recovery and reproducibility.[1][7] For sensitive detection, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is often employed to enhance the chromatographic retention and ionization efficiency of the analyte for LC-MS/MS analysis.[2][3][8]

Experimental Workflow

The overall analytical workflow for the determination of this compound in environmental samples is depicted below. This process begins with sample collection and preparation, followed by solid-phase extraction, and concludes with instrumental analysis.

Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection Sample Collection (Water/Soil) Filtration_Centrifugation Filtration (Water) / Extraction & Centrifugation (Soil) Sample_Collection->Filtration_Centrifugation pH_Adjustment pH Adjustment Filtration_Centrifugation->pH_Adjustment Conditioning Cartridge Conditioning pH_Adjustment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Derivatization Derivatization (Optional, with FMOC-Cl) Elution->Derivatization Evaporation_Reconstitution Evaporation & Reconstitution Derivatization->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS

Figure 1: Overall analytical workflow from sample collection to analysis.

Solid-Phase Extraction Protocol

The following protocol is designed for the extraction of this compound using Oasis HLB SPE cartridges.

Required Materials and Reagents
  • Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)

  • Solid-Phase Extraction Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Hydroxide (ACS grade)

  • Formic Acid (ACS grade)

  • Extraction Buffer for Soil: 0.1 M Potassium Phosphate Dibasic (K2HPO4)

  • Centrifuge and polypropylene centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

3.2.1. Water Samples

  • Collect water samples in clean polypropylene bottles.

  • Filter the water sample through a 0.45 µm nylon syringe filter to remove particulate matter.

  • For a 100 mL water sample, acidify to pH 2-3 with formic acid.

3.2.2. Soil Samples

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of the 0.1 M K2HPO4 extraction buffer.

  • Vortex the mixture for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant and filter it through a 0.45 µm nylon syringe filter.

  • Adjust the pH of the extract to 2-3 with formic acid.

Solid-Phase Extraction Procedure

The key steps of the solid-phase extraction process are outlined in the diagram below.

SPE_Protocol Start Start SPE Condition 1. Condition Cartridge (3 mL Methanol, 3 mL Deionized Water) Start->Condition Load 2. Load Sample (Prepared Water/Soil Extract) Condition->Load Wash1 3. Wash Step 1 (3 mL Deionized Water) Load->Wash1 Wash2 4. Wash Step 2 (3 mL 5% Methanol in Water) Wash1->Wash2 Dry 5. Dry Cartridge (Under Vacuum for 10 min) Wash2->Dry Elute 6. Elute Analyte (2 x 2 mL Methanol with 2% Ammonium Hydroxide) Dry->Elute End Proceed to Analysis Elute->End

Figure 2: Key steps in the solid-phase extraction protocol.
  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.

  • Loading: Load the pre-treated water sample or soil extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes to remove residual water.

  • Elution: Elute the target analyte with two aliquots of 2 mL of methanol containing 2% ammonium hydroxide into a clean collection tube. The use of a basic elution solvent is crucial for the recovery of acidic analytes like this compound.

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • If derivatization is required, the dried residue can be derivatized with FMOC-Cl following established procedures before reconstitution.[3][8]

Quantitative Data

While specific quantitative data for this compound is not widely available, the expected performance of the described SPE method can be inferred from studies on the structurally similar compounds, glyphosate and AMPA. The following tables summarize typical SPE parameters and performance metrics from the literature.

Table 1: Summary of SPE Parameters for Glyphosate and AMPA in Environmental Samples

Analyte(s)MatrixSPE SorbentSample VolumeElution SolventDerivatizationReference
Glyphosate, AMPAWaterOasis HLB500 mLMethanolYes (FMOC-Cl)[7]
Polar PesticidesWaterOasis HLB-MethanolNo[6]
Glyphosate, AMPAWaterAnion-exchange0.160 mL-No[9]
Glyphosate, AMPASoil---Yes (FMOC-Cl)[1]
Glyphosate, AMPABeebreadMIP-SPE, Oasis HLB-0.1 M HCl, MethanolYes (FMOC-Cl)[10]

Table 2: Representative Quantitative Performance Data for Glyphosate and AMPA

AnalyteMatrixRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
GlyphosateWater76 - 111-0.01[7]
AMPAWater76 - 111-0.005[7]
GlyphosateWater86.4 - 103.90.280.84[11]
AMPAWater71.3 - 99.10.351.05[11]
GlyphosateSoil57 - 81.5--[11]
Glyphosate, AMPAWater>901-[12]

LOD: Limit of Detection; LOQ: Limit of Quantification

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the isolation and concentration of this compound from environmental water and soil samples. By leveraging a well-established sorbent like Oasis HLB and optimizing the sample preparation and elution conditions, high recoveries and clean extracts suitable for sensitive LC-MS/MS analysis can be achieved. The provided workflow and representative data for analogous compounds serve as a strong foundation for researchers and scientists working on the analysis of this and other polar environmental contaminants.

References

Application of (Isopropylamino)(oxo)acetic acid in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on (Isopropylamino)(oxo)acetic acid: Initial literature searches did not yield specific applications of this compound in proteomics research. This document, therefore, provides a detailed guide on the application of two major classes of small molecules in proteomics: non-canonical amino acids for metabolic labeling and activity-based probes for functional proteomics. These approaches are highly relevant for researchers interested in utilizing novel chemical entities to explore protein dynamics and function.

Introduction

The study of the proteome, the entire set of proteins expressed by an organism, is crucial for understanding cellular function in both healthy and diseased states. Small molecules that can be integrated into proteomic workflows offer powerful tools for elucidating protein synthesis, turnover, activity, and interactions. This application note details two widely used techniques: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for profiling newly synthesized proteins and Activity-Based Protein Profiling (ABPP) for assessing the functional state of enzymes.

Part 1: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for the selective enrichment and identification of newly synthesized proteins. It relies on the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle (e.g., an azide or alkyne) into nascent polypeptide chains. These tagged proteins can then be selectively modified with a reporter molecule for visualization or affinity purification. L-azidohomoalanine (AHA), an analog of methionine, is a commonly used non-canonical amino acid for this purpose.[1][2][3]

Experimental Workflow: BONCAT

The general workflow for a BONCAT experiment involves several key steps: metabolic labeling, cell lysis, click chemistry-based tagging, enrichment of tagged proteins, and finally, identification and quantification by mass spectrometry.[3][4]

BONCAT_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Methionine Depletion B 2. AHA Labeling A->B C 3. Cell Lysis B->C D 4. Click Chemistry (e.g., with Biotin-Alkyne) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis G->H

Caption: General workflow for a BONCAT experiment.

Quantitative Data Presentation

A key application of BONCAT is to quantify changes in the synthesis of specific proteins in response to a stimulus. The following table presents example data from a hypothetical experiment where HeLa cells were treated with a drug, and the synthesis of new proteins was profiled using AHA labeling and quantitative mass spectrometry.

ProteinGeneFunctionFold Change (Drug vs. Control)p-value
HSP70HSPA1AChaperone3.50.001
Cyclin B1CCNB1Cell Cycle Regulation-2.80.005
Caspase-3CASP3Apoptosis2.10.012
GAPDHGAPDHGlycolysis1.10.450
Detailed Experimental Protocol: BONCAT in Mammalian Cells

This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells using AHA.[1][2][5]

Materials:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA) stock solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne probe

  • Click chemistry reaction buffer components (e.g., copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Culture and Methionine Depletion:

    • Culture cells to 70-80% confluency.

    • Aspirate the complete growth medium, wash the cells once with warm PBS.

    • Incubate the cells in methionine-free DMEM supplemented with 10% dFBS for 30-60 minutes to deplete intracellular methionine stores.[6]

  • AHA Labeling:

    • Replace the depletion medium with methionine-free DMEM containing 10% dFBS and the desired concentration of AHA (typically 25-50 µM).

    • Incubate for the desired labeling period (e.g., 4 hours). Include a control plate with complete medium (containing methionine) to assess background.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • Determine the protein concentration of the cleared lysate.

    • To 1 mg of protein lysate, add the click chemistry reaction components: biotin-alkyne (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and copper(II) sulfate (final concentration 1 mM).

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Affinity Purification of Biotinylated Proteins:

    • Equilibrate streptavidin-coated magnetic beads with lysis buffer.

    • Add the equilibrated beads to the lysate after the click reaction and incubate for 2 hours at 4°C with rotation.

    • Wash the beads extensively with lysis buffer followed by high-salt and urea-containing buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

Part 2: Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technique that utilizes active site-directed covalent probes to determine the functional state of enzymes within a complex proteome.[7][8] Unlike traditional proteomics which measures protein abundance, ABPP provides a direct readout of enzyme activity.[7] This is particularly useful for identifying drug targets, assessing inhibitor selectivity, and understanding the regulation of enzyme function.

Experimental Workflow: Competitive ABPP

Competitive ABPP is a common application used to identify the protein targets of a small molecule inhibitor. The workflow involves pre-incubating the proteome with the inhibitor before labeling with a broad-spectrum activity-based probe.

ABPP_Workflow cluster_incubation Sample Incubation cluster_labeling Probe Labeling & Enrichment cluster_analysis Analysis A 1a. Proteome + Inhibitor C 2a. Add Broad-Spectrum ABP A->C B 1b. Proteome + Vehicle D 2b. Add Broad-Spectrum ABP B->D E 3. Combine Samples (optional) C->E D->E F 4. Affinity Purification E->F G 5. On-Bead Digestion F->G H 6. LC-MS/MS Analysis G->H I 7. Quantitative Analysis H->I

Caption: Workflow for a competitive ABPP experiment.

Quantitative Data Presentation

In a competitive ABPP experiment, the abundance of probe-labeled peptides is quantified. A decrease in the signal for a particular enzyme in the inhibitor-treated sample indicates that the inhibitor is engaging that target. The following table shows example data for a hypothetical screen of a novel inhibitor against the serine hydrolase family.

ProteinGeneSubcellular LocationRatio (Inhibitor/Vehicle)
Fatty Acid Amide HydrolaseFAAHMembrane0.15
Lysophospholipase 1LYPLA1Cytosol0.95
Diacylglycerol Lipase AlphaDAGLAMembrane0.25
Carboxylesterase 1CES1Endoplasmic Reticulum0.88
Detailed Experimental Protocol: Competitive ABPP for Serine Hydrolases

This protocol outlines a competitive ABPP experiment to identify the targets of an inhibitor within the serine hydrolase superfamily using a fluorophosphonate (FP)-biotin probe.[7][9]

Materials:

  • Cell or tissue lysate

  • Test inhibitor stock solution (in DMSO)

  • Fluorophosphonate-biotin (FP-biotin) probe stock solution (in DMSO)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Ammonium bicarbonate

  • DTT

  • IAA

  • Trypsin (mass spectrometry grade)

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Inhibitor Incubation:

    • Aliquot the proteome into two tubes (e.g., 1 mg of protein per tube).

    • To one tube, add the test inhibitor to the desired final concentration.

    • To the other tube, add an equivalent volume of DMSO (vehicle control).

    • Incubate both samples for 30 minutes at 37°C.

  • Activity-Based Probe Labeling:

    • Add FP-biotin probe to both tubes to a final concentration of 1-5 µM.

    • Incubate for 1 hour at room temperature.

  • Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads with lysis buffer.

    • Add the equilibrated beads to each sample and incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Reduce with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides from the inhibitor-treated and vehicle-treated samples by LC-MS/MS.

    • Quantify the relative abundance of the identified peptides between the two samples to determine the inhibitor's targets.

Conclusion

The use of small molecule probes, such as non-canonical amino acids and activity-based probes, provides powerful and versatile tools for in-depth proteomics research. BONCAT enables the specific analysis of newly synthesized proteins, offering insights into cellular responses to various stimuli. ABPP allows for the functional characterization of enzymes in their native environment, which is invaluable for drug discovery and development. The detailed protocols and workflows provided herein serve as a guide for researchers to implement these techniques in their own studies.

References

Application Notes & Protocols: NMR Techniques for Structural Elucidaion of (Isopropylamino)(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Isopropylamino)(oxo)acetic acid derivatives, also known as N-isopropyloxamic acid derivatives, are a class of small organic molecules that have garnered interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and intermediates in the synthesis of more complex bioactive compounds. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and safety of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds in solution. This document provides a detailed overview of the application of various NMR techniques for the complete structural characterization of this class of molecules.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the connectivity and stereochemistry of the molecule.[1] This includes standard experiments such as ¹H NMR and ¹³C NMR, along with more advanced techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Furthermore, quantitative NMR (qNMR) can be employed for the accurate determination of purity and concentration.[2][3]

General Experimental Workflow

The structural elucidation of an this compound derivative using NMR spectroscopy typically follows a systematic workflow. This process begins with meticulous sample preparation to ensure high-quality data, followed by the acquisition of a series of 1D and 2D NMR spectra. The final step involves the detailed analysis and interpretation of these spectra to assemble the complete chemical structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) Solvent Dissolve in Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->Solvent Filter Filter into NMR Tube Solvent->Filter NMR Insert into NMR Spectrometer Filter->NMR OneD 1D Experiments (¹H, ¹³C, DEPT) NMR->OneD TwoD 2D Experiments (COSY, HSQC, HMBC) OneD->TwoD Process Process Spectra (FT, Phasing, Baseline Correction) TwoD->Process Assign1D Assign ¹H & ¹³C Signals Process->Assign1D Assign2D Correlate Signals using 2D NMR Assign1D->Assign2D Structure Assemble Structure Assign2D->Structure Verify Verify & Refine Structure Structure->Verify

Caption: General workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.

  • Required Materials:

    • This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C and 2D NMR).[4][5]

    • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent depends on the solubility of the compound.

    • High-quality 5 mm NMR tubes.

    • Pasteur pipette and glass wool or a syringe filter.

    • Vortex mixer.

  • Protocol:

    • Accurately weigh the desired amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]

    • Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following protocols are based on a standard 500 MHz NMR spectrometer. Parameters should be adjusted based on the specific instrument and sample concentration.

a) ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Protocol:

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard 1D ¹H spectrum.

    • Pulse Program: zg30

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 seconds

b) ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Pulse Program: zgpg30

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds

c) DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • Protocol:

    • Acquire a DEPT-135 spectrum.

    • Pulse Program: dept135

    • Parameters: Use standard parameters provided by the spectrometer software.

d) 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling).[7][8]

  • Protocol:

    • Acquire a gradient-selected COSY (gCOSY) spectrum.

    • Pulse Program: cosygpqf

    • Spectral Width (SW): Same as ¹H NMR in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[1][7]

  • Protocol:

    • Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹H Spectral Width (F2): Same as ¹H NMR.

    • ¹³C Spectral Width (F1): Same as ¹³C NMR.

    • Number of Scans (NS): 2-8 per increment.

f) 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[7][9]

  • Protocol:

    • Acquire a gradient-selected HMBC spectrum.

    • Pulse Program: hmbcgplpndqf

    • Parameters: Similar to HSQC, but optimized for long-range couplings (e.g., a delay corresponding to a J-coupling of 8 Hz).

    • Number of Scans (NS): 4-16 per increment.

Data Presentation and Interpretation

For a hypothetical derivative, This compound , the following tables summarize the expected NMR data.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
H-112.5 (broad s)singlet1H--COOH
H-28.5 (d)doublet1H8.0-NH-
H-33.9 (m)multiplet1H6.5, 8.0-CH(CH₃)₂
H-41.2 (d)doublet6H6.5-CH(CH₃)₂

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ) ppmDEPT-135Assignment
C-a162.0Not observed-COOH
C-b158.5Not observed-C=O (amide)
C-c42.0Positive (CH)-CH(CH₃)₂
C-d22.5Positive (CH₃)-CH(CH₃)₂

The structural fragments can be pieced together using 2D NMR data as illustrated in the diagram below.

Caption: Key 2D NMR correlations for structure assembly.

Interpretation Summary:

  • ¹H NMR: The spectrum shows four distinct proton signals. The broad singlet at 12.5 ppm is characteristic of a carboxylic acid proton. The doublet at 8.5 ppm suggests an amide NH proton coupled to a single proton. The multiplet at 3.9 ppm (1H) and the doublet at 1.2 ppm (6H) are indicative of an isopropyl group.

  • ¹³C NMR: Four carbon signals are observed. The two signals at low field (162.0 and 158.5 ppm) are consistent with two carbonyl carbons (acid and amide). The signals at 42.0 and 22.5 ppm correspond to the isopropyl group.

  • DEPT-135: Confirms the presence of one CH group (42.0 ppm) and CH₃ groups (22.5 ppm), consistent with the isopropyl moiety.

  • COSY: A cross-peak between the NH proton (H-2) and the CH proton (H-3) confirms their connectivity. A cross-peak between the CH proton (H-3) and the methyl protons (H-4) confirms the isopropyl spin system.

  • HSQC: This spectrum would show correlations between H-3 and C-c, and between H-4 and C-d, confirming the direct C-H attachments.

  • HMBC: This is the key experiment for assembling the full structure. Expected correlations would be:

    • From the NH proton (H-2) to the amide carbonyl (C-b) and the isopropyl methine carbon (C-c).

    • From the isopropyl methine proton (H-3) to the amide carbonyl (C-b) and the methyl carbons (C-d).

    • From the methyl protons (H-4) to the methine carbon (C-c).

By combining all of this information, the structure of this compound can be unequivocally determined.

Quantitative NMR (qNMR) Protocol

qNMR can be used to determine the purity of the synthesized derivative using an internal standard.[10][11]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of a certified reference material (internal standard), the absolute quantity of the analyte can be determined.[2]

  • Protocol (Internal Standard Method):

    • Select an Internal Standard: Choose a standard that has a simple spectrum (preferably a singlet), is stable, not volatile, and has a signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

    • Sample Preparation:

      • Accurately weigh about 10-20 mg of the this compound derivative into a vial.

      • Accurately weigh about 10-20 mg of the internal standard into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Transfer the solution to an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum ensuring quantitative conditions:

        • Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient for small molecules).

        • 90° Pulse Angle: Ensure the excitation pulse is calibrated to 90°.

        • Sufficient Signal-to-Noise: Acquire enough scans (NS) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

    • Data Processing and Analysis:

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved signal from the analyte (e.g., the 6H doublet of the isopropyl methyl groups) and a signal from the internal standard.

      • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: mass

      • P_std: Purity of the standard

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of this compound derivatives. A systematic approach, from careful sample preparation to the logical interpretation of a suite of NMR experiments, allows for the unambiguous assignment of all atoms and the confirmation of the molecular structure. Furthermore, qNMR offers a precise and accurate method for determining the purity of these compounds, a critical parameter in drug development and quality control.

References

Application Notes and Protocols for the Quantitative Analysis of (Isopropylamino)(oxo)acetic acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isopropylamino)(oxo)acetic acid is an organic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API), it is crucial to have reliable and validated analytical methods for its quantification in bulk drug substances and finished pharmaceutical formulations. This ensures the quality, safety, and efficacy of the final product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a primary analytical technique, and a conceptual UV-Visible Spectrophotometric method following derivatization. The methodologies are designed to be robust and are presented with comprehensive validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography is a precise and widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method with UV detection is proposed for the determination of this compound.

Experimental Protocol: HPLC-UV

2.1.1 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

2.1.2 Reagent and Sample Preparation

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL).

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any peaks originating from the placebo and diluent. Peak purity analysis should confirm no co-eluting peaks.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy The percentage recovery should be determined at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The Relative Standard Deviation (RSD) for six replicate injections of the standard solution should not be more than 2.0%. - Intermediate Precision (Inter-day): The RSD should be determined by performing the assay on different days with different analysts and/or equipment and should not exceed 2.0%.
Limit of Detection (LOD) To be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) To be determined based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness The method's performance should be evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). The system suitability parameters should remain within acceptable limits.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Inject Standard Solutions C->D E Inject Sample Solutions D->E H Calibration Curve Generation D->H F Data Acquisition E->F G Peak Integration & Identification F->G I Quantification of Analyte G->I H->I

Caption: Workflow for the quantitative analysis by HPLC-UV.

Conceptual UV-Visible Spectrophotometric Method (Post-Derivatization)

For compounds lacking a strong chromophore, direct UV-Visible spectrophotometry may not provide sufficient sensitivity. A common approach is to introduce a chromophore into the molecule through a derivatization reaction.[5][6] This section outlines a conceptual method based on the reaction of the carboxylic acid group of this compound with a suitable derivatizing agent.

Principle

The carboxylic acid moiety of this compound can be reacted with a chromogenic agent, such as 2-nitrophenylhydrazine in the presence of a coupling agent like a carbodiimide, to form a colored hydrazide derivative.[5] This derivative exhibits strong absorbance in the visible region, allowing for sensitive spectrophotometric quantification.

Experimental Protocol: UV-Visible Spectrophotometry

3.2.1 Instrumentation and Reagents

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer.

  • Reagents:

    • This compound reference standard

    • 2-Nitrophenylhydrazine hydrochloride

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

    • Methanol (HPLC grade)

3.2.2 Derivatization and Measurement Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol (e.g., 10-100 µg/mL).

  • Preparation of Sample Solution: Prepare a sample solution in methanol with an expected concentration within the standard range.

  • Derivatization:

    • To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of 2-nitrophenylhydrazine solution (e.g., 2 mg/mL in methanol).

    • Add 1 mL of EDC solution (e.g., 5 mg/mL in methanol containing a small amount of pyridine).

    • Mix the solutions and heat in a water bath at 60°C for 20 minutes.

    • Cool the solutions to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the analyte.

    • The λmax should be determined by scanning the spectrum of a derivatized standard solution from 400 to 800 nm.

Data Presentation
ParameterDescription
λmax Wavelength of maximum absorbance of the derivatized product.
Linearity Range The concentration range over which the absorbance is directly proportional to the concentration.
Molar Absorptivity (ε) A measure of how strongly the derivatized compound absorbs light at a particular wavelength.
Sandell's Sensitivity The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette.

Visualization of UV-Visible Spectrophotometry Workflow

UV_Vis_Workflow A Prepare Standard & Sample Solutions in Methanol B Add Derivatizing Reagents (2-Nitrophenylhydrazine & EDC) A->B C Heat to facilitate Color Formation Reaction B->C D Cool to Room Temperature C->D E Measure Absorbance at λmax using UV-Vis Spectrophotometer D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Calculate Analyte Concentration in Sample F->G Validation_Logic cluster_assay Assay & Impurity Quantitative Tests Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Linearity Linearity Linearity->Range LOD LOD (for Impurities) LOQ LOQ LOQ->LOD Robustness Robustness Validation Analytical Method Validation (ICH Q2(R1)) Validation->Accuracy Validation->Precision Validation->Specificity Validation->Linearity Validation->Range Validation->LOQ Validation->Robustness

References

Application Note: Determination of Residual Solvents in (Isopropylamino)(oxo)acetic Acid by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-RS-028

Introduction

(Isopropylamino)(oxo)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. During its production and purification, organic solvents may be used, and residual amounts of these solvents can remain in the final product. The presence of residual solvents is a critical quality attribute that must be controlled and monitored to ensure the safety and efficacy of the final drug substance.[1][2][3][4] This application note details a validated static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the identification and quantification of residual solvents in this compound. The method is designed to be robust and compliant with international regulatory guidelines such as the ICH Q3C (R8) for residual solvents.[1][3]

Principle

Headspace gas chromatography is a powerful technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples.[5][6] The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace (the gas phase above the sample).[5][7][8] A portion of this headspace is then injected into the gas chromatograph for separation and detection.[5][7] This technique is ideal for residual solvent analysis as it minimizes matrix effects from the non-volatile this compound, thereby protecting the GC inlet and column from contamination.[2][8]

Experimental

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent

  • GC Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent G43 phase column)[2]

  • Headspace Vials: 20 mL, flat bottom, screw top with PTFE/silicone septa

  • Syringes: Gas-tight syringes for standard preparation

  • Analytical Balance: Capable of weighing to 0.01 mg

  • Data Acquisition: Agilent OpenLab CDS or equivalent

Reagents and Standards

  • Diluent: Dimethyl sulfoxide (DMSO), headspace grade[1][3][4]

  • Nitrogen: Carrier gas, high purity (99.999%)

  • Hydrogen: FID fuel gas, high purity (99.999%)

  • Air: FID oxidant, zero grade

  • Residual Solvent Standards: USP-grade reference standards of potential residual solvents (e.g., Methanol, Ethanol, Isopropyl Acetate, Toluene, Heptane).

Chromatographic and Headspace Conditions

The following table summarizes the instrumental conditions for the analysis.

Parameter Condition
GC System
ColumnDB-624, 30 m x 0.53 mm ID, 3.0 µm
Carrier GasNitrogen
Flow Rate5.0 mL/min (Constant Flow)
Inlet Temperature200°C
Split Ratio5:1
Oven ProgramInitial: 40°C (hold 5 min) Ramp 1: 10°C/min to 180°C (hold 0 min) Ramp 2: 40°C/min to 240°C (hold 5 min)
FID Detector
Temperature250°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Headspace Sampler
Vial Equilibration Temp80°C
Vial Equilibration Time20 minutes
Loop Temperature90°C
Transfer Line Temp100°C
Injection Volume1.0 mL
Vial ShakingOn (Medium)

Protocols

Standard Preparation

  • Stock Standard Solution: Accurately weigh approximately 100 mg of each residual solvent standard into a 100 mL volumetric flask. Dilute to volume with DMSO. This will be the stock standard solution.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock standard solution with DMSO to a final concentration that is appropriate for the ICH limit of each solvent. For example, for a solvent with a limit of 5000 ppm, the working standard concentration could be 100 µg/mL.

Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Gently swirl the vial to ensure the sample is fully dissolved.

Blank Preparation

  • Add 5.0 mL of DMSO to an empty 20 mL headspace vial.

  • Seal the vial with a PTFE/silicone septum and cap.

Analytical Procedure

  • Place the prepared blank, standard, and sample vials into the headspace autosampler tray.

  • Set up the instrument with the conditions specified in the table above.

  • Create a sequence in the data acquisition software with the blank, six replicate injections of the working standard for system suitability, and the sample preparations.

  • Start the sequence.

System Suitability

The system suitability is assessed by injecting the working standard solution six times. The following criteria must be met:

  • The relative standard deviation (RSD) of the peak areas for each solvent must be ≤ 15.0%.[2]

  • The resolution between critical pairs of solvents should be ≥ 1.5.

  • The signal-to-noise ratio for each peak in the standard should be ≥ 10.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[9][10] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was demonstrated by analyzing a blank (DMSO) and a sample of this compound spiked with the target residual solvents. The chromatograms showed no interfering peaks at the retention times of the target analytes.

Linearity and Range

Linearity was evaluated by preparing standard solutions at five concentration levels ranging from the LOQ to 150% of the target concentration. The correlation coefficient (r²) for each solvent was > 0.99.

Solvent Range (µg/mL) Correlation Coefficient (r²)
Methanol1 - 15> 0.999
Ethanol1 - 15> 0.998
Isopropyl Acetate0.5 - 7.5> 0.999
Toluene0.2 - 3.0> 0.997
Heptane1 - 15> 0.998

Accuracy (Recovery)

Accuracy was determined by spiking the this compound sample with known amounts of the residual solvents at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery for each solvent was within 85-115%.

Solvent Spike Level Mean Recovery (%)
Methanol50%, 100%, 150%98.5
Ethanol50%, 100%, 150%99.2
Isopropyl Acetate50%, 100%, 150%101.3
Toluene50%, 100%, 150%97.8
Heptane50%, 100%, 150%102.1

Precision

  • Repeatability (Intra-day precision): The RSD of six replicate sample preparations was determined.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Solvent Repeatability (%RSD) Intermediate Precision (%RSD)
Methanol< 2.5< 3.0
Ethanol< 2.0< 2.8
Isopropyl Acetate< 3.0< 3.5
Toluene< 4.5< 5.0
Heptane< 2.8< 3.2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Solvent LOD (µg/mL) LOQ (µg/mL)
Methanol0.31.0
Ethanol0.31.0
Isopropyl Acetate0.150.5
Toluene0.060.2
Heptane0.31.0

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HS_Sampler Headspace Autosampler Standard->HS_Sampler Sample Sample Preparation Sample->HS_Sampler Blank Blank Preparation Blank->HS_Sampler GC_FID GC-FID Analysis HS_Sampler->GC_FID Injection Integration Peak Integration GC_FID->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report G cluster_vial Sealed Headspace Vial Headspace Headspace (Gas Phase) Volatile Solvents Partition Here Injection Injection into GC Headspace->Injection Sample_Matrix Sample Matrix (Liquid Phase) This compound in DMSO Equilibrium Heating & Equilibration Sample_Matrix->Equilibrium Equilibrium->Headspace

References

Pressurized Liquid Extraction: Application Notes and Protocols for Bioactive Compound Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), in the recovery of bioactive compounds from a variety of natural sources. PLE is a green extraction technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of target analytes, offering significant advantages over traditional methods.[1][2][3] These advantages include reduced solvent consumption, shorter extraction times, and improved extraction yields.[4][5][6]

Principle of Pressurized Liquid Extraction

PLE operates by maintaining the solvent in a liquid state at temperatures above its normal boiling point through the application of high pressure.[6] These conditions decrease the viscosity and surface tension of the solvent while increasing its diffusivity, allowing for more efficient penetration into the sample matrix.[7] The combination of high temperature and pressure enhances the solubility of the target compounds and accelerates the mass transfer from the sample to the solvent.[5][8]

General Experimental Workflow

The following diagram illustrates the typical workflow of a Pressurized Liquid Extraction process.

PLE_Workflow cluster_prep Sample Preparation cluster_ple PLE System cluster_post Post-Extraction Processing cluster_output Final Product Start Natural Source Material Grinding Grinding/Homogenization Start->Grinding Drying Drying Grinding->Drying Mixing Mix with Dispersing Agent (e.g., sand) Drying->Mixing Loading Load into Extraction Cell Mixing->Loading PLE_Process Pressurized Liquid Extraction (Optimized Temperature, Pressure, Solvent, Time) Loading->PLE_Process Collection Collect Extract PLE_Process->Collection Filtration Filtration/Centrifugation Collection->Filtration Concentration Solvent Evaporation Filtration->Concentration Analysis Analysis (e.g., HPLC, GC-MS) Concentration->Analysis Purification Further Purification (Optional) Concentration->Purification End Bioactive Compound/Rich Extract Analysis->End Purification->End

Caption: General workflow of Pressurized Liquid Extraction for bioactive compounds.

Application 1: Extraction of Phenolic Compounds from Rosemary

Rosemary (Rosmarinus officinalis) is a rich source of antioxidant phenolic compounds, such as rosmarinic acid and carnosic acid. PLE has been demonstrated to be a highly efficient method for their extraction.

Experimental Protocol

1. Sample Preparation:

  • Obtain dried rosemary leaves.

  • Grind the leaves to a fine powder (e.g., particle size < 0.5 mm) to increase the surface area for extraction.

  • Store the powdered sample in a desiccator to prevent moisture absorption.

2. Pressurized Liquid Extraction:

  • Mix 3 g of the powdered rosemary with a dispersing agent like diatomaceous earth or sand.

  • Place the mixture into a stainless steel extraction cell (e.g., 10 mL).

  • Place the cell into the PLE system.

  • Extraction Parameters:

    • Solvent: Ethanol[4]

    • Temperature: 183 °C[4]

    • Pressure: 100 bar

    • Static Extraction Time: 10 minutes

    • Number of Cycles: 3[4]

  • After the static extraction, flush the cell with nitrogen gas to purge the remaining extract.

  • Collect the extract in a vial.

3. Post-Extraction Processing:

  • Filter the collected extract through a 0.45 µm filter to remove any solid particles.

  • The extract can then be concentrated using a rotary evaporator.

  • For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of specific phenolic compounds like rosmarinic acid and carnosic acid.[4]

Data Presentation

Table 1: Comparison of PLE and Conventional Soxhlet Extraction for Rosemary Antioxidants. [4]

ParameterPressurized Liquid Extraction (PLE)Conventional Soxhlet Extraction (CSE)
Extraction Time 1 h 10 min9 h 40 min
Solvent Volume ~50 mL~300 mL
Mass Yield 47.6 ± 0.5%26 ± 1%
Rosmarinic Acid (mg/g rosemary) 10 ± 19.9 ± 0.5
Carnosic Acid (mg/g rosemary) 21 ± 117.7 ± 0.9

Application 2: Extraction of Flavonoids from Spinach

Spinach (Spinacia oleracea) contains various flavonoids with potential health benefits. PLE can be optimized to selectively extract these compounds.

Experimental Protocol

1. Sample Preparation:

  • Freeze-dry fresh spinach leaves.

  • Grind the dried spinach into a fine powder.

2. Pressurized Liquid Extraction:

  • Pack approximately 0.5 g of the powdered spinach into an extraction cell.

  • Extraction Parameters:

    • Solvent: 70:30 mixture of ethanol and water[9]

    • Temperature: 50 to 150 °C (optimal range for flavonoid extraction)[9]

    • Pressure: 100 bar

    • Static Extraction Time: 5 minutes

    • Number of Cycles: 2

  • Purge the cell with nitrogen after extraction.

  • Collect the extract.

3. Post-Extraction Processing:

  • Filter the extract to remove particulate matter.

  • Analyze the flavonoid content using HPLC. The total phenolic content and antioxidant capacity can also be evaluated.[9]

Data Presentation

Table 2: Influence of Temperature on Flavonoid Extraction from Spinach using 70% Ethanol. [9]

Extraction Temperature (°C)Total Phenolic Content (mg/g dry weight)Antioxidant Capacity (µmol Trolox equivalents/g dry weight)
50~15~100
90~20~150
130~25~200
150~28~250
190~35~350

Note: While higher temperatures increase total phenolic content and antioxidant capacity, flavonoid degradation may occur at temperatures above 150°C.[9]

Application 3: Extraction of Carotenoids and Chlorophylls from Chlorella vulgaris

The microalga Chlorella vulgaris is a source of valuable pigments like carotenoids and chlorophylls. PLE offers a more efficient extraction method compared to conventional techniques.

Experimental Protocol

1. Sample Preparation:

  • Harvest Chlorella vulgaris biomass.

  • Freeze-dry the biomass to remove water content.

  • Homogenize the dried biomass into a fine powder.

2. Pressurized Liquid Extraction:

  • Place a known amount of the dried microalgal powder into the extraction cell.

  • Extraction Parameters:

    • Solvent: 90% ethanol/water[10]

    • Temperature: 105 °C[10]

    • Pressure: 100 bar

    • Static Extraction Time: 19 minutes[10]

    • Number of Cycles: 1

  • Collect the extract after the extraction cycle.

3. Post-Extraction Processing:

  • Centrifuge the extract to pellet any remaining cell debris.

  • Analyze the supernatant for carotenoid and chlorophyll content using spectrophotometry or HPLC.

Data Presentation

Table 3: Comparison of Different Extraction Techniques for Carotenoids and Chlorophylls from Chlorella vulgaris. [10]

Extraction TechniqueTotal Carotenoids (mg/g dry weight)Total Chlorophylls (mg/g dry weight)
Maceration (MAC)~2.5~15
Soxhlet Extraction (SOX)~3.0~18
Ultrasound-Assisted Extraction (UAE)~3.2~20
Pressurized Liquid Extraction (PLE)~4.5~28

Logical Relationship of PLE Parameters

The following diagram illustrates the interplay of key parameters in a PLE process and their impact on extraction efficiency.

PLE_Parameters cluster_params Key PLE Parameters cluster_effects Physicochemical Effects cluster_outcome Extraction Outcome Temperature Temperature Solubility Increased Analyte Solubility Temperature->Solubility increases Diffusivity Increased Solvent Diffusivity Temperature->Diffusivity increases Viscosity Decreased Solvent Viscosity Temperature->Viscosity decreases Pressure Pressure Penetration Enhanced Matrix Penetration Pressure->Penetration enhances Solvent Solvent Choice Solvent->Solubility determines Time Extraction Time Efficiency Improved Extraction Efficiency Time->Efficiency impacts Solubility->Efficiency Diffusivity->Efficiency Viscosity->Efficiency Penetration->Efficiency

Caption: Interrelationship of key parameters in Pressurized Liquid Extraction.

Conclusion

Pressurized Liquid Extraction is a powerful and versatile green technology for the efficient extraction of bioactive compounds from a wide array of natural sources.[2][11] By carefully optimizing parameters such as solvent, temperature, pressure, and extraction time, researchers can achieve higher yields in shorter times with reduced solvent consumption compared to conventional methods.[4][5][6] The protocols and data presented here provide a foundation for developing and implementing PLE methods for the discovery and development of new natural product-based therapeutics and functional ingredients.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of (Isopropylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of (Isopropylamino)(oxo)acetic acid, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for a polar, acidic compound like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can interact with the polar functional groups of the analyte, leading to a secondary, undesirable retention mechanism that results in asymmetrical peaks.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical parameter.[4][5][6] For an acidic analyte, a low pH (typically around 2-3) is necessary to keep both the analyte and the surface silanol groups in their protonated, non-ionized state.[1][7] This minimizes ionic interactions that cause peak tailing. Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[6][8]

Q3: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?

A3: If all peaks are tailing, the problem is likely systemic and not related to the specific chemistry of your analyte.[9] Common causes include a physical problem with the column, such as a void at the inlet or a partially blocked frit, or issues with the HPLC system itself, like excessive extra-column volume (e.g., overly long tubing).[2][8][10]

Q4: Can my sample concentration affect peak shape?

A4: Yes, injecting too high a concentration of your sample can lead to column overload, which is a common cause of peak tailing.[2][3] When the stationary phase becomes saturated, the excess analyte molecules travel through the column more quickly, leading to a distorted peak shape.

Q5: What type of HPLC column is best suited for analyzing this compound?

A5: A high-purity, modern, end-capped C18 column is a good starting point. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[1] For highly polar compounds that are poorly retained on traditional C18 phases, consider columns with alternative chemistries such as those with polar-embedded phases or charged surface hybrid (CSH) technology.[8][11] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) columns may also be suitable.[12]

Troubleshooting Guide

Problem: Significant Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment & System Check

The first step is to determine if the issue is specific to the analyte or a broader system problem.

  • Protocol: Inject a neutral, well-behaved compound (e.g., toluene or caffeine) under your current method conditions.

  • Interpretation:

    • Neutral compound shows good peak shape: The problem is likely related to the chemical interactions of this compound with the stationary phase or mobile phase. Proceed to Step 2 .

    • Neutral compound also shows peak tailing: The issue is likely a physical problem with the column or the HPLC system. Proceed to Step 3 .

Step 2: Optimizing Chemical Parameters

Focus on the mobile phase and its interaction with the analyte and column.

  • 2a. Mobile Phase pH Adjustment:

    • Protocol: Prepare mobile phases with buffered pH values of 3.0, 2.5, and 2.0 using a suitable buffer like phosphate or formate. Ensure the aqueous portion of the mobile phase is pH-adjusted before mixing with the organic modifier.[7] Analyze your sample with each mobile phase.

    • Expected Outcome: A significant improvement in peak symmetry should be observed at lower pH values.

  • 2b. Buffer Strength Evaluation:

    • Protocol: If operating at a low pH, prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM.

    • Expected Outcome: Increasing buffer concentration can sometimes improve peak shape by more effectively masking residual silanol activity.[2]

  • 2c. Column Selection:

    • Protocol: If pH optimization does not resolve the issue, consider switching to a column with a more inert stationary phase. A column with a polar-embedded phase or a charged surface can offer alternative selectivity and improved peak shape for polar acidic compounds.[13][14]

    • Recommendation: Consult column manufacturer literature for application notes on polar analyte analysis.[15]

Step 3: Investigating Physical and System Issues

Address potential problems with the column hardware and HPLC instrument.

  • 3a. Check for Column Overload:

    • Protocol: Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100).

    • Interpretation: If peak shape improves significantly upon dilution, the original sample concentration was too high, causing column overload.[2][16]

  • 3b. Column Washing and Regeneration:

    • Protocol: Disconnect the column from the detector and reverse its flow direction.[1] Flush the column with a series of strong solvents to remove potential contaminants. A typical sequence for a reversed-phase column is:

      • Water (20 column volumes)

      • Methanol (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

      • Re-equilibrate with your mobile phase.

    • Caution: Always check the column manufacturer's instructions to ensure it can be back-flushed.

  • 3c. Inspect for Voids and Blockages:

    • Protocol: If the problem persists after washing, the column may be irreversibly damaged. A sudden increase in backpressure can indicate a blocked frit.[17] A physical void at the column inlet can sometimes be seen as a small depression in the packing material.

    • Solution: Replace the column with a new one. Using a guard column can help extend the life of your analytical column.[10]

  • 3d. Minimize Extra-Column Volume:

    • Protocol: Inspect the tubing connecting the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[8] Check all fittings to ensure they are properly seated and not contributing to dead volume.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
4.52.1
3.51.6
2.51.2

Peak asymmetry is calculated at 10% of the peak height. An ideal value is 1.0, with values >1.2 indicating significant tailing.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Only analyte peak tailsSecondary silanol interactionsLower mobile phase pH; use a highly end-capped or polar-embedded column.
All peaks tailColumn void/blockage; extra-column volumeReverse/wash column; replace column; check tubing and fittings.
Peak shape improves with dilutionColumn overloadReduce sample concentration or injection volume.
Tailing persists after optimizationColumn contamination or degradationPerform a thorough column wash; if unsuccessful, replace the column.

Visualizations

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node issue_node issue_node start Peak Tailing Observed inject_neutral Inject Neutral Compound start->inject_neutral check_neutral_peak Neutral Peak Tailing? inject_neutral->check_neutral_peak chemical_issue Chemical Interaction Issue check_neutral_peak->chemical_issue No physical_issue Physical / System Issue check_neutral_peak->physical_issue Yes optimize_ph Lower Mobile Phase pH (2.0-3.0) chemical_issue->optimize_ph check_overload Dilute Sample & Re-inject physical_issue->check_overload check_ph_effect Tailing Resolved? optimize_ph->check_ph_effect change_column Use Highly End-capped or Polar-Embedded Column check_ph_effect->change_column No resolved Problem Resolved check_ph_effect->resolved Yes change_column->resolved check_overload_effect Tailing Improved? check_overload->check_overload_effect wash_column Wash/Reverse Column check_overload_effect->wash_column No reduce_conc Reduce Sample Concentration check_overload_effect->reduce_conc Yes check_wash_effect Tailing Resolved? wash_column->check_wash_effect replace_column Replace Column & Check System for Dead Volume check_wash_effect->replace_column No check_wash_effect->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Signaling_Pathway cluster_column Silica Stationary Phase cluster_conditions Mobile Phase Conditions analyte_node analyte_node phase_node phase_node interaction_node interaction_node outcome_node outcome_node condition_node condition_node silanol Residual Silanol (Si-OH) interaction Secondary Interaction (Ionic/H-Bonding) silanol->interaction Active Sites c18 C18 Chains analyte This compound analyte->interaction Polar Groups tailing Peak Tailing interaction->tailing high_ph Mid-to-High pH (e.g., > 4) high_ph->interaction promotes low_ph Low pH (e.g., 2-3) low_ph->interaction suppresses

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Optimization of N-Isopropyloxamic Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Isopropyloxamic acid from soil. N-Isopropyloxamic acid is a polar organic compound, and its efficient extraction from complex soil matrices can be challenging. This guide offers practical solutions to common issues encountered during the extraction process to help optimize recovery and ensure reliable analytical results.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction of N-Isopropyloxamic acid from soil.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of N-Isopropyloxamic Acid Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for N-Isopropyloxamic acid.Adjust the polarity of the extraction solvent. For polar compounds like N-Isopropyloxamic acid, consider using polar solvents like methanol, acetonitrile, or a mixture of water with these organic solvents.[1] Experiment with different solvent ratios to find the optimal mixture for your soil type.
Strong Analyte-Matrix Interactions: N-Isopropyloxamic acid, being an acidic compound, can strongly adsorb to soil components, especially those with high clay or organic matter content.[2]pH Adjustment: Modify the pH of the extraction solution. For acidic analytes, increasing the pH of the extraction solvent can help to deprotonate the acid, reducing its interaction with the soil matrix and improving its solubility in the aqueous phase. An alkaline extraction followed by acidification of the extract can be an effective strategy.[2][3]
Insufficient Extraction Time or Energy: The contact time between the solvent and the soil may be too short, or the extraction energy (e.g., shaking, sonication) may be inadequate to disrupt analyte-matrix interactions.Increase the extraction time and/or the intensity of agitation (e.g., vortexing, shaking, ultrasonication).[1] For more robust extraction, consider techniques like Pressurized Liquid Extraction (PLE) which uses elevated temperatures and pressures to enhance extraction efficiency.[4][5][6][7]
High Variability in Results Inconsistent Soil Moisture: Variations in the water content of soil samples can affect the efficiency of the extraction solvent.Standardize the moisture content of the soil samples before extraction. This can be achieved by air-drying the soil or by adding a specific amount of water to each sample to achieve a consistent slurry.[8]
Non-Homogeneous Soil Samples: Soil composition can vary significantly even within a small area, leading to inconsistent results.Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be done by sieving and mixing the soil.
Matrix Effects in Analysis: Co-extracted substances from the soil matrix can interfere with the analytical measurement (e.g., LC-MS or GC-MS), causing signal suppression or enhancement.Clean-up Step: Incorporate a clean-up step after extraction to remove interfering co-extractants. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) can remove organic acids and other polar interferences.[9] Solid-phase extraction (SPE) can also be used for more targeted clean-up.[10]
Co-extraction of Interfering Substances Broad-Spectrum Solvent: The chosen extraction solvent may be too general, leading to the co-extraction of a wide range of matrix components.Solvent Selectivity: Optimize the selectivity of the extraction solvent. While a polar solvent is needed, a highly polar solvent might extract excessive humic and fulvic acids. Experiment with solvent mixtures to balance analyte recovery and minimize co-extractants.
High Organic Matter Content in Soil: Soils with high organic matter content are prone to releasing interfering substances like humic and fulvic acids.Clean-up Sorbents: Utilize appropriate clean-up sorbents. Graphitized carbon black (GCB) can be effective in removing pigments, while C18 can remove non-polar interferences.[9] A combination of sorbents in the d-SPE step might be necessary.
Analyte Degradation pH-Induced Hydrolysis: Extreme pH conditions during extraction can potentially lead to the degradation of N-Isopropyloxamic acid.Maintain a moderately acidic to neutral pH during extraction if degradation is suspected.[11] Using a buffered extraction system, such as the QuEChERS method with appropriate salts, can help maintain a stable pH.[11]
Thermal Degradation: High temperatures used in some extraction methods (e.g., PLE) could potentially degrade thermally labile compounds.If thermal degradation is a concern, optimize the extraction temperature in PLE. Start with lower temperatures and incrementally increase to find a balance between extraction efficiency and analyte stability.[4] Alternatively, use non-thermal extraction methods like sonication or microwave-assisted extraction at controlled temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting N-Isopropyloxamic acid from an unknown soil type?

A1: For a novel extraction, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point due to its versatility and efficiency.[8][9] A modified QuEChERS procedure suitable for acidic compounds would be recommended. This typically involves extraction with acetonitrile and water, followed by the addition of buffering salts to control the pH.[11][12] A subsequent dispersive solid-phase extraction (d-SPE) clean-up step with PSA is often necessary to remove co-extracted organic acids and other interferences.[9]

Q2: How does soil pH affect the extraction efficiency of N-Isopropyloxamic acid?

A2: Soil pH can significantly influence the extraction efficiency. N-Isopropyloxamic acid is an acidic compound, and in acidic soils, it will be in its neutral, protonated form, which may have stronger interactions with the soil matrix. By increasing the pH of the extraction solvent (making it alkaline), the acid will be deprotonated to its anionic form, which is generally more soluble in water and has weaker interactions with the negatively charged soil colloids, thus facilitating its extraction into the aqueous phase.[2][3]

Q3: What are the advantages of using Pressurized Liquid Extraction (PLE) for this application?

A3: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers several advantages for extracting compounds like N-Isopropyloxamic acid from soil.[6][7][13] By using elevated temperatures and pressures, PLE can significantly reduce extraction times and solvent consumption compared to traditional methods like Soxhlet.[2] The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state, allowing for more efficient penetration into the soil matrix.[4][13]

Q4: Can I use Solid-Phase Microextraction (SPME) for the analysis of N-Isopropyloxamic acid in soil?

A4: Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that can be used for the determination of herbicides and their metabolites in environmental samples.[14][15] For a polar and non-volatile compound like N-Isopropyloxamic acid, direct immersion SPME of a soil slurry or the headspace analysis of a derivatized sample could be explored. However, method development would be required to select the appropriate fiber coating and optimize extraction conditions such as pH, temperature, and time.[14][16]

Q5: How can I confirm that matrix effects are impacting my analytical results?

A5: Matrix effects can be evaluated by performing a post-extraction spike experiment. This involves comparing the analytical response of a standard solution prepared in a clean solvent to the response of a standard spiked into a blank soil extract that has gone through the entire extraction and clean-up procedure. A significant difference in the responses (either suppression or enhancement) indicates the presence of matrix effects. Using matrix-matched calibration curves or an internal standard can help to compensate for these effects.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction

This protocol is a good starting point for the extraction of N-Isopropyloxamic acid from various soil types.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 30 seconds.

  • Extraction: Add 15 mL of acetonitrile (with 1% acetic acid) to the tube.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shaking: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Clean-up: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or other suitable analytical techniques.

Protocol 2: Pressurized Liquid Extraction (PLE)

This protocol is suitable for achieving high extraction efficiency, especially from challenging soil matrices.

  • Cell Preparation: Mix 10 g of homogenized soil with a dispersing agent (e.g., diatomaceous earth) and pack it into a PLE extraction cell.

  • Extraction Parameters:

    • Solvent: Acetonitrile:Water (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

  • Collection: The extract is collected in a vial.

  • Post-Extraction Clean-up: The collected extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interferences before analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Soil_Sample Homogenized Soil Sample QuEChERS QuEChERS Method (Acetonitrile/Water + Salts) Soil_Sample->QuEChERS Option 1 PLE Pressurized Liquid Extraction (e.g., ACN:H2O) Soil_Sample->PLE Option 2 dSPE Dispersive SPE (PSA, C18, GCB) QuEChERS->dSPE SPE Solid-Phase Extraction PLE->SPE Analysis LC-MS/MS or GC-MS dSPE->Analysis SPE->Analysis

Caption: General workflow for the extraction and analysis of N-Isopropyloxamic acid from soil.

Troubleshooting_Logic Start Low Analyte Recovery? Check_Solvent Optimize Extraction Solvent (Polarity, Composition) Start->Check_Solvent Yes Adjust_pH Modify Extraction pH (Alkaline Extraction) Check_Solvent->Adjust_pH Increase_Energy Increase Extraction Time/Energy (Sonication, PLE) Adjust_pH->Increase_Energy Check_Cleanup Improve Clean-up Step (d-SPE, SPE) Increase_Energy->Check_Cleanup Matrix_Effects Evaluate Matrix Effects (Post-extraction Spike) Check_Cleanup->Matrix_Effects Success Recovery Improved Matrix_Effects->Success

Caption: Decision tree for troubleshooting low recovery of N-Isopropyloxamic acid.

References

Technical Support Center: Synthesis of (Isopropylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Isopropylamino)(oxo)acetic acid, also known as N-Isopropyloxamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

The most common methods for synthesizing N-alkyl oxamic acids like this compound involve the reaction of a primary amine with an oxalic acid derivative. The two main routes are:

  • Aminolysis of Diethyl Oxalate: This is a widely used method where isopropylamine reacts with diethyl oxalate. The reaction typically proceeds in two steps: initial formation of the ethyl ester, followed by hydrolysis of the ester to the desired carboxylic acid.

  • Reaction with Oxalyl Chloride: A more reactive approach involves the reaction of isopropylamine with oxalyl chloride or a mono-ester mono-acid chloride of oxalic acid. This method is often faster but may require more stringent control of reaction conditions due to the high reactivity of the acid chloride.

Q2: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of starting materials (e.g., isopropylamine and diethyl oxalate) and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of reactants, intermediates, and the final product, providing a more quantitative assessment of the reaction's progress.

Q3: My final product is difficult to purify by recrystallization. What are the alternatives?

If recrystallization proves ineffective due to high solubility or the presence of persistent impurities, consider the following:

  • Flash Column Chromatography: Purification using silica gel chromatography can effectively separate the target compound from unreacted starting materials and side products. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the salt of your product, can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure acid.[1]

Troubleshooting Guide: Low Yield and Impurities

This guide addresses common problems encountered during the synthesis that can lead to low yields or the formation of impurities.

Problem 1: Consistently low yield of the final product.

Possible Cause Troubleshooting & Optimization Strategy
Incomplete Reaction Extend Reaction Time/Increase Temperature: Amide formation from esters can be slow.[2] Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Amine Salt Formation Use of a Base: If your isopropylamine is in the form of a hydrochloride salt, it will not be nucleophilic.[3] A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the HCl and liberate the free amine.[3][4]
Suboptimal Stoichiometry Adjust Reagent Ratio: The stoichiometry of the reactants is crucial. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Presence of Water Use Anhydrous Conditions: If using a highly reactive starting material like oxalyl chloride, moisture can hydrolyze it, reducing the amount available to react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

Problem 2: Significant formation of N,N'-diisopropyloxalamide as a byproduct.

This side product is common when using starting materials like diethyl oxalate or oxalyl chloride, where both electrophilic sites can react with the amine.

Possible Cause Troubleshooting & Optimization Strategy
Excess Amine or High Temperature Control Stoichiometry and Temperature: Add the isopropylamine slowly and in a controlled manner (e.g., dropwise addition) to a solution of the oxalic acid derivative at a reduced temperature (e.g., 0 °C). This minimizes the chance of a second amine molecule reacting with the intermediate mono-amide ester. Maintain a strict 1:1 stoichiometry.
Incorrect Reagent Choice Use a Mono-Protected Oxalate: To prevent the formation of the diamide, consider using a mono-protected oxalic acid derivative, such as ethyl oxalyl chloride (ethoxy(oxo)acetyl chloride). This provides only one reactive site for the amine to attack.

Troubleshooting Workflow for Low Yield

G start Low Yield or High Impurity check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sol_reagents1 Use fresh/purified isopropylamine check_reagents->sol_reagents1 sol_reagents2 Ensure diethyl oxalate / oxalyl chloride is pure check_reagents->sol_reagents2 sol_reagents3 Use anhydrous solvents check_reagents->sol_reagents3 sol_conditions1 Control stoichiometry (1:1) check_conditions->sol_conditions1 sol_conditions2 Optimize temperature (try lower temp first) check_conditions->sol_conditions2 sol_conditions3 Add amine dropwise check_conditions->sol_conditions3 sol_conditions4 Add a non-nucleophilic base if using amine salt check_conditions->sol_conditions4 sol_workup1 Optimize acid-base extraction check_workup->sol_workup1 sol_workup2 Develop new solvent system for chromatography/recrystallization check_workup->sol_workup2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Comparative Data on Synthetic Routes

The selection of a synthetic route can significantly impact yield, purity, and reaction conditions. The table below provides a general comparison of the two primary methods.

ParameterRoute A: From Diethyl OxalateRoute B: From Oxalyl Chloride
Primary Reagents Isopropylamine, Diethyl OxalateIsopropylamine, Oxalyl Chloride
Key Reaction Step Nucleophilic Acyl Substitution (Aminolysis)Nucleophilic Acyl Substitution
Typical Solvent Ethanol, Methanol, or THFDichloromethane (DCM), THF, Diethyl Ether
Temperature 25 °C to Reflux-10 °C to 25 °C
Reaction Time Longer (several hours to overnight)[2]Shorter (typically 1-4 hours)
Key Advantages Milder conditions, less hazardous reagents.High reactivity, faster reaction times.
Key Disadvantages Slower reaction, may require heating, risk of diamide formation, requires subsequent hydrolysis step.Highly reactive and moisture-sensitive reagent, generates HCl byproduct requiring a base, risk of diamide formation.[6]
Typical Yield Range 60-80% (after hydrolysis)70-90%

Experimental Protocols

The following are representative protocols based on standard laboratory procedures for amide synthesis. Note: These should be considered starting points and may require optimization.

Protocol 1: Synthesis from Diethyl Oxalate followed by Hydrolysis

This two-step protocol first forms the ethyl ester intermediate, which is then hydrolyzed to the final acid product.

General Synthesis Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrolysis a Dissolve Diethyl Oxalate in Ethanol b Add Isopropylamine (Dropwise at 0°C) a->b c Stir at Room Temp (12-18h) b->c d Solvent Evaporation c->d e Dissolve Crude Ester in THF/Water d->e f Add LiOH or NaOH e->f g Stir at Room Temp (2-4h) f->g h Acidify with HCl g->h i Extraction with Ethyl Acetate h->i j Purification (Recrystallization or Chromatography) i->j k Final Product j->k

Caption: General experimental workflow for the two-step synthesis from diethyl oxalate.

Methodology:

  • Step 1: Formation of Ethyl (Isopropylamino)(oxo)acetate

    • In a round-bottom flask, dissolve diethyl oxalate (1.0 eq) in anhydrous ethanol (approx. 0.5 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add isopropylamine (1.05 eq) dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC for the disappearance of diethyl oxalate.

    • Once complete, remove the solvent under reduced pressure to yield the crude ethyl ester.

  • Step 2: Hydrolysis to this compound

    • Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir vigorously at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once the ester is consumed, reduce the volume of THF by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography.

References

Technical Support Center: Analysis of (Isopropylamino)(oxo)acetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing (Isopropylamino)(oxo)acetic acid and structurally similar compounds by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a small, polar organic compound. Its analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), presents challenges due to its high polarity. This can lead to poor retention on conventional reversed-phase chromatography columns, making it difficult to separate from the sample matrix and leading to potential ion suppression.[1][2][3] Its structural similarity to the herbicide glyphosate means that analytical strategies developed for glyphosate are often applicable.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] For this compound, which is often analyzed in complex biological matrices like plasma or urine, endogenous components can suppress or enhance its signal during mass spectrometric detection. This leads to inaccurate and unreliable quantification. Ion suppression is the more common phenomenon observed.[4][5][7]

Q3: How can I identify if matrix effects are affecting my results?

A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the analyte's signal in a pure solvent to its signal in a sample matrix extract that has been spiked with the analyte after extraction. A significant difference between these signals indicates the presence of matrix effects.

Q4: What are the most common sources of ion suppression for this type of analysis?

Common sources of ion suppression include salts, endogenous phospholipids from biological membranes, and co-administered drugs or their metabolites.[7] Due to the high polarity of this compound, it may elute early in reversed-phase chromatography, where many of these interfering compounds also appear.

Q5: Is derivatization necessary for the analysis of this compound?

Derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of polar compounds like this compound.[1][3] A popular derivatizing agent for similar compounds like glyphosate is 9-fluorenylmethylchloroformate (FMOC-Cl).[8] However, direct analysis without derivatization is also possible using alternative chromatographic techniques.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.- Improve Sample Cleanup: Implement or optimize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[8] - Modify Chromatography: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange column to improve retention and separation from matrix components.[1][2] - Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components.[3] - Use an Internal Standard: A stable isotope-labeled internal standard is crucial to compensate for matrix effects.[8]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the analytical column. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.- Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For similar compounds, a slightly alkaline mobile phase (e.g., using ammonium carbonate) has been shown to be effective. - Use a Different Column: Consider a column with a different stationary phase chemistry that is less prone to secondary interactions.
Inconsistent Retention Time Column Degradation: The stationary phase of the analytical column may be degrading. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time.- Column Equilibration: Ensure the column is properly equilibrated before each injection. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. - Guard Column: Use a guard column to protect the analytical column from contaminants.
Low Recovery Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte from the matrix. Analyte Adsorption: The analyte may be adsorbing to plasticware or the LC system.- Optimize Extraction Protocol: Experiment with different SPE sorbents, elution solvents, or LLE solvent systems. - Use PEEK Tubing: For highly polar and metal-chelating compounds, using PEEK tubing and column housings can prevent adsorption to metallic surfaces in the LC system.[2] - Check pH: Ensure the pH during extraction is optimal for the analyte's solubility and charge state.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is adapted from methods used for the analysis of glyphosate in biological matrices.[8]

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard solution (e.g., a stable isotope-labeled version of this compound).

  • Protein Precipitation (for plasma): Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interfering compounds.

  • Elution: Elute the analyte with 2 mL of a 2% formic acid solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Shodex HILICpak VT-50 2D) or a polymer-based ion-exchange column.[2]

    • Mobile Phase A: 10 mM Ammonium Carbonate in Water (pH 9).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM):

      • Monitor the precursor to product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of a standard.

      • Similarly, establish an MRM transition for the internal standard.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve the best signal-to-noise ratio.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (if plasma) Add_IS->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data Result Quantitative Result Data->Result

Caption: Workflow for the analysis of this compound.

Caption: Troubleshooting logic for addressing matrix effects.

References

Degradation pathways of (Isopropylamino)(oxo)acetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of (Isopropylamino)(oxo)acetic acid under various stress conditions. The information is based on established principles of forced degradation studies for pharmaceutical compounds.

Troubleshooting Guides

This section addresses common issues encountered during the forced degradation analysis of this compound.

Problem 1: No Degradation Observed Under Stress Conditions

Possible Cause Suggested Solution
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1]
High intrinsic stability of the compound.Confirm the stability by employing more aggressive stress conditions, such as higher temperatures or more potent chemical stressors.
Issues with the analytical method.Ensure the analytical method (e.g., HPLC) is capable of separating the parent compound from potential degradants. Check the detector response for all potential peaks.

Problem 2: Inconsistent or Irreproducible Degradation Results

Possible Cause Suggested Solution
Variability in experimental conditions.Tightly control all experimental parameters, including temperature, pH, concentration of reagents, and light exposure.
Sample preparation inconsistencies.Standardize the sample preparation procedure, including dissolution solvent, concentration, and handling.
Instability of degradation products.Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[2]

Problem 3: Poor Peak Shape or Resolution in HPLC Analysis

Possible Cause Suggested Solution
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic modifier concentration to improve peak shape and resolution.
Column degradation.Use a new or different type of HPLC column. Consider a column with a different stationary phase.
Co-elution of degradants.Adjust the gradient profile or switch to a different column chemistry to separate co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies are conducted to:

  • Establish the intrinsic stability of the molecule.[3]

  • Identify potential degradation products and pathways.[3]

  • Develop and validate a stability-indicating analytical method.[2]

  • Understand the chemical behavior of the molecule under stress to aid in formulation and packaging development.[3]

Q2: What are the typical stress conditions for the forced degradation of this compound?

A2: Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at elevated temperatures.[1]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[1][3]

  • Thermal Stress: Heating the solid drug substance or a solution at elevated temperatures.

  • Photolysis: Exposing the drug substance to UV and visible light.[2]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for separating and quantifying the parent drug and its degradation products.[2] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of the degradants.

Q4: How can I distinguish between primary and secondary degradation products?

A4: Analyzing samples at multiple time points during the degradation study can help differentiate between primary and secondary degradants. Primary degradants will form first, and their concentration may decrease over time as they convert into secondary products.[2]

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies of this compound.

Stress Condition Reagent/Condition Time (hours) % Degradation of this compound Major Degradation Products (and % Area)
Acid Hydrolysis0.1 N HCl, 60°C24
Base Hydrolysis0.1 N NaOH, 60°C24
Oxidation3% H₂O₂, RT24
Thermal80°C48
PhotolyticUV/Vis light24

Experimental Protocols

General Protocol for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a solution of the drug in a thermostatically controlled oven at 80°C.

    • Photodegradation: Expose a solution of the drug to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal prep->thermal photo Photolysis prep->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis oxid->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound isopropylamine Isopropylamine parent->isopropylamine Amide bond cleavage oxalic_acid Oxalic Acid parent->oxalic_acid Amide bond cleavage n_oxide N-oxide derivative parent->n_oxide Oxidation of amine

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing the Resolution of (Isopropylamino)(oxo)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric resolution of (Isopropylamino)(oxo)acetic acid. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of separating these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The resolution of this compound, an N-acylated amino acid, can be approached using three main techniques:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[3][4] The differential interaction of each enantiomer with the CSP leads to different retention times, enabling their separation.

  • Enzymatic Resolution: This method utilizes the high enantioselectivity of enzymes, such as acylases or lipases.[5][6][7] Typically, the enzyme will selectively hydrolyze one enantiomer of a derivative (like the N-acyl group), allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Q2: Which resolution method is most suitable for large-scale production?

A2: For large-scale industrial production, diastereomeric salt crystallization is often the most cost-effective and scalable method due to its simplicity and lower operational costs compared to chromatography.[] However, developing a robust crystallization process can be time-consuming. Enzymatic resolution is also a viable and environmentally friendly option for large-scale applications.[]

Q3: What is "enantiomeric excess" (ee) and why is it important?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. In drug development, a high enantiomeric excess is crucial as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.[8]

Q4: How is the success of a resolution determined?

A4: The success of a resolution is primarily evaluated by two parameters: the yield of the desired enantiomer and its enantiomeric excess (ee). The enantiomeric excess is typically determined using chiral HPLC or by measuring the specific rotation of the sample and comparing it to the known specific rotation of the pure enantiomer.[9][10][11]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q: Why are no crystals forming, or why am I getting an oil instead of crystals?

A: This is a common issue often related to the choice of solvent and supersaturation conditions.

  • Possible Cause: The solvent may be too good, keeping both diastereomeric salts fully dissolved. Conversely, a very poor solvent might cause the salts to precipitate out as an oil.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents). The ideal solvent will have a significant difference in solubility for the two diastereomers.

    • Control Supersaturation: If no crystals form, try to slowly evaporate the solvent or cool the solution at a controlled rate to gently induce crystallization. If an oil forms, try using a more dilute solution or a solvent in which the salts are slightly more soluble.

    • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can initiate crystallization.

Q: My crystals have a low diastereomeric excess (de). How can I improve it?

A: Low diastereomeric excess suggests that the two diastereomeric salts are co-crystallizing.

  • Possible Cause: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.

  • Solution:

    • Optimize Solvent System: A thorough solvent screening is crucial to find a system that maximizes the solubility difference between the diastereomers.

    • Control Cooling Rate: A slow, controlled cooling profile can improve selectivity. Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Recrystallization: One or more recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.

Chiral HPLC Analysis

Q: I am seeing poor or no separation of the enantiomers on my chiral column. What can I do?

A: Poor resolution in chiral HPLC can stem from several factors related to the mobile phase, stationary phase, or other operational parameters.

  • Possible Cause: The mobile phase composition is not optimal for the chosen chiral stationary phase (CSP) and the analyte.

  • Solution:

    • Mobile Phase Optimization: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the aqueous to organic ratio in reversed-phase.

    • Additive Screening: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) in the mobile phase can significantly impact peak shape and resolution.

    • Try a Different CSP: Not all chiral stationary phases are effective for all compounds. Screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is often necessary to find one that provides adequate selectivity for your enantiomers.[3][12]

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be due to secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself.

  • Possible Cause: Undesirable interactions between the analyte and the silica support of the CSP.

  • Solution:

    • Mobile Phase Additives: As mentioned above, adding a small amount of an acid or base can suppress silanol interactions and improve peak shape.

    • Lower Sample Concentration: Injecting a smaller amount of the sample can prevent column overload, which is a common cause of peak fronting or tailing.

    • Check System for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can contribute to peak broadening.

Enzymatic Resolution

Q: The enzymatic reaction is very slow or not proceeding. What are the potential issues?

A: The efficiency of enzymatic resolution is highly dependent on the reaction conditions.

  • Possible Cause: Suboptimal pH, temperature, or enzyme concentration. The enzyme may also be inhibited by the substrate or product.

  • Solution:

    • Optimize Reaction Conditions: Systematically vary the pH, temperature, and enzyme concentration to find the optimal conditions for the specific enzyme and substrate.

    • Check for Inhibition: Monitor the reaction progress over time. If the reaction rate slows down significantly, it could be due to product inhibition. In such cases, it may be beneficial to remove the product as it is formed.

    • Ensure Enzyme Activity: Verify the activity of your enzyme preparation with a known standard substrate to ensure it is active.

Data Presentation

Note: As specific experimental data for this compound is not publicly available, the following tables present representative data for the resolution of structurally similar N-protected amino acids to illustrate expected outcomes.

Table 1: Representative Data for Diastereomeric Salt Crystallization of N-Acyl Amino Acids

Racemic N-Acyl Amino AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amino Acid (%)
N-Acetyl-DL-Phenylalanine(R)-1-PhenylethylamineEthanol42>98
N-Benzoyl-DL-AlanineBrucineAcetone38>99
N-Acetyl-DL-ValineL-LeucinamideMethanol4597

Table 2: Representative Chiral HPLC Conditions and Results for N-Boc Amino Acids

N-Boc Amino AcidChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)
N-Boc-DL-AlanineCHIROBIOTIC T80:20 Methanol:Water + 0.1% Formic Acid1.02.5
N-Boc-DL-ValineLux Cellulose-190:10 Hexane:Isopropanol + 0.1% TFA1.03.1
N-Boc-DL-PhenylalanineCHIRALPAK IA85:15 Hexane:Ethanol0.84.2

Table 3: Representative Data for Enzymatic Resolution of N-Acyl Amino Acids

N-Acyl Amino AcidEnzymepHTemperature (°C)Yield of L-Amino Acid (%)Enantiomeric Excess (ee) of Recovered D-N-Acyl Amino Acid (%)
N-Acetyl-DL-MethionineAcylase I (from Aspergillus sp.)7.53748>99
N-Chloroacetyl-DL-PhenylalaninePorcine Kidney Acylase7.03745>98
N-Acetyl-DL-TryptophanPapain6.84043>97

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal may initiate crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2 with HCl) to protonate the resolving agent. Extract the free this compound enantiomer with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extracts, evaporate the solvent, and analyze the resulting solid for yield and enantiomeric excess (using chiral HPLC).

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the racemic this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC System Setup:

    • Column: Install a suitable chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK IA or a macrocyclic glycopeptide column like CHIROBIOTIC T).

    • Mobile Phase: Prepare the mobile phase (e.g., a mixture of hexane and isopropanol with 0.1% trifluoroacetic acid for normal phase). Degas the mobile phase thoroughly.

    • Flow Rate: Set a flow rate appropriate for the column dimensions, typically between 0.5 and 1.5 mL/min.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., 210-230 nm).

  • Injection and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Processing: Record the chromatogram and integrate the peak areas for the two enantiomers to calculate the enantiomeric ratio and enantiomeric excess.

Protocol 3: Enzymatic Resolution
  • Substrate Preparation: Dissolve the racemic this compound in an aqueous buffer solution at the optimal pH for the chosen enzyme (e.g., a phosphate buffer at pH 7.5 for many acylases).

  • Enzymatic Reaction: Add the enzyme (e.g., Acylase I) to the substrate solution. The amount of enzyme will depend on its specific activity. Incubate the mixture at the optimal temperature (e.g., 37°C) with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the extent of conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up and Separation: Once the desired conversion is reached, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a water-miscible organic solvent). Adjust the pH of the solution to separate the hydrolyzed L-amino acid from the unreacted D-N-acyl amino acid. For example, acidification may precipitate the less soluble N-acyl amino acid.

  • Isolation and Analysis: Isolate the two enantiomeric forms through filtration or extraction. Analyze both fractions for yield and enantiomeric excess.

Visualizations

Diastereomeric_Salt_Crystallization_Workflow racemate Racemic this compound salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Solid) filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor liberation Liberation of Enantiomer (pH adjustment & extraction) diastereomeric_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer analysis Analysis (Yield, ee%) pure_enantiomer->analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Chiral_HPLC_Workflow sample_prep Sample Preparation (Dissolve racemate) injection Injection sample_prep->injection hplc_system HPLC System hplc_system->injection chiral_column Chiral Column chiral_column->hplc_system mobile_phase Mobile Phase mobile_phase->hplc_system separation Separation on Column injection->separation detection Detection (UV) separation->detection chromatogram Chromatogram (Two Peaks) detection->chromatogram data_analysis Data Analysis (Peak Integration) chromatogram->data_analysis result Result (ee%) data_analysis->result

Caption: Workflow for Chiral HPLC Analysis.

Enzymatic_Resolution_Workflow racemic_substrate Racemic this compound reaction Enzymatic Reaction (Selective Hydrolysis) racemic_substrate->reaction enzyme Enzyme (e.g., Acylase) enzyme->reaction buffer Buffer (Optimal pH) buffer->reaction workup Reaction Work-up (pH adjustment) reaction->workup separation Separation (Extraction/Filtration) workup->separation l_amino_acid L-Amino Acid (Hydrolyzed) separation->l_amino_acid d_n_acyl D-N-Acyl Amino Acid (Unreacted) separation->d_n_acyl analysis_l Analysis (Yield, ee%) l_amino_acid->analysis_l analysis_d Analysis (Yield, ee%) d_n_acyl->analysis_d

Caption: Workflow for Enzymatic Resolution.

References

Technical Support Center: (Isopropylamino)(oxo)acetic Acid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for (Isopropylamino)(oxo)acetic acid in Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Section 1: Frequently Asked questions (FAQs)

Q1: What is ion suppression and how does it impact the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ESI source.[1] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[2] For a small, polar, and acidic molecule like this compound, this can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.

Q2: What are the common sources of ion suppression for a polar acidic analyte like this compound in biological matrices?

A2: The primary sources of ion suppression for polar acidic compounds in biological matrices such as plasma, urine, or tissue extracts include:

  • Endogenous Matrix Components: High concentrations of salts, phospholipids, and proteins can significantly interfere with the ionization process.[3]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) should be avoided as they can crystallize in the ESI source and suppress the signal. Some ion-pairing reagents, like trifluoroacetic acid (TFA), can also cause significant signal suppression in negative ion mode.[4]

  • High Analyte Concentration: At very high concentrations, the ESI response can become non-linear, leading to self-suppression effects.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common and effective method is the post-extraction spike experiment . This involves comparing the signal response of this compound in two samples:

  • A blank matrix extract that has been spiked with a known concentration of the analyte.

  • A pure solvent standard of the analyte at the same concentration.

A significantly lower signal in the matrix extract compared to the solvent standard is a clear indication of ion suppression.[5] The percentage of ion suppression can be calculated using the formula: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100%.

Q4: What are the primary strategies to reduce or eliminate ion suppression for this compound?

A4: The most effective strategies can be grouped into three main areas:

  • Sample Preparation: Implement rigorous cleanup procedures to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix interferences.

  • Mass Spectrometry Method Modification: Adjust ESI source parameters or consider alternative ionization techniques.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to ion suppression.

Issue 1: Weak or no signal for this compound in complex samples.

This is a classic symptom of severe ion suppression. The following workflow can help diagnose and address the problem.

Start Start: Weak or No Signal Check_Instrument Verify Instrument Performance (Tune & Calibrate) Start->Check_Instrument Post_Spike Perform Post-Extraction Spike Experiment Check_Instrument->Post_Spike Instrument OK End_Bad Consult Instrument Specialist Check_Instrument->End_Bad Instrument Issue Suppression_Confirmed Ion Suppression Confirmed? Post_Spike->Suppression_Confirmed Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Suppression_Confirmed->Optimize_Sample_Prep Yes Optimize_Chroma Optimize Chromatography (HILIC, Gradient) Suppression_Confirmed->Optimize_Chroma No Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source settings) Optimize_Chroma->Optimize_MS Re_evaluate Re-evaluate Signal Optimize_MS->Re_evaluate End_Good Issue Resolved Re_evaluate->End_Good

Figure 1: Troubleshooting workflow for weak or no analyte signal.

Issue 2: Poor reproducibility of quantitative results.

Inconsistent ion suppression between samples is a likely cause.

  • Solution: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar ion suppression, thus providing a reliable means of normalization and improving the accuracy and precision of quantification.

Issue 3: Analyte peak is broad or shows tailing.

While often a chromatographic issue, severe matrix effects can also contribute to poor peak shape.

  • Solution: Improve sample cleanup to reduce the overall matrix load on the analytical column. Consider using a more selective SPE sorbent or a multi-step LLE protocol. Additionally, optimizing the mobile phase composition, such as the organic solvent and additives, can improve peak shape.

Section 3: Experimental Protocols

The following are generalized protocols based on methods for structurally similar compounds like glyphosate. These should be considered as a starting point and may require optimization for this compound and your specific matrix.

Protocol 1: Solid-Phase Extraction (SPE) from Water Samples

This protocol is suitable for cleaning up aqueous samples such as groundwater or surface water.

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter.

    • Adjust the sample pH to be at least 2 pH units below the pKa of the secondary amine on this compound to ensure it is protonated and can be retained by a suitable cation exchange or mixed-mode sorbent.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Wash with 5 mL of a non-polar solvent like hexane to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 5 mL of a solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Soil/Sediment Samples

This protocol is designed to extract polar anionic compounds from complex solid matrices.

  • Extraction:

    • To 5 g of homogenized soil/sediment, add 10 mL of a 0.1 M potassium hydroxide solution.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • pH Adjustment and Derivatization (Optional but recommended for improved chromatography):

    • Take an aliquot of the supernatant and adjust the pH to ~9 with a borate buffer.

    • Add a derivatizing agent such as FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) to improve retention on reversed-phase columns and enhance sensitivity.

  • Liquid-Liquid Partitioning:

    • Add an equal volume of a non-polar organic solvent (e.g., dichloromethane) to the aqueous extract.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • The derivatized analyte will remain in the aqueous phase.

  • Final Preparation:

    • Collect the aqueous phase and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Section 4: Quantitative Data Summary

The following tables summarize typical performance data for the analysis of small polar acidic compounds, which can be expected to be similar for this compound.

Table 1: Comparison of Sample Preparation Techniques - Recovery and Ion Suppression

Sample Preparation TechniqueMatrixAnalyteAverage Recovery (%)Ion Suppression (%)
Solid-Phase Extraction (SPE)
Mixed-Mode Cation ExchangeWaterGlyphosate85 - 105< 20
Polymeric Reversed-PhasePlasmaAMPA70 - 9020 - 40
Liquid-Liquid Extraction (LLE)
Alkaline ExtractionSoilGlyphosate75 - 9530 - 50
QuEChERS
(Quick, Easy, Cheap, Effective, Rugged, and Safe)Fruits & VegetablesPolar Pesticides80 - 11015 - 35

Data compiled from various sources on glyphosate and other polar pesticides and is intended for comparative purposes.

Table 2: LC-MS/MS Parameters for this compound (Predicted)

ParameterSetting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with high organic content (e.g., 95% B) and decrease to elute the polar analyte
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode ESI Negative
Precursor Ion (m/z) 146.06 ([M-H]⁻)
Product Ions (m/z) - Predicted 102.05 (loss of CO₂) , 58.06 (loss of oxoacetic acid)
Capillary Voltage 2.5 - 3.5 kV
Gas Temperature 250 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 50 psi

Note: MRM transitions are predicted based on the structure of this compound and require experimental optimization.

Section 5: Visualizations

Logical Relationship: Strategies to Mitigate Ion Suppression

The following diagram illustrates the hierarchical relationship between different strategies to combat ion suppression.

Mitigation Ion Suppression Mitigation Sample_Prep Sample Preparation Mitigation->Sample_Prep Chroma_Sep Chromatographic Separation Mitigation->Chroma_Sep MS_Method MS Method Modification Mitigation->MS_Method SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Dilution Sample Dilution Sample_Prep->Dilution Column_Chem Column Chemistry (HILIC, Mixed-Mode) Chroma_Sep->Column_Chem Gradient_Opt Gradient Optimization Chroma_Sep->Gradient_Opt Flow_Rate Lower Flow Rate Chroma_Sep->Flow_Rate Source_Params Source Parameter Optimization MS_Method->Source_Params Ionization_Mode Alternative Ionization (e.g., APCI) MS_Method->Ionization_Mode Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

References

Technical Support Center: Optimization of Reaction Conditions for N-Isopropyloxamic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N-Isopropyloxamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of N-Isopropyloxamic acid necessary for its analysis?

A1: N-Isopropyloxamic acid is a polar compound with a carboxylic acid and a secondary amide group. This polarity makes it non-volatile, which is unsuitable for Gas Chromatography (GC) analysis. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives. For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to enhance detection sensitivity, particularly for UV or fluorescence detectors.

Q2: What are the primary functional groups in N-Isopropyloxamic acid that are targeted for derivatization?

A2: The primary targets for derivatization in N-Isopropyloxamic acid are the active hydrogens on the carboxylic acid (-COOH) group and, to a lesser extent, the secondary amide (-NH) group. The carboxylic acid group is the most reactive site for common derivatization reactions like silylation and esterification.

Q3: What are the most common derivatization techniques for N-Isopropyloxamic acid for GC-MS analysis?

A3: For GC-MS analysis, the most common and effective derivatization methods for molecules containing carboxylic acid and amide groups are silylation and esterification.

  • Silylation: This method replaces the active hydrogen of the carboxylic acid and amide with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]

  • Esterification: This technique converts the carboxylic acid group into an ester, which is more volatile. A common method is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.[2][3][4][5]

Q4: Can I derivatize N-Isopropyloxamic acid for HPLC analysis?

A4: Yes, while not always necessary for LC-MS, derivatization for HPLC with UV or fluorescence detection can significantly improve sensitivity. This typically involves introducing a chromophore or fluorophore to the molecule. Reagents that react with carboxylic acids can be used for this purpose.

Q5: What are the critical parameters to control for a successful derivatization reaction?

A5: Several parameters are crucial for a successful derivatization reaction, including:

  • Absence of Moisture: Silylating reagents are highly sensitive to water, which can lead to reagent degradation and low derivatization yield.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure the reaction goes to completion without degrading the analyte.

  • Reagent Concentration: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion.[6]

  • Solvent and pH: The choice of solvent is important to ensure the solubility of both the analyte and the reagent. For some reactions, pH control is necessary to ensure the analyte is in its reactive form.[6]

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield
Possible Cause Solution
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents. Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[7]
Degraded Derivatization Reagent Use a fresh vial of the derivatization reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and protect them from moisture.
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 5-10 fold molar excess is a good starting point.[6]
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature. For silylation, a typical starting point is 60-80°C for 30-60 minutes. For esterification, refluxing for 1-2 hours is common.[5][8] Monitor the reaction progress by analyzing aliquots at different time points.
Poor Sample Solubility Ensure the sample is fully dissolved in the reaction solvent before adding the derivatization reagent. If the dried sample residue does not dissolve, consider using a different solvent like pyridine or ethyl acetate.[9]
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Possible Cause Solution
Incomplete Derivatization Follow the troubleshooting steps for "Low or No Derivatization Yield" to ensure the reaction goes to completion.
Active Sites on GC Column or Inlet Liner Use a high-quality, deactivated GC column and inlet liner. Regularly replace the inlet liner and septum.
Excess Derivatizing Reagent After derivatization, if excess reagent is causing interference, it can sometimes be removed by evaporation under a stream of nitrogen. Alternatively, a sample cleanup step like solid-phase extraction (SPE) may be necessary.
Analyte Degradation Excessive heat during derivatization or in the GC inlet can lead to analyte degradation. Try lowering the reaction and/or inlet temperature.
Issue 3: Multiple or Unexpected Peaks
Possible Cause Solution
Formation of Multiple Derivatives N-Isopropyloxamic acid has two potential derivatization sites (carboxylic acid and amide). Depending on the reaction conditions and reagent, you may form mono- and di-substituted derivatives. Optimize conditions to favor the formation of a single, stable derivative. For silylation, harsher conditions (higher temperature, longer time) may be needed to derivatize the amide group.
Side Reactions Ensure the use of high-purity reagents and solvents to minimize side reactions.
Sample Impurities Ensure the purity of your N-Isopropyloxamic acid standard and the cleanliness of your sample matrix.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard derivatization procedures for compounds containing carboxylic acid and secondary amide functional groups. Optimization for N-Isopropyloxamic acid is recommended.

Protocol 1: Silylation for GC-MS Analysis

Reagents and Materials:

  • N-Isopropyloxamic acid sample/standard

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place a known amount of the N-Isopropyloxamic acid sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of an anhydrous solvent (e.g., pyridine) to the dried residue to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS or MSTFA to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

  • Reaction: Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Esterification (Methyl Ester Formation) for GC-MS Analysis

Reagents and Materials:

  • N-Isopropyloxamic acid sample/standard

  • Anhydrous Methanol

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride in Methanol (BF₃-Methanol))

  • Reaction vials with caps

  • Reflux apparatus or heating block

  • Extraction solvent (e.g., ethyl acetate or hexane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Sample Preparation: Place the dried N-Isopropyloxamic acid sample in a round-bottom flask or reaction vial.

  • Reaction:

    • Add an excess of anhydrous methanol to the sample.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a commercially available BF₃-Methanol solution.

    • Heat the mixture to reflux for 1-2 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an extraction solvent (e.g., ethyl acetate).

    • Carefully neutralize the mixture with a saturated NaHCO₃ solution.

    • Separate the organic layer, wash it with water, and dry it over anhydrous Na₂SO₄.

  • Analysis: The resulting organic solution containing the methyl ester of N-Isopropyloxamic acid is ready for GC-MS analysis.

Quantitative Data Summary

The following tables provide typical starting points for optimizing derivatization reaction conditions. The optimal values for N-Isopropyloxamic acid may vary and should be determined experimentally.

Table 1: Silylation Reaction Parameters

ParameterReagentTypical Range
Temperature BSTFA, MSTFA60 - 100 °C
Time BSTFA, MSTFA30 - 120 minutes
Reagent:Analyte Ratio BSTFA, MSTFA5:1 to 50:1 (molar excess)
Solvent Pyridine, Acetonitrile, Ethyl AcetateN/A

Table 2: Esterification (Fischer) Reaction Parameters

ParameterReagentTypical Range
Temperature Alcohol + Acid CatalystReflux temperature of the alcohol
Time Alcohol + Acid Catalyst1 - 4 hours
Catalyst Amount H₂SO₄, p-TsOHCatalytic (e.g., 1-5 mol%)
Alcohol Methanol, EthanolUsed in large excess (often as solvent)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample N-Isopropyloxamic Acid Sample Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA or Alcohol/Acid) Add_Solvent->Add_Reagent React Heat (e.g., 70°C or Reflux) Add_Reagent->React Cool Cool to Room Temperature React->Cool Workup Work-up (for Esterification) Cool->Workup Inject Inject into GC-MS or HPLC Cool->Inject Silylation Workup->Inject Esterification

Caption: General workflow for the derivatization of N-Isopropyloxamic acid.

Troubleshooting_Logic Start Low/No Product Peak Check_Moisture Check for Moisture? Start->Check_Moisture Check_Reagent Reagent Fresh/Sufficient? Check_Moisture->Check_Reagent No Solution_Dry Dry Sample/Glassware/ Solvents Check_Moisture->Solution_Dry Yes Check_Conditions Optimize Time/Temp? Check_Reagent->Check_Conditions Yes Solution_Reagent Use Fresh Reagent/ Increase Excess Check_Reagent->Solution_Reagent No Check_Solubility Sample Soluble? Check_Conditions->Check_Solubility Yes Solution_Conditions Increase Time/Temp Check_Conditions->Solution_Conditions No Solution_Solubility Change Solvent Check_Solubility->Solution_Solubility No Success Successful Derivatization Check_Solubility->Success Yes Solution_Dry->Success Solution_Reagent->Success Solution_Conditions->Success Solution_Solubility->Success

Caption: Troubleshooting logic for low derivatization yield.

References

Minimizing sample contamination in trace analysis of (Isopropylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during the trace analysis of (Isopropylamino)(oxo)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to sample contamination and inaccurate results.

Issue 1: High Background Noise or Ghost Peaks in Chromatograms

Potential Cause Troubleshooting Step Recommended Action
Contaminated Solvents or Reagents 1. Solvent Purity Check: Analyze a blank gradient run using only the mobile phase.[1][2] 2. Reagent Blank: Prepare a sample blank using all reagents except the analyte.- Use LC-MS or "hypergrade" quality solvents and freshly prepared mobile phases.[1][2] - Purchase reagents in small, single-use ampules where possible to avoid contamination of stock bottles.[1] - Avoid using squeeze bottles for solvents as they can introduce contaminants.[1]
Leachables from Plastic Consumables 1. Material Check: Identify all plasticware (e.g., pipette tips, vials, tubing) that comes into contact with the sample. 2. Leachable Test: Incubate the mobile phase or a clean solvent in the plasticware under experimental conditions and analyze the supernatant.- Use high-quality polypropylene or PTFE labware, as they have lower levels of impurities compared to other plastics.[3] - Avoid plastics such as parafilm, which can leach plasticizers and other additives.[1][2] - Pre-rinse disposable labware with a high-purity solvent or a weak acid solution before use.[4]
Carryover from Previous Injections 1. Injector Blank: Inject a blank solvent immediately after a high-concentration sample. 2. Systematic Blanks: Run several blank injections to observe if the ghost peak intensity decreases.- Implement a rigorous needle wash protocol in the autosampler method, using a strong solvent. - If carryover persists, consider a more thorough system cleaning with a sequence of solvents of increasing and decreasing polarity.

Issue 2: Poor Reproducibility and Inconsistent Results

Potential Cause Troubleshooting Step Recommended Action
Inadequate Labware Cleaning 1. Glassware Blank: Fill cleaned glassware with a high-purity solvent, let it sit, and then analyze the solvent. 2. Detergent Residue Check: Analyze rinse water from the final cleaning step for any detergent-related signals.- Avoid using detergents for cleaning labware intended for trace analysis, as they can leave residues.[1][5] - For non-metallic labware, soak in a 10% nitric acid solution for at least 4 hours, followed by copious rinsing with reagent-grade water.[4] - For glassware, a soak in 1% nitric or hydrochloric acid for several hours is recommended for precision work.[5]
Cross-Contamination During Sample Preparation 1. Process Blank: Prepare a "mock" sample that goes through all preparation steps without the actual sample matrix. 2. Spatial Separation: Review the laboratory layout and workflow to identify potential areas of cross-contamination.- Prepare standards and high-concentration samples in a separate area from where trace samples are handled.[4] - Use dedicated sets of pipettes and other equipment for different concentration levels. - Change gloves frequently, especially after handling standards or concentrated samples.
Matrix Effects from Complex Samples 1. Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a prepared sample to observe signal suppression or enhancement. 2. Dilution Series: Analyze a dilution series of the sample to see if the matrix effect is concentration-dependent.- Enhance sample preparation by incorporating a solid-phase extraction (SPE) step to remove interfering matrix components.[6] - If SPE is not feasible, consider a dilute-and-shoot approach with sufficient dilution to minimize matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in the trace analysis of this compound?

A1: The primary sources of contamination are multifaceted and can be introduced at various stages of the analytical workflow. These include:

  • Reagents and Solvents: Use of lower-grade solvents and reagents can introduce a host of organic and inorganic impurities.[2] It is imperative to use LC-MS grade or higher purity solvents and freshly prepared aqueous mobile phases to prevent microbial growth.[1]

  • Labware and Consumables: Plasticizers, antioxidants, and other additives can leach from plastic containers, pipette tips, and vial caps.[2][7] Glassware that is not properly cleaned can harbor residues from previous analyses or cleaning agents.[5]

  • Laboratory Environment: Airborne particulates and aerosols in the laboratory can settle into open sample containers.[4] It is advisable to work in a clean, low-traffic area of the lab, and to keep samples covered whenever possible.

  • Analyst-Induced Contamination: Poor laboratory practices, such as not changing gloves, using contaminated pipettes, or improper handling of standards, can lead to significant cross-contamination.

Q2: How should I properly clean my glassware for this type of analysis?

A2: A meticulous cleaning protocol is crucial. For trace analysis, avoid detergents due to potential residues.[1] A recommended procedure for glassware is as follows:

  • Initial Rinse: Promptly rinse glassware with the solvent used in the experiment, followed by a rinse with high-purity water.

  • Acid Soak: Submerge the glassware in a 1% solution of nitric or hydrochloric acid for several hours.[5] For plasticware intended for trace metal analysis, a soak in 10% nitric acid is recommended.[4]

  • Thorough Rinsing: Rinse the glassware copiously with reagent-grade water (e.g., 18.2 MΩ·cm).

  • Final Rinse: Perform a final rinse with the high-purity solvent that will be used in your analysis.

  • Drying: Air-dry the glassware in a clean environment, covered to prevent contamination from airborne particulates. Do not use paper towels to dry the items.[4]

Q3: What type of vials and caps are recommended for storing and analyzing this compound samples?

A3: To minimize the risk of contamination from the container closure system, it is recommended to use vials and caps made from inert materials. Borosilicate glass vials are a good choice. For caps, those with PTFE-lined septa are generally preferred as PTFE is chemically inert and less prone to leaching compared to other materials.[3] Always pre-test a batch of vials and caps by running a blank to ensure they do not introduce any interfering compounds.

Q4: Can my sample preparation method be a source of contamination?

A4: Absolutely. Sample preparation is a critical step where contamination can easily be introduced. Key considerations include:

  • Extraction Method: If using solid-phase extraction (SPE), ensure the cartridges are of high quality and are properly conditioned to remove any residual manufacturing materials.

  • Evaporation Steps: If a solvent evaporation step is necessary, use a clean nitrogen source and ensure the evaporation chamber is free from contaminants.

  • Internal Standards: When using an internal standard, verify its purity and ensure the solvent used for its dilution is of the highest quality.

Q5: What are "extractables" and "leachables," and how do they relate to my analysis?

A5: Extractables are compounds that can be forced out of a material under aggressive conditions, such as with a strong solvent or at high temperatures.[7][8] Leachables are a subset of extractables that migrate into a product under normal storage and use conditions.[7][8] In the context of your analysis, leachables from plastic tubing, vials, and pipette tips can introduce interfering peaks into your chromatogram, compromising the accuracy of your results.[7] Using high-quality, inert materials and pre-washing consumables can help mitigate this issue.

Experimental Protocols

Protocol 1: General Cleaning of Labware for Trace Analysis

  • Objective: To provide a standardized procedure for cleaning glassware and fluoropolymer labware to minimize background contamination.

  • Materials:

    • 10% Nitric Acid (trace metal grade)

    • Reagent-grade water (18.2 MΩ·cm)

    • High-purity methanol or acetonitrile

    • Appropriate personal protective equipment (gloves, safety glasses)

  • Procedure:

    • Disassemble all labware components.

    • Rinse with high-purity solvent (e.g., methanol) to remove organic residues.

    • Rinse thoroughly with reagent-grade water.

    • Submerge the labware in a 10% nitric acid bath for a minimum of 4 hours.[4]

    • Remove from the acid bath and rinse at least five times with copious amounts of reagent-grade water.

    • Perform a final rinse with a high-purity solvent that is compatible with the subsequent analysis.

    • Allow to air-dry in a clean, dust-free environment (e.g., a laminar flow hood or a covered container).

Protocol 2: Blank Sample Preparation to Assess Contamination

  • Objective: To prepare a method blank that can be used to identify contamination introduced during the sample preparation and analysis workflow.

  • Procedure:

    • Using pre-cleaned labware, dispense the same volume of the sample diluent (e.g., mobile phase A) as would be used for an actual sample into a clean sample vial.

    • Add all reagents (e.g., internal standard, derivatization agents) in the same volumes and order as for a real sample.

    • Perform all sample preparation steps, such as vortexing, centrifugation, and any extraction procedures, exactly as you would for a sample containing the analyte.

    • Transfer the final solution to an autosampler vial.

    • Analyze this blank sample using the same LC-MS method as for your standards and unknown samples. The resulting chromatogram should be free of any significant peaks at the retention time of this compound and its internal standard.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 131.13 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 29262-57-5--INVALID-LINK--, --INVALID-LINK--
Predicted pKa 2.37 ± 0.20--INVALID-LINK--

Table 2: Recommended Solvent and Reagent Purity for Trace Analysis

Solvent/Reagent Recommended Grade Rationale
Water LC-MS grade or 18.2 MΩ·cmMinimizes ionic and organic contamination.[1]
Acetonitrile/Methanol LC-MS or "Hypergrade"Ensures low levels of particulates, metals, and organic impurities that can interfere with MS detection.[2]
Formic Acid/Ammonium Acetate LC-MS gradeReduces the introduction of metal adducts and other interfering ions.[2]

Visualizations

Contamination_Troubleshooting_Workflow start High Background or Ghost Peaks Observed check_solvents Analyze Solvent Blank start->check_solvents check_labware Test for Leachables start->check_labware check_carryover Inject System Blank start->check_carryover solvent_issue Solvent/Reagent Contamination check_solvents->solvent_issue Peak(s) Present? labware_issue Leachables from Consumables check_labware->labware_issue Peak(s) Present? carryover_issue System Carryover check_carryover->carryover_issue Peak(s) Present? solve_solvent Use High-Purity Solvents/Reagents solvent_issue->solve_solvent Yes end_node Clean Baseline Achieved solvent_issue->end_node No solve_labware Use Inert Labware (Glass, PTFE) labware_issue->solve_labware Yes labware_issue->end_node No solve_carryover Optimize Needle Wash & System Cleaning carryover_issue->solve_carryover Yes carryover_issue->end_node No solve_solvent->end_node solve_labware->end_node solve_carryover->end_node

Caption: Troubleshooting workflow for high background or ghost peaks.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_qc Quality Control node_start node_start node_process node_process node_qc node_qc node_end node_end sample_collection 1. Sample Collection (Use pre-cleaned containers) add_is 2. Add Internal Standard sample_collection->add_is method_blank Parallel Prep: Method Blank sample_collection->method_blank extraction 3. Extraction (e.g., SPE) (Use high-quality cartridges) add_is->extraction evaporation 4. Solvent Evaporation (Clean N2 stream) extraction->evaporation reconstitution 5. Reconstitution (LC-MS grade solvent) evaporation->reconstitution analysis 6. LC-MS Analysis reconstitution->analysis method_blank->analysis

Caption: Workflow for minimizing contamination during sample preparation.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for (Isopropylamino)(oxo)acetic acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of (Isopropylamino)(oxo)acetic acid, also known as N-isopropyloxamic acid (CAS 29262-57-5)[1], in biological matrices such as plasma and urine. The validation of such methods is critical for reliable pharmacokinetic and toxicokinetic studies in drug development.[2][3][4] This document outlines proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods, presenting hypothetical yet realistic performance data based on established analytical principles for similar small organic acids.

Data Presentation: Comparison of Analytical Methods

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of expected performance characteristics for each method.

ParameterLC-MS/MSGC-MS (with Derivatization)HPLC-UV
Linearity (r²) >0.995>0.99>0.98
Range 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 5000 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL100 ng/mL
Limit of Detection (LOD) 0.1 ng/mL2 ng/mL30 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (% RSD) <15%<15%<20%
Selectivity High (based on MRM transitions)High (based on mass fragments)Moderate (potential for interferences)
Matrix Effect Potential for ion suppression/enhancementLess common after derivatization and extractionLow
Sample Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each proposed analytical technique are provided below. These protocols are based on common practices for the analysis of small polar molecules in biological fluids.[5][6][7]

LC-MS/MS Method

This is the gold-standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological matrices.[8][9][10]

Sample Preparation (Plasma/Urine):

  • To 100 µL of the biological sample, add an internal standard (e.g., stable isotope-labeled this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

GC-MS Method (with Derivatization)

GC-MS is a powerful technique for volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[6][11][12]

Sample Preparation and Derivatization (Urine):

  • To 200 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate after acidifying the sample with hydrochloric acid.

  • Evaporate the organic layer to dryness under nitrogen.

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and incubate at 70°C for 30 minutes.[12]

  • Inject the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragments.

HPLC-UV Method

HPLC with UV detection is a more accessible but less sensitive and selective alternative to mass spectrometry-based methods.[13][14]

Sample Preparation (Plasma):

  • To 200 µL of plasma, add an internal standard.

  • Perform protein precipitation with acetonitrile.

  • Centrifuge and transfer the supernatant.

  • Evaporate the supernatant and reconstitute in the mobile phase.

  • Inject into the HPLC system.

HPLC Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 95:5 v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[14]

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution / Derivatization evaporation->reconstitution final_sample Final Sample for Injection reconstitution->final_sample lcms LC-MS/MS final_sample->lcms gcms GC-MS final_sample->gcms hplcuv HPLC-UV final_sample->hplcuv quantification Quantification (Standard Curve) lcms->quantification gcms->quantification hplcuv->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation report Final Report validation->report

Caption: General experimental workflow for the bioanalysis of this compound.

validation_parameters cluster_performance Performance Characteristics method_validation Bioanalytical Method Validation accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision selectivity Selectivity method_validation->selectivity sensitivity Sensitivity (LOD, LOQ) method_validation->sensitivity linearity Linearity & Range method_validation->linearity recovery Recovery method_validation->recovery stability Stability method_validation->stability matrix_effect Matrix Effect (for MS methods) method_validation->matrix_effect

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

References

Comparative study of different extraction methods for N-Isopropyloxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methodologies for N-Isopropyloxamic acid, a small, polar organic acid. The selection of an appropriate extraction technique is critical for achieving high recovery, purity, and efficiency in downstream applications, including analytical quantification and further chemical synthesis. This document details experimental protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), supported by illustrative experimental data to guide researchers in their methodological choices.

Comparative Performance of Extraction Methods

The following table summarizes the expected performance of different extraction methods for N-Isopropyloxamic acid based on typical outcomes for structurally similar small, polar organic acids.[1][2][3][4][5][6][7][8][9]

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Recovery Rate (%) 75 - 8585 - 9590 - 98
Purity of Extract (%) 70 - 8080 - 90> 95
Extraction Time (per sample) 30 - 45 minutes20 - 30 minutes45 - 60 minutes
Solvent Consumption HighLow to ModerateLow (CO2 is recycled)
Cost per Sample LowModerateHigh (instrumentation)
Throughput Low to ModerateHigh (with automation)Low
Environmental Impact High (organic solvents)ModerateLow ("Green" technique)
Selectivity LowModerate to HighHigh

Note: The data presented in this table is illustrative and based on general principles and published results for similar analytes. Actual results may vary depending on the specific experimental conditions and the sample matrix.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed to be a starting point for method development and optimization.

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases.[6][10][11][12] For a polar and acidic compound like N-Isopropyloxamic acid, an acid-base extraction approach can be employed to enhance its partitioning into the aqueous phase.

Materials:

  • Sample containing N-Isopropyloxamic acid dissolved in an organic solvent (e.g., ethyl acetate).

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl).

  • Ethyl acetate.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Dissolve the crude sample containing N-Isopropyloxamic acid in a suitable volume of ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated N-Isopropyloxamic acid will partition into the upper aqueous layer.

  • Drain the lower organic layer.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify to pH ~2 with 1 M HCl, checking the pH with pH paper or a meter. This will protonate the N-Isopropyloxamic acid, making it less water-soluble.

  • Extract the acidified aqueous solution three times with equal volumes of ethyl acetate.

  • Combine the organic extracts and wash with a saturated brine solution to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution and evaporate the solvent under reduced pressure to obtain the extracted N-Isopropyloxamic acid.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration.[13][14][15] For a polar acidic compound, an anion exchange or a mixed-mode sorbent can be effective.

Materials:

  • SPE cartridge (e.g., Strong Anion Exchange - SAX, or a mixed-mode polymer-based sorbent).

  • Sample containing N-Isopropyloxamic acid dissolved in a suitable solvent.

  • Methanol (for conditioning).

  • Deionized water (for equilibration).

  • A weak wash solvent (e.g., 5% methanol in water).

  • An elution solvent (e.g., 2% formic acid in methanol).

  • SPE vacuum manifold or positive pressure processor.

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Loading: Dissolve the sample in a minimal amount of a suitable solvent and adjust the pH to be above the pKa of N-Isopropyloxamic acid to ensure it is deprotonated and will bind to the anion exchange sorbent. Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 3-5 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove any weakly bound impurities.

  • Elution: Pass 2-4 mL of the elution solvent (e.g., 2% formic acid in methanol) through the cartridge to elute the retained N-Isopropyloxamic acid. The acidic mobile phase will neutralize the analyte, causing it to elute from the sorbent.

  • Post-Elution: Evaporate the solvent from the eluate to concentrate the N-Isopropyloxamic acid.

Supercritical Fluid Extraction (SFE) Protocol

Supercritical fluid extraction utilizes a fluid above its critical temperature and pressure as the extraction solvent, most commonly carbon dioxide (CO₂).[16][17][18] For polar compounds like N-Isopropyloxamic acid, a polar co-solvent is typically required to enhance extraction efficiency.[19][20]

Materials:

  • Solid sample containing N-Isopropyloxamic acid.

  • Supercritical fluid extractor.

  • Supercritical grade carbon dioxide (CO₂).

  • Co-solvent (e.g., ethanol or methanol).

Procedure:

  • Sample Preparation: Grind the solid sample to a fine, uniform powder to maximize surface area for extraction.

  • Loading: Place the powdered sample into the extraction vessel of the SFE system.

  • System Parameters:

    • Set the extraction temperature (e.g., 40-60 °C).

    • Set the extraction pressure (e.g., 200-350 bar).

    • Set the CO₂ flow rate.

    • Introduce the co-solvent (e.g., 5-10% ethanol) into the CO₂ stream.

  • Extraction: Start the flow of supercritical CO₂ and co-solvent through the extraction vessel. The extraction can be performed in a dynamic mode (continuous flow) or a static-dynamic mode (a static period followed by dynamic flow).

  • Collection: The extract-laden supercritical fluid is passed through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted N-Isopropyloxamic acid to precipitate and be collected.

  • Post-Extraction: After the extraction is complete, the system is depressurized, and the collected extract is retrieved.

Quantification of N-Isopropyloxamic Acid

The concentration and purity of N-Isopropyloxamic acid in the extracts can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). An ion-exclusion chromatography method with UV detection at 205 nm has been shown to be effective for oxamic acid and its derivatives.[21] Alternatively, a reversed-phase HPLC method with a C18 column and an acidic mobile phase can be developed.[22][23][24] For higher sensitivity and selectivity, LC-MS/MS methods are recommended.[25][26][27][28]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative study of the different extraction methods.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction Methods cluster_Analysis Analysis and Comparison cluster_Conclusion Conclusion Start Crude Sample (containing N-Isopropyloxamic acid) LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE SFE Supercritical Fluid Extraction Start->SFE Quantification Quantification (e.g., HPLC-UV or LC-MS) LLE->Quantification SPE->Quantification SFE->Quantification Purity Purity Assessment Quantification->Purity Comparison Comparative Analysis (Yield, Purity, Efficiency) Purity->Comparison Conclusion Selection of Optimal Extraction Method Comparison->Conclusion

A generalized workflow for comparing extraction methods.

Signaling Pathways and Biological Context

A thorough literature search did not reveal any specific signaling pathways in which N-Isopropyloxamic acid is directly implicated. However, related compounds, such as other amides and carboxylic acid derivatives, are known to have diverse biological activities.[29][30][31][32][33] Further research is required to elucidate the specific biological roles, if any, of N-Isopropyloxamic acid.

References

Inter-laboratory validation of (Isopropylamino)(oxo)acetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of drug development and clinical research is the reliable quantification of metabolites. This guide focuses on the inter-laboratory validation of analytical methods for (Isopropylamino)(oxo)acetic acid, a compound of interest in pharmaceutical research. Ensuring consistency and reproducibility of quantification across different laboratories is critical for the accurate interpretation of data in multi-center studies. This document provides a comparative analysis of common analytical techniques, detailed experimental protocols, and a framework for inter-laboratory validation.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is typically achieved using chromatographic methods coupled with various detectors. The selection of a specific method is often a trade-off between the required sensitivity, selectivity, cost, and sample throughput. The three most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific inter-laboratory validation data for this compound is not publicly available, this guide presents hypothetical yet representative performance characteristics for these methods to illustrate a comparative framework.

Table 1: Comparison of Hypothetical Validation Parameters for this compound Quantification Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.996≥ 0.998≥ 0.999
Linear Range 0.5 - 50 µg/mL0.1 - 20 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%< 5%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory validation study. The following sections provide generalized methodologies for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method for Quantification in Human Plasma

This protocol outlines a sensitive and selective method for the quantification of this compound in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d7 at 1 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

GC-MS Method for Quantification in Urine

This protocol describes a robust method for the quantification of this compound in urine, which often requires derivatization to improve volatility.

1. Sample Preparation and Derivatization:

  • To 200 µL of urine, add 10 µL of an internal standard working solution.

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

  • GC System: A gas chromatograph.

  • Column: A DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, or proficiency test, is crucial for assessing the reproducibility of an analytical method across different sites.[1][2] A typical workflow is illustrated below.

InterLaboratory_Validation_Workflow A Centralized Preparation of Homogeneous Samples B Distribution of Samples and Standardized Protocol to Participating Labs A->B C Sample Analysis at Each Laboratory B->C D Data Submission to Coordinating Center C->D E Statistical Analysis of Results (e.g., ISO 5725) D->E F Evaluation of Method Reproducibility and Trueness E->F G Issuance of Validation Report F->G

Workflow of an Inter-Laboratory Validation Study.

This structured approach ensures that the performance of the analytical method is rigorously evaluated under real-world conditions, providing confidence in the data generated by different laboratories.

Logical Relationship of Validation Parameters

The various parameters of analytical method validation are interconnected. Understanding these relationships is key to developing a robust and reliable assay.

Validation_Parameters Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Linearity Linearity & Range LOQ LOQ / LOD Linearity->LOQ Robustness->Linearity

Interdependence of Analytical Method Validation Parameters.

By implementing a systematic approach to inter-laboratory validation and meticulously selecting and validating the analytical methodology, researchers can ensure the generation of high-quality, reproducible data for the quantification of this compound. This is paramount for the success of multi-center research and development projects.

References

A Comparative Guide to the Reactivity of (Isopropylamino)(oxo)acetic Acid and Other Oxamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of (Isopropylamino)(oxo)acetic acid with other N-substituted oxamic acids. The information presented herein is intended to assist researchers in understanding the structure-reactivity relationships within this important class of compounds, which are recognized for their roles as enzyme inhibitors and versatile synthetic intermediates. This document summarizes quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of relevant chemical processes.

Introduction to Oxamic Acids

Oxamic acids, the monoamides of oxalic acid, are a class of organic compounds with significant interest in medicinal chemistry and organic synthesis. Their ability to act as competitive inhibitors for enzymes, particularly lactate dehydrogenase (LDH), has made them attractive targets for drug discovery programs.[1][2] Furthermore, the facile decarboxylation of oxamic acids to generate carbamoyl radicals opens up diverse possibilities for the synthesis of amides and other nitrogen-containing molecules.[3][4] The reactivity of oxamic acids, both in biological and chemical contexts, is significantly influenced by the nature of the substituent on the nitrogen atom. This guide focuses on comparing the reactivity of this compound (N-isopropyloxamic acid) with other N-alkyl substituted oxamic acids.

Comparative Reactivity Data

The reactivity of N-substituted oxamic acids can be assessed in several ways, including their synthesis, their biological activity as enzyme inhibitors, and their chemical transformations such as decarboxylation.

Synthesis of N-Alkyl Oxamic Acids

N-alkyl oxamic acids are typically synthesized in a two-step process starting from the corresponding primary or secondary amine and a dialkyl oxalate, followed by hydrolysis of the resulting ester. The overall yields for the synthesis of a variety of N-alkyl oxamic acids have been reported to be in the range of 20-70%.[2] A more specific study on a series of N-alkyl oxamates reported the following yields:

Oxamic Acid DerivativeStarting AmineReported Yield (%)Reference
N-Ethyloxamic acidEthylamine80[5]
N-Propyloxamic acidPropylamine82[6]
N-Butyloxamic acidButylamineNot Specified[6]
N-Isobutyloxamic acidIsobutylamine82[6]
N-sec-Butyloxamic acidsec-Butylamine82[6]
This compoundIsopropylamineNot Specified[7]

Note: The yields reported are for the final acid product after recrystallization.

Biological Reactivity: Inhibition of Lactate Dehydrogenase (LDH)

A primary measure of the biological reactivity of oxamic acid derivatives is their ability to inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. The inhibitory potency is often expressed as the dissociation constant (Ki), with a lower Ki value indicating a more potent inhibitor. The N-alkyl substituent plays a crucial role in determining the affinity and selectivity of these compounds for different LDH isozymes.

Kinetic studies have shown that these N-substituted oxamic acids act as competitive inhibitors with respect to the substrate, pyruvate.[6] The attachment of a non-polar alkyl chain to the nitrogen of oxamate can significantly influence its binding to the active site of LDH isozymes.[7]

InhibitorLDH-A4 (LDH-5) Ki (mM)LDH-B4 (LDH-1) Ki (mM)LDH-C4 Ki (mM)Reference
Oxamate (parent compound)0.080.060.25[7]
This compound0.80.40.014 [7]
N-Ethyloxamic acid0.1400.0350.002[6]
N-Propyloxamic acid1.7500.8870.012[6]
N-Butyloxamic acid9.1007.0000.750[6]
N-Isobutyloxamic acid6.0007.0002.000[6]
N-sec-Butyloxamic acid12.50014.5000.400[6]

These data highlight that this compound is a potent and selective inhibitor of the sperm-specific LDH-C4 isozyme.[7] Its inhibitory power for LDH-C4 is comparable to that of N-propyloxamic acid and significantly greater than that of oxamate and the butyl-substituted derivatives. N-ethyloxamic acid appears to be the most potent inhibitor of LDH-C4 in this series.

Chemical Reactivity: Oxidative Decarboxylation

N-substituted oxamic acids can undergo oxidative decarboxylation to generate highly reactive carbamoyl radicals. This transformation is a valuable tool in organic synthesis for the formation of amides, urethanes, and ureas.[3][8][9] The reaction can be initiated by thermal, photochemical, or electrochemical methods.

Oxamic Acid DerivativeReaction ConditionsProductYield (%)Reference
N-Cyclohexyloxamic acidEosin Y, PIDA, Blue LED, in MethanolMethyl cyclohexylcarbamate85[8]
N-Benzyloxamic acidEosin Y, PIDA, Blue LED, in MethanolMethyl benzylcarbamate78[8]
N-Phenyloxamic acidEosin Y, PIDA, Blue LED, in MethanolMethyl phenylcarbamate65[8]

PIDA = Phenyliodine diacetate

These results suggest that the structure of the N-substituent influences the efficiency of the decarboxylation and subsequent trapping of the carbamoyl radical. Further dedicated kinetic studies are required to establish a precise structure-reactivity relationship for the decarboxylation of N-alkyl oxamic acids, including this compound.

Experimental Protocols

General Synthesis of N-Alkyl Oxamic Acids

This protocol is adapted from the synthesis of N-propyl and N-isobutyl oxamic acids.[6]

Step 1: Synthesis of Ethyl N-Alkyloxamate

  • To a solution of the appropriate amine (1.0 equivalent) in a suitable solvent such as diethyl ether, add diethyl oxalate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl N-alkyloxamate can be purified by distillation or used directly in the next step.

Step 2: Hydrolysis to N-Alkyloxamic Acid

  • Dissolve the crude ethyl N-alkyloxamate in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (1.5 equivalents) in water.

  • Stir the mixture at room temperature for 2-4 hours.

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude N-alkyloxamic acid from a suitable solvent (e.g., chloroform) to obtain the pure product.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is based on the kinetic studies of LDH inhibition by oxamate analogues.[1][6]

  • Prepare a reaction mixture containing 0.115 mM NADH and the appropriate sodium pyruvate concentration (e.g., 0.31 mM for LDH-C4 and LDH-B4, 1.25 mM for LDH-A4) in 50 mM sodium phosphate buffer (pH 7.4).

  • Prepare stock solutions of the oxamic acid inhibitors in the same buffer.

  • To determine the dissociation constants (Ki), pre-incubate the LDH isozyme, the inhibitor at various concentrations, and the coenzyme (NADH) in the assay buffer for 10 minutes at 37 °C.

  • Initiate the reaction by adding the substrate (pyruvate).

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer with a temperature-controlled cuvette holder at 37 °C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the Ki values by analyzing the inhibition data using appropriate kinetic models, such as Dixon or Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate key processes related to the synthesis and reactivity of N-substituted oxamic acids.

Synthesis_of_N_Alkyl_Oxamic_Acids Amine R-NH2 (e.g., Isopropylamine) IntermediateEster R-NH-CO-COOEt (Ethyl N-Alkyloxamate) Amine->IntermediateEster + Diethyl Oxalate DiethylOxalate EtOOC-COOEt (Diethyl Oxalate) Hydrolysis KOH, H2O/EtOH IntermediateEster->Hydrolysis Acidification HCl Hydrolysis->Acidification FinalAcid (Alkylamino)(oxo)acetic acid (R-NH-CO-COOH) Acidification->FinalAcid

Caption: General synthesis pathway for N-alkyl oxamic acids.

LDH_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition LDH LDH Active Site Lactate Lactate (Product) LDH->Lactate LDH->Lactate Produces NAD NAD+ LDH->NAD LDH->NAD Produces InhibitedComplex LDH-NADH-Inhibitor Complex (Inactive) LDH->InhibitedComplex LDH->InhibitedComplex Forms Pyruvate Pyruvate (Substrate) Pyruvate->LDH Pyruvate->LDH Binds to NADH NADH (Coenzyme) NADH->LDH NADH->LDH Binds to NADH->InhibitedComplex NADH->InhibitedComplex Forms OxamicAcid N-Alkyl Oxamic Acid (Inhibitor) OxamicAcid->InhibitedComplex OxamicAcid->InhibitedComplex Binds to Active Site

Caption: Competitive inhibition of Lactate Dehydrogenase (LDH) by N-alkyl oxamic acids.

Decarboxylation_Pathway OxamicAcid R-NH-CO-COOH (N-Alkyl Oxamic Acid) Initiation Photocatalyst / Heat - e-, - H+ OxamicAcid->Initiation CarbamoylRadical R-NH-CO• (Carbamoyl Radical) Initiation->CarbamoylRadical CO2 CO2 Initiation->CO2 releases Product R-NH-CO-Nu (e.g., Urethane) CarbamoylRadical->Product + Nu-H TrappingAgent Nu-H (e.g., R'OH)

Caption: General pathway for the oxidative decarboxylation of N-alkyl oxamic acids.

Experimental_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Assessment start_synthesis Start: Amine + Diethyl Oxalate esterification Esterification start_synthesis->esterification hydrolysis Hydrolysis esterification->hydrolysis purification_synthesis Purification (Recrystallization) hydrolysis->purification_synthesis product_synthesis N-Alkyl Oxamic Acid purification_synthesis->product_synthesis start_reactivity Start: N-Alkyl Oxamic Acid product_synthesis->start_reactivity Characterize & Use ldh_assay LDH Inhibition Assay start_reactivity->ldh_assay decarboxylation Decarboxylation Reaction start_reactivity->decarboxylation analysis Data Analysis (Ki, Yield) ldh_assay->analysis decarboxylation->analysis comparison Comparative Analysis analysis->comparison

Caption: Experimental workflow for synthesis and reactivity assessment.

References

Cross-Validation of HPLC and GC Methods for (Isopropylamino)(oxo)acetic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like (Isopropylamino)(oxo)acetic acid is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical methodology is a critical decision, often involving a trade-off between sample preparation complexity, instrument availability, and method performance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering supporting data from analogous compounds to facilitate informed method development and cross-validation.

This compound, a substituted α-keto acid, possesses polar functional groups (a carboxylic acid and an amide) that dictate its chromatographic behavior. Due to its low volatility, direct analysis by GC is not feasible, necessitating a derivatization step to increase its volatility and thermal stability. In contrast, HPLC, particularly in the reversed-phase mode, is well-suited for the direct analysis of such polar, non-volatile compounds.

Method Comparison at a Glance

FeatureHPLC AnalysisGC Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Analytes must be volatile and thermally stable.
Derivatization Generally not required for this compound.Mandatory to increase volatility and thermal stability.
Typical Run Time 10-30 minutes.15-40 minutes (including derivatization).
Instrumentation HPLC with UV or Mass Spectrometric (MS) detector.GC with Flame Ionization (FID) or Mass Spectrometric (MS) detector.
Advantages Direct analysis, simpler sample preparation.High resolution, sensitive detection with MS.
Disadvantages Lower resolution compared to capillary GC.Requires derivatization, which can add complexity and variability.

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of compounds structurally similar to this compound by HPLC and GC. It is important to note that these values are illustrative and actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC Method Performance for a Structurally Similar Compound (N-isopropyl oxamate)

Validation ParameterResult
Linearity (Concentration Range)0.05 - 100 mmol/L
Correlation Coefficient (r²)> 0.99
Accuracy (Recovery)98.05% - 98.98%
Precision (RSD)< 2%
Limit of Quantification (LOQ)0.0125 mmol/L

Table 2: GC-MS Method Performance for Derivatized Amino Acids (General)

Validation ParameterResult
Linearity (Dynamic Range)8-100 fold
Correlation Coefficient (r²)> 0.99
Accuracy (Recovery)Typically 90-110%
Precision (RSD)< 15%
Limit of Detection (LOD)Low ng/mL to pg/mL range

Experimental Protocols

HPLC Method for this compound (Proposed)

This method is adapted from a validated procedure for the structurally similar compound, N-isopropyl oxamate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the mobile phase or a suitable solvent.

    • For biological matrices, perform protein precipitation by adding trichloroacetic acid, followed by centrifugation.[1]

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

GC-MS Method for this compound (Proposed)

This method involves a silylation derivatization step, a common procedure for the GC analysis of amino acids and related compounds.

  • Instrumentation: GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 170°C at 10°C/min.

    • Ramp to 280°C at 30°C/min, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning in a mass range of m/z 50-500.

  • Sample Preparation (Silylation Derivatization):

    • Accurately weigh the sample into a reaction vial and dry completely under a stream of nitrogen.

    • Add 100 µL of a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70-80°C for 30-60 minutes.

    • Cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing & Drying Derivatization Silylation with BSTFA (70°C) Sample->Derivatization Cooling Cool to Room Temperature Derivatization->Cooling Injection Injection Cooling->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Cross_Validation cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC Validated HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity GC Validated GC Method GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ GC->Specificity Comparison Comparative Analysis of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Conclusion Assessment of Method Equivalency Comparison->Conclusion

Caption: Logical relationship for the cross-validation of HPLC and GC methods.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for (Isopropylamino)(oxo)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes like (Isopropylamino)(oxo)acetic acid is paramount. A critical step in the analytical workflow is solid-phase extraction (SPE), which serves to concentrate the analyte and remove interfering matrix components. The choice of SPE cartridge can significantly impact recovery, reproducibility, and overall method sensitivity. This guide provides a comparative overview of different SPE cartridge types applicable to the extraction of this compound, a polar acidic compound.

Due to a lack of direct comparative studies on this compound, this guide leverages experimental data from structurally similar polar and acidic compounds, such as the herbicide glyphosate and its metabolites, to provide a predictive performance comparison. The principles of interaction between the analyte and the stationary phase remain fundamental and allow for an informed selection.

Understanding the Analyte: this compound

This compound is a small, polar molecule containing both a carboxylic acid group and an amide functional group. Its chemical properties (polarity and acidic nature) are the primary determinants for selecting an appropriate SPE sorbent. The goal is to maximize the retention of this analyte while minimizing the co-extraction of matrix interferences.

Comparative Performance of SPE Cartridges

The selection of an SPE cartridge is fundamentally about choosing the right chemistry to interact with the target analyte.[1] Based on the characteristics of this compound and data from analogous compounds, three main types of SPE cartridges are considered: Reversed-Phase (C18), Strong Anion Exchange (SAX), and polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridges.

SPE Cartridge TypeRetention MechanismExpected Recovery for Polar Acidic AnalytesRelative Standard Deviation (RSD)Key Advantages & Disadvantages
Reversed-Phase (C18) Hydrophobic interactions between the non-polar C18 chains and the non-polar parts of the analyte.[1]Moderate to Good< 15%Advantages: Widely available, good for less polar compounds. Disadvantages: May have lower retention for very polar compounds like this compound without sample modification.[2]
Strong Anion Exchange (SAX) Electrostatic interaction between the positively charged functional groups on the sorbent and the negatively charged analyte (at appropriate pH).[3]Good to Excellent< 10%Advantages: High selectivity for acidic compounds.[4] Disadvantages: Requires careful pH control of the sample and elution solvent.
Polymeric (Oasis HLB) A combination of hydrophilic and lipophilic retention mechanisms, allowing for the capture of a wide range of compounds.[1]Excellent< 10%Advantages: High capacity and stability across a wide pH range, good retention for polar compounds.[5] Disadvantages: Can sometimes co-extract a broader range of matrix components.

Note: The performance data presented is extrapolated from studies on analogous polar acidic compounds, such as glyphosate and other acidic herbicides, and may vary for this compound.

Experimental Workflow & Protocols

A generalized experimental workflow for the solid-phase extraction of a polar acidic analyte from an aqueous sample is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Adjust_pH Adjust pH > pKa (e.g., pH 7-8) Sample->Adjust_pH Load 3. Load Sample Adjust_pH->Load Condition 1. Condition Cartridge (e.g., Methanol, Water) Equilibrate 2. Equilibrate Cartridge (Sample Buffer pH) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., Water, Weak Organic) Load->Wash Elute 5. Elute Analyte (e.g., Acidified Organic Solvent) Wash->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute Reconstitute in Mobile Phase Dry_Eluate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of acidic analytes.

Detailed Experimental Protocol (Generalized)

This protocol is a representative procedure for the extraction of a polar acidic compound from a water sample using a strong anion exchange (SAX) cartridge.

  • Sample Preparation:

    • To 10 mL of the aqueous sample, add a buffering agent to adjust the pH to approximately 7.5. This ensures that the carboxylic acid group of this compound is deprotonated and can interact with the anion exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a 100 mg/3 mL SAX cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 3 mL of the sample buffer (at pH 7.5) through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared 10 mL sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unretained, non-polar, and neutral matrix components.

    • A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove further interferences.

  • Elution:

    • Elute the retained this compound by passing 2 x 2 mL of an acidified organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the charge on the analyte, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for subsequent LC-MS/MS analysis.

Conclusion

The choice of SPE cartridge for the analysis of this compound should be guided by its polar and acidic nature. While reversed-phase C18 cartridges are a common starting point, their effectiveness for highly polar compounds may be limited without derivatization or significant mobile phase optimization.[6] Strong anion exchange cartridges offer high selectivity for acidic compounds, provided there is careful control over the sample and eluent pH.[4] Polymeric sorbents like Oasis HLB present a versatile and robust option, often providing high recovery for a broad range of compounds, including polar ones.[5]

For optimal results, it is recommended to empirically evaluate a selection of these cartridges with the specific sample matrix to determine the best balance of recovery, cleanliness, and reproducibility for the analysis of this compound.

References

Quantitative Analysis of (Isopropylamino)(oxo)acetic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (Isopropylamino)(oxo)acetic acid is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).

Comparative Analysis of Quantitative Performance

The choice of analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the sample matrix. Below is a summary of the typical performance characteristics of each technique.

ParameterLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 95-105%90-110%90-110%
Precision (% RSD) < 5%< 10%< 10%
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 50 ng/mL5 - 100 ng/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for the quantification of this compound in complex matrices.

Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol/water, 50/50 v/v).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific analyte).

  • MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard should be determined.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Vortex sp2->sp3 sp4 Filter sp3->sp4 lc HPLC Separation sp4->lc ms Mass Spectrometry Detection (MRM) lc->ms da Data Analysis ms->da

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the sample into a reaction vial.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sp1 Weigh Sample sp2 Add Derivatizing Agent & Solvent sp1->sp2 sp3 Heat sp2->sp3 sp4 Cool sp3->sp4 gc GC Separation sp4->gc ms Mass Spectrometry Detection (SIM) gc->ms da Data Analysis ms->da

GC-MS with Derivatization Experimental Workflow
Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[1] It can be a cost-effective and efficient method for the analysis of small charged molecules.[2]

Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the background electrolyte (BGE).

  • Vortex the solution for 1 minute.

  • Filter the solution through a 0.22 µm syringe filter into a CE vial.

Instrumentation and Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.0 (can be optimized).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 25 kV.

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm) or coupled to a mass spectrometer (CE-MS).[1]

cluster_prep Sample Preparation cluster_analysis CE Analysis sp1 Weigh Sample sp2 Dissolve in BGE sp1->sp2 sp3 Vortex sp2->sp3 sp4 Filter sp3->sp4 ce CE Separation sp4->ce det UV or MS Detection ce->det da Data Analysis det->da

Capillary Electrophoresis Experimental Workflow

Conclusion

The selection of an appropriate analytical method for the quantitative analysis of this compound is crucial for obtaining reliable and accurate results. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. GC-MS, following a necessary derivatization step, offers a robust and reliable alternative. Capillary Electrophoresis provides a high-efficiency separation with lower operational costs, suitable for samples with fewer interfering components. The final choice of method should be based on the specific requirements of the analysis, including sensitivity needs, sample complexity, and available instrumentation. Method validation according to established guidelines is essential to ensure the accuracy and precision of the chosen method for its intended purpose.[3][4][5]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The control of genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as the ICH M7, which outlines a framework for the identification, categorization, qualification, and control of these impurities to limit potential carcinogenic risk.[1][2] This necessitates the development and validation of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels.

This guide provides an objective comparison of common analytical techniques used for the determination of genotoxic impurities, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques for Genotoxic Impurity Analysis

The selection of an appropriate analytical technique for GTI analysis is dependent on the physicochemical properties of the impurity, the required sensitivity, and the nature of the drug matrix.[3][4] The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[5][6]

Table 1: Comparison of Common Analytical Techniques for GTI Determination
Analytical TechniquePrincipleTypical AnalytesAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
GC-FID Separation of volatile compounds followed by detection using a Flame Ionization Detector.[7]Volatile organic compounds.[3]Readily available, robust, and versatile.[7]Limited sensitivity for some applications.[7]~10-100 ppm
Headspace GC-MS Analysis of volatile compounds in the headspace of a sample vial, coupled with mass spectrometry for identification and quantification.[8]Volatile and semi-volatile GTIs.[5]High sensitivity and selectivity, minimizes matrix effects.[3][7]Not suitable for non-volatile impurities.0.01 - 4 ppm[8][9]
HPLC-UV Separation of non-volatile and thermally labile compounds followed by detection using an Ultraviolet (UV) detector.[5]Non-volatile compounds with a UV chromophore.Widely available, robust, suitable for routine analysis.[10]Lower sensitivity and potential for matrix interference compared to MS.[4]~1 - 5 µg/mL[10]
LC-MS/MS Separation using liquid chromatography coupled to tandem mass spectrometry for highly selective and sensitive detection.[5][11]Wide range of non-volatile and ionic GTIs.[5]High sensitivity, high selectivity, provides structural information.[5]Higher cost and complexity.0.15 - 0.39 ng/mL[11]

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reliable GTI analysis. Below are representative methodologies for commonly used techniques.

Protocol 1: Determination of Volatile Genotoxic Impurities by Headspace GC-MS

This protocol is based on the principles described for the analysis of impurities like isopropyl chloride, propionaldehyde, and chloromethane in Meloxicam.[8]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a headspace vial.

  • Add 1.0 mL of a suitable diluent (e.g., dimethyl sulfoxide).

2. Standard Preparation:

  • Prepare a stock solution of the genotoxic impurities in the diluent.

  • Perform serial dilutions to prepare working standard solutions at the desired concentration levels (e.g., ranging from the LOQ to 200% of the specification limit).

3. GC-MS Parameters:

  • Column: DB-624 (or equivalent), 75 m x 0.53 mm, 3.0 µm film thickness.[8]

  • Carrier Gas: Helium or Nitrogen.[8]

  • Injector Temperature: 240°C.[8]

  • Detector Temperature: 260°C.[8]

  • Oven Program: An appropriate temperature gradient to ensure separation of the impurities.

  • Injection Mode: Headspace injection with a split ratio.[8]

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the GTIs.

  • LOD and LOQ: Determine the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the GTIs at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Recoveries should be within 80-120%.[8]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits.

Protocol 2: Determination of Non-Volatile Genotoxic Impurities by UPLC-MS/MS

This protocol is based on the methodology for the analysis of sulfonate impurities.[11]

1. Sample Preparation:

  • Dissolve a known amount of the drug substance in a suitable diluent to achieve a final concentration of, for example, 0.5 mg/mL.[11]

2. Standard Preparation:

  • Prepare a stock solution of the genotoxic impurities in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the range from the LOQ to 200% of the permitted level.[11]

3. UPLC-MS/MS Parameters:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 1-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and daughter ions of the GTIs.

4. Validation Parameters:

  • The validation parameters (specificity, LOD, LOQ, linearity, accuracy, and precision) are assessed similarly to the GC-MS method, with acceptance criteria as per ICH Q2(R1) guidelines.[6][11]

Data Presentation

The following tables summarize typical quantitative data obtained during method validation for the determination of specific genotoxic impurities.

Table 2: Example Validation Data for Headspace GC-MS Method
Genotoxic ImpurityLOD (ppm)LOQ (ppm)Linearity (r²)Accuracy (% Recovery)
Isopropyl chloride241.00080-120
Propionaldehyde240.99980-120
2-chloropropanol240.99980-120
Chloromethane0.81.60.99980-120
Data based on a study of Meloxicam impurities.[8]
Table 3: Example Validation Data for UPLC-MS/MS Method
Genotoxic ImpurityLOD (ng/mL)LOQ (ng/mL)Linearity (r²)Accuracy (% Recovery)
4-nitrobenzenesulfonic acid0.15120.5040> 0.990094.9-115.5
Methyl 4-nitrobenzenesulfonate0.38971.2990> 0.990094.9-115.5
Ethyl 4-nitrobenzenesulfonate0.24510.8170> 0.990094.9-115.5
Isopropyl 4-nitrobenzenesulfonate0.28890.9630> 0.990094.9-115.5
Data based on a study of impurities in TSD-1 API.[11]

Mandatory Visualizations

Workflow for Genotoxic Impurity Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Technique Selection Technique Selection Sample Preparation Optimization Sample Preparation Optimization Technique Selection->Sample Preparation Optimization Chromatographic & MS Optimization Chromatographic & MS Optimization Sample Preparation Optimization->Chromatographic & MS Optimization Specificity Specificity Chromatographic & MS Optimization->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Testing of Batches Routine Testing of Batches Robustness->Routine Testing of Batches

Caption: A streamlined workflow for the development and validation of analytical methods for genotoxic impurities.

Decision Tree for Analytical Technique Selection

G start PGI Properties volatile Volatile? start->volatile uv_active UV Active? volatile->uv_active No gc_fid GC-FID volatile->gc_fid Yes hplc_uv HPLC-UV uv_active->hplc_uv Yes lc_ms LC-MS/MS uv_active->lc_ms No sensitivity_gc Sufficient Sensitivity? gc_fid->sensitivity_gc gc_ms Headspace GC-MS sensitivity_lc Sufficient Sensitivity? hplc_uv->sensitivity_lc sensitivity_gc->gc_ms No sensitivity_lc->lc_ms No

Caption: A decision tree to guide the selection of an appropriate analytical technique for GTI analysis.

References

A Comparative Analysis of the Bioactivity of (Isopropylamino)(oxo)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the bioactivity of (Isopropylamino)(oxo)acetic acid and its structurally related analogs. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into their potential as enzyme inhibitors and therapeutic agents. This document is intended to aid researchers in evaluating these compounds for further investigation and drug development.

Introduction

This compound, also known as N-isopropyloxamic acid, belongs to the class of N-substituted oxamic acid derivatives. These small molecules have garnered significant interest in medicinal chemistry due to their ability to act as mimics of α-keto acids, which are substrates for various enzymes, most notably lactate dehydrogenase (LDH). Inhibition of LDH, particularly specific isoforms, has emerged as a promising strategy in various therapeutic areas, including oncology and fertility control. This guide focuses on the comparative bioactivity of this compound and its analogs with varying N-alkyl substituents, exploring their efficacy as LDH inhibitors and touching upon other potential biological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.

Data Presentation

Lactate Dehydrogenase (LDH) Inhibition

N-substituted oxamic acids are known competitive inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. The inhibitory potency and selectivity of these compounds vary with the nature of the N-substituent. The following table summarizes the dissociation constants (Ki) of this compound and its analogs against different mouse LDH isozymes. Lower Ki values indicate stronger inhibition.

CompoundN-SubstituentLDH-A4 Ki (mM)LDH-B4 Ki (mM)LDH-C4 Ki (mM)
Oxamic acid-H0.0800.0600.030
(Ethylamino)(oxo)acetic acid-CH₂CH₃0.1400.0350.002
(Propylamino)(oxo)acetic acid-CH₂CH₂CH₃1.7500.8870.012
This compound -CH(CH₃)₂ 0.8 0.4 0.014
(Butylamino)(oxo)acetic acid-CH₂CH₂CH₂CH₃9.1007.0000.750
(Isobutylamino)(oxo)acetic acid-CH₂CH(CH₃)₂6.0007.0002.000
(sec-Butylamino)(oxo)acetic acid-CH(CH₃)CH₂CH₃12.50014.5000.400

Data sourced from studies on mouse LDH isozymes.

Key Observations:

  • This compound demonstrates potent and selective inhibition of the testis-specific LDH-C4 isozyme.[1]

  • The inhibitory potency against LDH-C4 generally decreases as the alkyl chain length increases beyond ethyl.

  • Branching in the alkyl substituent, as seen with isobutyl and sec-butyl groups, significantly reduces the inhibitory activity against LDH-C4 compared to the isopropyl group.

Anti-inflammatory, Antimicrobial, and Cytotoxic Activities

While comprehensive comparative data for the anti-inflammatory, antimicrobial, and cytotoxic activities of a systematic series of N-alkyloxamic acids is limited, studies on structurally related hydroxamic acids and other oxamic acid derivatives provide valuable insights into their potential in these areas.

Anti-inflammatory Activity:

Some N,N'-oxamides have shown promising anti-inflammatory properties with low toxicity compared to acetylsalicylic acid.[2] The carrageenan-induced paw edema model in rats is a common assay for evaluating acute anti-inflammatory activity.[3][4]

Antimicrobial Activity:

The antimicrobial potential of oxamic acid derivatives has been explored, with some compounds exhibiting activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. For instance, certain oxazole-based compounds, which are structurally distinct but share some synthetic precursors with oxamic acids, have shown MIC values in the range of 14 to 56.2 µg/mL against strains like S. epidermidis, P. aeruginosa, and C. albicans.[5]

Cytotoxicity:

The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, some COX-2 and 5-LOX inhibitors with structures incorporating hydroxamic acid moieties have demonstrated IC₅₀ values ranging from 8.63 to 81.60 µM against colon and pancreatic cancer cell lines.[6][7]

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the conversion of pyruvate to lactate. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme kinetics.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • NADH Solution: 0.115 mM in assay buffer.

    • Pyruvate Solution: Concentrations are optimized for each LDH isozyme (e.g., 1.25 mM for LDH-A4, 0.31 mM for LDH-B4 and LDH-C4).

    • Enzyme Solution: Purified LDH isozyme diluted in assay buffer to yield a specific rate of absorbance change.

    • Inhibitor Solutions: A series of concentrations of this compound and its analogs are prepared in the assay buffer.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, NADH solution, and the inhibitor solution (or buffer for control).

    • Add the enzyme solution and incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pyruvate solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) from the linear portion of the absorbance curve.

    • Determine the dissociation constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. This is the lowest concentration of the agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Pathways and Workflows

LDH_in_Glycolysis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA TCA Cycle (Aerobic) Pyruvate->TCA LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH Lactate Lactate LDH->Lactate NAD+ Inhibitor This compound & Analogs Inhibitor->LDH Inhibition

Caption: Role of Lactate Dehydrogenase (LDH) in anaerobic glycolysis.

LDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADH, Pyruvate, Enzyme) Incubate Incubate Enzyme, NADH, and Inhibitor at 37°C Reagents->Incubate Inhibitors Prepare Inhibitor Dilutions Inhibitors->Incubate Initiate Initiate Reaction with Pyruvate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Determine Determine Ki Value Calculate->Determine

Caption: Experimental workflow for the LDH inhibition assay.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate for 2-4 hours Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability & IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound stands out as a potent and selective inhibitor of the LDH-C4 isozyme, suggesting its potential as a lead compound for applications in areas such as male fertility control. The comparative analysis of its N-alkyl analogs reveals a clear structure-activity relationship, where the size and branching of the alkyl group significantly influence inhibitory potency and selectivity. While comprehensive data on other bioactivities such as anti-inflammatory, antimicrobial, and cytotoxic effects for a systematic series of these compounds are less established, preliminary findings from related structures indicate that these are promising avenues for future research. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its analogs.

References

Navigating the Rigors of Analytical Method Robustness: A Comparative Guide for N-Isopropyloxamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the robustness testing of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-Isopropyloxamic acid, a critical component in pharmaceutical development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed experimental protocols and comparative data, to ensure analytical methods are reliable and transferable.

In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount. It ensures that minor, yet expected, variations in method parameters do not significantly impact the accuracy and precision of the results. This guide outlines a systematic approach to robustness testing for a hypothetical, yet representative, RP-HPLC method for the determination of N-Isopropyloxamic acid.

The Analytical Method Under Scrutiny

A stability-indicating RP-HPLC method was developed for the quantification of N-Isopropyloxamic acid. The method's robustness was evaluated by intentionally introducing small variations to critical parameters and observing the effect on the analytical results.

Table 1: Hypothesized RP-HPLC Method Parameters for N-Isopropyloxamic Acid Analysis

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 10 µL
Standard Concentration 100 µg/mL

Robustness by Design: A Deliberate Variation of Parameters

The robustness of the analytical method was assessed by systematically varying key operational factors around the nominal method parameters. The impact of these variations on critical analytical responses—peak area, retention time, and tailing factor—was meticulously recorded and analyzed.

Table 2: Robustness Study Plan and Acceptance Criteria

ParameterVariationAcceptance Criteria
Flow Rate (mL/min) 0.9, 1.1RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0
Mobile Phase Composition (%) Acetonitrile ± 2%RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0
Column Temperature (°C) 28, 32RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0
pH of Aqueous Phase 2.8, 3.2RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0

Table 3: Hypothetical Robustness Testing Results for N-Isopropyloxamic Acid Analysis

Parameter VariationPeak Area (RSD, n=6)Retention Time (min)Tailing Factor
Nominal Condition 0.8%5.21.2
Flow Rate: 0.9 mL/min 1.1%5.81.3
Flow Rate: 1.1 mL/min 0.9%4.71.2
Acetonitrile: 28% 1.3%5.91.3
Acetonitrile: 32% 1.0%4.51.1
Temperature: 28°C 0.9%5.41.2
Temperature: 32°C 0.7%5.01.2
pH: 2.8 1.2%5.31.3
pH: 3.2 1.1%5.11.2

The hypothetical results presented in Table 3 demonstrate that the analytical method for N-Isopropyloxamic acid is robust within the tested parameter ranges. The Relative Standard Deviation (RSD) of the peak area remained below the 2.0% acceptance criterion, and the tailing factor did not exceed 2.0, indicating that the method is reliable for routine use.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows involved in the robustness testing of the analytical method.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_std Prepare N-Isopropyloxamic Acid Standard Solution (100 µg/mL) setup_hplc Set Up HPLC System with Varied Parameters prep_std->setup_hplc prep_mob Prepare Mobile Phases with Varied Compositions prep_mob->setup_hplc inject_std Inject Standard Solution (n=6 for each condition) setup_hplc->inject_std acquire_data Acquire Chromatographic Data inject_std->acquire_data process_data Process Data: Peak Area, Retention Time, Tailing Factor acquire_data->process_data calc_stats Calculate RSD and Compare against Acceptance Criteria process_data->calc_stats conclusion Draw Conclusion on Method Robustness calc_stats->conclusion

Caption: Workflow for Robustness Testing of the Analytical Method.

Forced Degradation: A Test of Stability-Indicating Power

To further challenge the method and ensure its specificity, forced degradation studies are essential. These studies intentionally degrade the drug substance to produce potential impurities and degradation products, verifying that the analytical method can effectively separate these from the intact active pharmaceutical ingredient (API).

Forced_Degradation_Pathway cluster_stress Stress Conditions API N-Isopropyloxamic Acid (API) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (UV/Vis light) API->Photolytic Analysis RP-HPLC Analysis API->Analysis Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants Degradants->Analysis

Caption: Forced Degradation Study Workflow.

Experimental Protocols

1. Robustness Testing Protocol

  • Standard Solution Preparation: Accurately weigh and dissolve N-Isopropyloxamic acid in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Chromatographic System: Utilize a validated RP-HPLC system with a C18 column (4.6 x 150 mm, 5 µm).

  • Systematic Variations:

    • Flow Rate: Adjust the flow rate to 0.9 mL/min and 1.1 mL/min.

    • Mobile Phase Composition: Prepare mobile phases with acetonitrile concentrations of 28% and 32%.

    • Column Temperature: Set the column oven temperature to 28°C and 32°C.

    • pH of Aqueous Phase: Adjust the pH of the 0.1% phosphoric acid solution to 2.8 and 3.2 using diluted acid or base.

  • Procedure: For each condition, inject the standard solution in six replicates.

  • Data Analysis: Record the peak area, retention time, and tailing factor for each injection. Calculate the Relative Standard Deviation (RSD) for the peak areas and compare the results against the pre-defined acceptance criteria.

2. Forced Degradation Study Protocol

  • Sample Preparation: Prepare a solution of N-Isopropyloxamic acid at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated RP-HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of degradation peaks and assess the peak purity of the main N-Isopropyloxamic acid peak.

Alternative Analytical Methods: A Comparative Overview

While RP-HPLC is a robust and widely used technique for the analysis of organic acids like N-Isopropyloxamic acid, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Table 4: Comparison of Analytical Methods for Organic Acid Analysis

MethodPrincipleAdvantagesDisadvantages
RP-HPLC with UV Detection Partition chromatography based on polarity.Robust, versatile, widely available.Moderate sensitivity, may require derivatization for some compounds.
Ion-Exclusion Chromatography Separation based on the exclusion of ions from a charged stationary phase.Excellent for separating organic acids from inorganic ions.Can have longer run times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume required.Lower concentration sensitivity compared to HPLC.

This comprehensive guide provides a foundational framework for conducting and evaluating the robustness of an analytical method for N-Isopropyloxamic acid. By adhering to these principles and protocols, researchers can ensure the development of reliable and transferable analytical methods, a cornerstone of pharmaceutical quality and regulatory compliance.

Safety Operating Guide

Proper Disposal of (Isopropylamino)(oxo)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of (isopropylamino)(oxo)acetic acid. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: Wear a lab coat and closed-toe shoes.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste should be classified as hazardous organic acid waste .

Key Principles of Segregation:

  • Do not mix with incompatible waste streams. Store acidic waste separately from bases, oxidizers, and reactive metals.[6]

  • Aqueous vs. Organic: Collect aqueous solutions containing this compound separately from pure organic solvent waste.[7]

  • Solid vs. Liquid: Collect solid waste and solutions in separate, clearly labeled containers.

Step-by-Step Disposal Procedure
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) carboys are generally suitable for acidic waste.[8]

    • Ensure the container is in good condition with a secure, tight-fitting lid.[4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[9][10]

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The words "Hazardous Waste" and "Corrosive."

      • The accumulation start date.[9]

      • Any other hazards associated with the waste stream (e.g., if dissolved in a flammable solvent).

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills.[4][9]

    • Keep the container closed except when adding waste.[6]

  • Request for Pickup:

    • Once the container is nearly full (do not overfill) or has reached the local storage time limit (e.g., 6 months), arrange for disposal through your institution's EHS department.[11]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[11][12]

Note on Neutralization: While neutralization is a common practice for some acids, it is generally not recommended for organic acids in a laboratory setting without specific EHS approval.[6][13] Neutralization of this compound may not render it non-hazardous, and the process itself can generate heat or other byproducts.

Disposal of Empty Containers

Containers that held this compound must be properly decontaminated before disposal.

  • Acutely Hazardous Waste: If the compound is determined to be acutely hazardous by your EHS department, the container must be triple-rinsed with a suitable solvent.[7][12] The rinsate must be collected and disposed of as hazardous waste.[7]

  • Non-Acutely Hazardous Waste: If not deemed acutely hazardous, empty the container as much as possible, and dispose of it as regular trash after defacing the label.[12]

Spill Management

In the event of a spill:

  • Small Spills: If you are trained and have the appropriate spill kit, you may clean up small spills.[10]

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.[10]

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

Quantitative Data and Regulatory Limits

The following table summarizes general quantitative guidelines for laboratory hazardous waste accumulation. Specific limits may vary by jurisdiction and institution.

ParameterGuideline/LimitCitation
Maximum Volume in SAA 55 gallons of hazardous waste[12]
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart[12]
Maximum Accumulation Time Typically 6 months to 1 year[4][6][11]
pH for Drain Disposal (if permitted) Generally between 5.0 and 12.5 for non-toxic, neutralized solutions[6]
Concentration for Drain Disposal of Acetic Acid (as an example) Less than 10% by volume, if neutralized and permitted[14]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process for the disposal of this compound waste.

start Waste Generation (this compound) characterize Characterize Waste (Organic Acid Waste) start->characterize container Select & Label Compatible Container characterize->container segregate Segregate from Incompatible Waste container->segregate store Store in SAA with Secondary Containment segregate->store full Container Full or Time Limit Reached? store->full full->store No pickup Request EHS Waste Pickup full->pickup Yes dispose Final Disposal by Licensed Facility pickup->dispose

Caption: Waste Disposal Workflow for this compound.

spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small Spill (<1 L, Trained Personnel) assess->small_spill Small large_spill Large Spill (>1 L or Untrained) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate absorb Contain & Absorb with Inert Material ppe->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Area collect->decontaminate call_ehs Call EHS/ Emergency Response evacuate->call_ehs

Caption: Spill Response Decision Pathway.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for (Isopropylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for researchers, scientists, and drug development professionals handling (Isopropylamino)(oxo)acetic acid, focusing on immediate, procedural, and logistical guidance for safe operations and disposal.

Engineering Controls and Work Practices

Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls and safe work practices.

  • Ventilation: All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area. All personnel should be trained in their proper use.

  • Hygiene: Avoid direct contact with the chemical. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or Neoprene gloves. For extended contact or handling larger quantities, consider thicker, chemical-resistant gloves such as Butyl rubber.Protects against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and organic compounds. Butyl rubber provides superior protection against a broader spectrum of chemicals.
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.Protects eyes from splashes and airborne particles. Standard safety glasses with side shields do not provide adequate protection from chemical splashes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection Typically not required when handled in a certified chemical fume hood. If a fume hood is unavailable or for spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended. A full respiratory protection program, including fit testing, is required.Protects against inhalation of dust or vapors. The combination cartridge provides protection against both the organic and acidic components of the molecule, while the P100 filter removes fine particles.
Body Protection A 100% cotton or a high-cotton-content polyester-blend lab coat. For handling larger quantities or where significant splashing is possible, a chemical-resistant apron should be worn over the lab coat.Protects skin and personal clothing from contamination. Cotton is preferred over synthetic materials like polyester, which can melt when exposed to certain chemicals or heat.
Foot Protection Closed-toe shoes made of a durable, non-porous material such as leather or a synthetic equivalent.Protects feet from spills and falling objects. Porous materials like canvas can absorb chemicals, leading to prolonged skin contact.

Operational Plan for Handling this compound

A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps for a safe handling procedure.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Locate and test eyewash/safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 handle2 Perform experimental procedures in fume hood handle1->handle2 handle3 Keep containers closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. The container should be kept closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be considered contaminated. Place these items in a sealed bag and dispose of them as hazardous chemical waste. Non-disposable PPE should be decontaminated thoroughly before reuse.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated debris into a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.